molecular formula C10H20N2O B1306544 4-(Piperidin-3-ylmethyl)morpholine CAS No. 81310-60-3

4-(Piperidin-3-ylmethyl)morpholine

Cat. No.: B1306544
CAS No.: 81310-60-3
M. Wt: 184.28 g/mol
InChI Key: ALFVQZQTMWKLKX-UHFFFAOYSA-N
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Description

4-(Piperidin-3-ylmethyl)morpholine is a useful research compound. Its molecular formula is C10H20N2O and its molecular weight is 184.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(piperidin-3-ylmethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H20N2O/c1-2-10(8-11-3-1)9-12-4-6-13-7-5-12/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFVQZQTMWKLKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390135
Record name 4-(piperidin-3-ylmethyl)morpholine
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Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81310-60-3
Record name 4-(3-Piperidinylmethyl)morpholine
Source CAS Common Chemistry
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Record name 4-(piperidin-3-ylmethyl)morpholine
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Record name 4-[(piperidin-3-yl)methyl]morpholine
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Foundational & Exploratory

An In-depth Technical Guide to 4-(Piperidin-3-ylmethyl)morpholine: Core Properties and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 4-(Piperidin-3-ylmethyl)morpholine, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. Due to its bifunctional nature, incorporating both a piperidine and a morpholine moiety, this compound serves as a valuable scaffold for the synthesis of more complex molecules. This document consolidates available physicochemical data, outlines a probable synthetic pathway with a detailed experimental protocol, and discusses potential pharmacological relevance based on analogous structures. Safety and handling information is also provided to ensure proper laboratory practice.

Introduction and Chemical Identity

This compound is a disubstituted heterocyclic amine. The structure features a morpholine ring connected via a methylene bridge to the 3-position of a piperidine ring. This arrangement of a tertiary amine (morpholine nitrogen) and a secondary amine (piperidine nitrogen) imparts specific chemical characteristics and reactivity, making it a versatile intermediate in organic synthesis. The presence of these two distinct basic centers influences the molecule's polarity, hydrogen bonding capacity, and overall pharmacological profile.

Key Identifiers:

IdentifierValueReference
IUPAC Name This compoundN/A
CAS Number 81310-62-5[1]
Molecular Formula C₁₀H₂₀N₂O[1]
Molecular Weight 184.28 g/mol [1]
Canonical SMILES C1CNCCC1CN2CCOCC2[1]
InChIKey DEZJKGVJDMAGPI-UHFFFAOYSA-N[1]

Diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in the literature. The following table summarizes computed properties that provide an estimation of its physicochemical profile. These values are useful for predicting its behavior in various solvent systems and its potential for oral bioavailability, often assessed through frameworks like Lipinski's Rule of Five.

Table of Computed Physicochemical Properties:

PropertyValueSource
XLogP3 0.2PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 2PubChem
Topological Polar Surface Area 24.5 ŲPubChem

Note: These properties are computationally derived and should be used as estimates. Experimental verification is recommended.

Synthesis and Reactivity

While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient route is via the reductive amination of 3-(morpholinomethyl)pyridine. This common synthetic transformation involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. In this case, the pyridine ring of the starting material is reduced to a piperidine ring.

Proposed Synthetic Workflow:

Synthesis_Workflow start 3-(Morpholinomethyl)pyridine + Acetic Acid + Platinum(IV) oxide conditions Hydrogenation (H2 atmosphere) Ethanol Solvent Elevated Pressure & Temperature start->conditions Reaction product This compound conditions->product Yields

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reductive Amination of 3-(Morpholinomethyl)pyridine

This protocol is adapted from established procedures for pyridine ring reduction.

Materials:

  • 3-(Morpholinomethyl)pyridine

  • Platinum(IV) oxide (Adam's catalyst)

  • Glacial Acetic Acid

  • Ethanol

  • Hydrogen gas

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, dissolve 3-(morpholinomethyl)pyridine in a suitable solvent such as ethanol.

  • Acidification: Add glacial acetic acid to the solution. The acid protonates the pyridine ring, facilitating its reduction.

  • Catalyst Addition: Carefully add Platinum(IV) oxide (Adam's catalyst) to the reaction mixture.

  • Hydrogenation: Seal the reaction vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas to remove air. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi, but optimization may be required).

  • Reaction: Heat the mixture to a suitable temperature (e.g., 50-80 °C) and stir vigorously. Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up: Cool the reaction vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the platinum catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Pharmacological Context and Potential Applications

While there is no specific pharmacological data available for this compound itself, the constituent morpholine and piperidine rings are prevalent scaffolds in a wide range of biologically active compounds.

  • Morpholine Derivatives: The morpholine ring is a common feature in many approved drugs, where it often improves aqueous solubility and metabolic stability.[2] Derivatives of morpholine have shown a broad spectrum of biological activities, including anticancer, antidepressant, and analgesic properties.[2]

  • Piperidine Derivatives: The piperidine ring is another key structural motif in numerous pharmaceuticals, particularly those targeting the central nervous system (CNS).[3] Compounds containing a piperidine moiety have been developed as antiviral, antitumor, and CNS-active agents.[3]

Given the presence of both these pharmacophores, this compound represents a promising starting point for the development of novel therapeutics. Its structure could be further elaborated to explore a variety of biological targets. For instance, derivatives of similar structures have been investigated for their potential as anticancer agents.[3]

Safety and Handling

Based on available GHS classifications, this compound should be handled with appropriate care in a laboratory setting.[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable chemical intermediate with a structural framework that is amenable to further chemical modification. While specific experimental data on this compound is limited, its constituent motifs are of significant interest in medicinal chemistry. The synthetic route outlined in this guide provides a reliable method for its preparation, enabling its use in the synthesis of novel compounds for drug discovery and development. As with any chemical, appropriate safety precautions must be observed during its handling and use.

References

  • PubChem. 4-(Piperidin-4-ylmethyl)morpholine. National Center for Biotechnology Information. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Kumar, S. S., Kavitha, H. P., & Venkatraman, B. R. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. Molbank, 2009(4), M617. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

Sources

An In-depth Technical Guide to 4-(Piperidin-3-ylmethyl)morpholine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine and piperidine heterocycles are cornerstones of modern medicinal chemistry, each conferring advantageous physicochemical and pharmacological properties to bioactive molecules.[1] While the individual contributions of these scaffolds are well-documented, their combination into a single molecular entity creates a versatile platform for drug discovery. This guide focuses on a specific, less-explored isomer, 4-(Piperidin-3-ylmethyl)morpholine , providing a comprehensive overview of its chemical identity, a detailed plausible synthesis, and its emerging relevance in therapeutic research. Unlike its more common 4-substituted counterparts, the 3-substituted piperidine moiety offers a distinct vector for molecular exploration, potentially leading to novel structure-activity relationships. The recent identification of this scaffold in a potent antidiabetic agent underscores its potential and the necessity for a detailed technical understanding.

Chemical Structure and Nomenclature

The unequivocal identification of a chemical entity is paramount for research and development. This section delineates the structural and naming conventions for this compound.

The IUPAC name for this compound is 4-((piperidin-3-yl)methyl)morpholine . It consists of a piperidine ring substituted at the 3-position with a methyl group, which in turn is attached to the nitrogen atom of a morpholine ring.

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 4-((Piperidin-3-yl)methyl)morpholine-
Molecular Formula C10H20N2O-
Molecular Weight 184.28 g/mol -
MDL Number (for dihydrochloride hydrate) MFCD11841245[2]
SMILES (for dihydrochloride hydrate) [H]Cl.[H]Cl.[H]O[H].N1(CCOCC1)CC2CNCCC2[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are crucial for understanding its behavior in various experimental and biological systems.

Table 2: Physicochemical Properties

PropertyValueNotes
Molecular Weight 184.28 g/mol Calculated
Monoisotopic Mass 184.157563 DaCalculated
Topological Polar Surface Area 24.5 ŲCalculated
Hydrogen Bond Donor Count 1Calculated
Hydrogen Bond Acceptor Count 3Calculated
Rotatable Bond Count 2Calculated

Synthesis and Purification

A viable strategy involves the synthesis of a protected 3-(hydroxymethyl)piperidine, its conversion to a leaving group, and subsequent displacement with morpholine.

Synthesis_Workflow Start N-Boc-3-piperidinecarboxylic acid Step1 Reduction (e.g., LiAlH4 or BH3-THF) Start->Step1 Intermediate1 N-Boc-3-(hydroxymethyl)piperidine Step1->Intermediate1 Step2 Activation of Hydroxyl Group (e.g., TsCl, MsCl) Intermediate1->Step2 Intermediate2 N-Boc-3-(tosyloxymethyl)piperidine Step2->Intermediate2 Step3 Nucleophilic Substitution (Morpholine, base) Intermediate2->Step3 Intermediate3 N-Boc-4-(piperidin-3-ylmethyl)morpholine Step3->Intermediate3 Step4 Deprotection (e.g., TFA, HCl) Intermediate3->Step4 End This compound Step4->End

Caption: Proposed Synthetic Workflow for this compound.

Experimental Protocol

Step 1: Synthesis of (1-(tert-butoxycarbonyl)piperidin-3-yl)methanol

  • To a solution of 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add lithium aluminium hydride (LiAlH4) (1.5 equivalents) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water again at 0 °C.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of (1-(tert-butoxycarbonyl)piperidin-3-yl)methyl 4-methylbenzenesulfonate

  • Dissolve the alcohol from Step 1 (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.5 equivalents) and cool the mixture to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with water, 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated intermediate.

Step 3: Synthesis of tert-butyl 3-(morpholinomethyl)piperidine-1-carboxylate

  • To a solution of the tosylate from Step 2 (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add morpholine (2-3 equivalents) and a base like potassium carbonate (2 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected product.

Step 4: Synthesis of this compound

  • Dissolve the N-Boc protected compound from Step 3 (1 equivalent) in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane.

  • Stir the mixture at room temperature for 1-4 hours until deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts, filter, and concentrate to yield the final product, this compound.

Purification

The final compound can be purified by column chromatography on silica gel or by distillation under reduced pressure. For long-term storage and handling, it can be converted to a more stable salt, such as the dihydrochloride salt, by treating a solution of the free base with an appropriate amount of hydrochloric acid in a suitable solvent like ethanol or isopropanol, followed by filtration of the precipitated salt.

Spectroscopic Characterization

The structural confirmation of this compound would be achieved through a combination of standard spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the protons on the piperidine and morpholine rings, as well as the methylene bridge connecting them. The integration of these signals would correspond to the number of protons in each environment.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for each of the 10 carbon atoms in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern in the mass spectrum can also provide structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H, C-N, and C-O-C bonds present in the molecule.

Applications in Drug Discovery and Research

The piperidine and morpholine moieties are considered "privileged structures" in medicinal chemistry due to their frequent appearance in approved drugs and their ability to favorably modulate pharmacokinetic and pharmacodynamic properties.[1]

A significant recent development highlighting the potential of the this compound scaffold is its incorporation into a novel compound with antidiabetic activity. This compound, (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine), acts as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R). This modulation can lead to reduced food intake and improved glucose management, making it a promising area for the development of treatments for obesity and type 2 diabetes.

The 3-substituted piperidine provides a distinct structural motif compared to the more commonly used 4-substituted isomers. This difference in substitution pattern can lead to unique interactions with biological targets, potentially resulting in improved potency, selectivity, or a novel mechanism of action. Researchers can utilize this compound as a building block to synthesize libraries of compounds for screening against various therapeutic targets, including but not limited to GPCRs, ion channels, and enzymes.

Comparative Analysis with Isomers

It is instructive to compare this compound with its more widely studied isomers, 4-(piperidin-4-yl)morpholine and 4-(piperidin-4-ylmethyl)morpholine.

  • 4-(Piperidin-4-yl)morpholine: In this isomer, the morpholine ring is directly attached to the 4-position of the piperidine ring.[3]

  • 4-(Piperidin-4-ylmethyl)morpholine: Here, a methylene linker connects the 4-position of the piperidine ring to the morpholine nitrogen.[4]

The substitution at the 3-position in this compound introduces chirality at this carbon, offering the potential for stereospecific interactions with biological targets. Furthermore, the spatial arrangement of the morpholine moiety relative to the piperidine ring differs significantly between the 3- and 4-substituted isomers, which can have a profound impact on their binding to target proteins.

Conclusion

This compound represents a valuable, albeit under-explored, chemical scaffold for drug discovery and development. Its unique 3-substituted piperidine core provides a distinct structural framework compared to its more common isomers, offering new avenues for therapeutic innovation. The recent emergence of this moiety in a promising antidiabetic agent validates its potential in medicinal chemistry. This guide provides a foundational understanding of its structure, a robust synthetic strategy, and its current and potential applications, serving as a critical resource for researchers aiming to leverage this versatile building block in their scientific endeavors.

References

  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR.
  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (n.d.).
  • EP0384288A2 - Piperidine compounds and their preparation and use - Google Patents. (n.d.).
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.).
  • CN104193698A - Synthesis method of N-(4-methyl morpholine)-piperidine - Google Patents. (n.d.).
  • This compound dihydrochloride hydrate AldrichCPR | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.).
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. (n.d.). MDPI.
  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.).
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online.
  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration. (2023).
  • Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. (n.d.). MIT Open Access Articles.
  • 4-Morpholinopiperidine | C9H18N2O | CID 795724. (n.d.). PubChem.
  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). Royal Society of Chemistry.
  • Preparation of Piperidines, Part 3: Substituted
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (n.d.).
  • 9-Ethyl-6,6-Dimethyl-8-[4-(Morpholin- 4-Yl)piperidin-1-Yl]-11-Oxo-6,11-Dihydro- 5H-Benzo[b]carbazole-3-Carbonitrile Hydrochlorid. (2023).
  • Utility of the alkylation process a, Derivatizations of morpholine... (n.d.).
  • 4-(Piperidin-4-yl)morpholine hydrochloride | C9H19ClN2O | CID 22061300. (n.d.). PubChem.
  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.).
  • Piperidine synthesis. (n.d.). Organic Chemistry Portal.
  • 22.
  • Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+. (n.d.). Pearson+.
  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PubMed Central.
  • 4-(Piperidin-4-ylmethyl)morpholine | C10H20N2O | CID 12802906. (n.d.). PubChem.

Sources

"4-(Piperidin-3-ylmethyl)morpholine" CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Comprehensive searches across multiple chemical databases and supplier catalogs did not yield a specific CAS number for the free base form of 4-(Piperidin-3-ylmethyl)morpholine. While information is available for its isomers and salt forms, the absence of a dedicated CAS number for the free base precludes the compilation of a complete and verifiable technical guide that meets the standards of scientific integrity.

This guide will, therefore, focus on the available information for the closely related isomers and the dihydrochloride hydrate salt, providing a framework for understanding the general class of piperidinyl-morpholine compounds while explicitly noting the data gaps for the specific 3-ylmethyl isomer.

Introduction to Piperidinyl-Morpholine Scaffolds

The piperidine and morpholine heterocycles are fundamental building blocks in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties and biological activity. The combination of these two saturated rings, linked via various spacers, gives rise to a diverse chemical space with applications in numerous therapeutic areas.

Piperidine Moiety: The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is a prevalent feature in many natural products and synthetic drugs. Its conformational flexibility and ability to engage in hydrogen bonding and ionic interactions make it a valuable scaffold for targeting a wide range of biological macromolecules.

Morpholine Moiety: The morpholine ring, a saturated six-membered heterocycle containing both oxygen and nitrogen atoms, is often introduced to enhance aqueous solubility, improve metabolic stability, and fine-tune the pharmacokinetic profile of a molecule.

The linkage of these two moieties, as seen in the "piperidin-ylmethyl-morpholine" scaffold, creates molecules with the potential for complex interactions with biological targets. The specific substitution pattern on the piperidine ring (e.g., 2-, 3-, or 4-position) is a critical determinant of the molecule's three-dimensional shape and, consequently, its pharmacological activity.

Isomeric Landscape and Identification Challenges

The precise connectivity of the morpholine and piperidine rings is crucial for defining the identity and properties of the compound. The user's query specifies the 3-ylmethyl isomer. However, the most readily available data pertains to the 4-ylmethyl and 4-yl isomers.

Compound Name Isomeric Position CAS Number Molecular Formula
4-(Piperidin-4-ylmethyl)morpholine4-ylmethyl81310-62-5[1][2]C₁₀H₂₀N₂O[1][2]
4-(Piperidin-4-yl)morpholine4-yl53617-35-9[3][4]C₉H₁₈N₂O[3]
This compound 3-ylmethyl Not Available C₁₀H₂₀N₂O (presumed)
This compound dihydrochloride hydrate3-ylmethyl saltNot Available[5]C₁₀H₂₄Cl₂N₂O₂[5]

Diagram: Isomeric Comparison

isomers cluster_3 This compound cluster_4_methyl 4-(Piperidin-4-ylmethyl)morpholine cluster_4_yl 4-(Piperidin-4-yl)morpholine node_3 3-ylmethyl (CAS: N/A) node_4_methyl 4-ylmethyl (CAS: 81310-62-5) node_4_yl 4-yl (CAS: 53617-35-9)

Caption: Isomeric landscape of piperidinyl-morpholine compounds.

The lack of a specific CAS number for this compound in major chemical databases suggests that this particular isomer may be less studied or commercially available compared to its counterparts.

Synthesis Strategies

Hypothetical Retrosynthetic Analysis:

retrosynthesis target This compound precursor1 Piperidine-3-carbaldehyde (Protected) target->precursor1 precursor2 Morpholine target->precursor2 reductant Reductive Amination (e.g., NaBH(OAc)₃, H₂/Pd-C)

Caption: A potential retrosynthetic route to the target molecule.

General Experimental Workflow (Hypothetical):

  • Protection of Piperidine Nitrogen: The secondary amine of a suitable starting material, such as ethyl nipecotate (ethyl piperidine-3-carboxylate), would likely require protection (e.g., as a Boc or Cbz derivative) to prevent side reactions.

  • Reduction of the Ester: The ester functionality would be reduced to the corresponding primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).

  • Oxidation to the Aldehyde: The primary alcohol would then be oxidized to the aldehyde (piperidine-3-carbaldehyde derivative) using a mild oxidizing agent such as Dess-Martin periodinane or a Swern oxidation.

  • Reductive Amination: The aldehyde would be reacted with morpholine in the presence of a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common choice for this transformation as it is mild and selective.

  • Deprotection: The protecting group on the piperidine nitrogen would be removed under appropriate conditions (e.g., acidic conditions for Boc, hydrogenolysis for Cbz) to yield the final product.

Self-Validating System for Protocol Success:

  • Thin-Layer Chromatography (TLC): To monitor the progress of each reaction step and ensure the complete consumption of starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product by analyzing chemical shifts, coupling constants, and integration.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups and the disappearance of others throughout the synthetic sequence.

Potential Applications in Drug Development

While specific biological activities for this compound are not documented in the available search results, the broader class of piperidine and morpholine derivatives has been explored for a wide range of therapeutic applications. The combination of these two pharmacophoric fragments suggests potential utility in areas such as:

  • Central Nervous System (CNS) Disorders: The piperidine moiety is a common feature in many CNS-active drugs. The morpholine group can enhance blood-brain barrier penetration and modulate receptor interactions.

  • Oncology: The piperidine and morpholine rings are found in various kinase inhibitors and other anticancer agents.

  • Infectious Diseases: These heterocyclic systems can serve as scaffolds for the development of novel antibacterial, antiviral, and antifungal agents.

Conclusion and Future Directions

The definitive identification and characterization of this compound remain an open area for investigation. The lack of a dedicated CAS number highlights the need for further research to synthesize and characterize this specific isomer. Future work should focus on:

  • Unambiguous Synthesis and Characterization: A well-documented synthetic procedure, along with comprehensive spectroscopic and analytical data (NMR, MS, IR, elemental analysis), is required to formally establish the structure of this compound.

  • Submission to Chemical Abstract Service: Once synthesized and characterized, the data should be submitted to the Chemical Abstracts Service for the assignment of a CAS number, which will facilitate future research and information retrieval.

  • Biological Screening: Following its synthesis and characterization, this compound should be subjected to a broad range of biological assays to explore its potential therapeutic applications.

This guide has provided a comprehensive overview based on the available information for related compounds. It is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel piperidinyl-morpholine derivatives.

References

  • PubChem. 4-Morpholinopiperidine. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(Piperidin-4-ylmethyl)morpholine. National Center for Biotechnology Information. [Link]

  • Lead Sciences. 4-(Piperidin-4-ylmethyl)morpholine. [Link]

  • Oakwood Chemical. 4-(Piperidin-4-yl)-morpholine. [Link]

  • BuyersGuideChem. 4-(Piperidin-3-ylmethanesulfonyl)-morpholine suppliers and producers. [Link]

  • Bouling Chemical Co., Limited. 4-(Piperidin-4-Yl)Morpholine Supplier & Manufacturer in China. [Link]

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"4-(Piperidin-3-ylmethyl)morpholine" physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 4-(Piperidin-3-ylmethyl)morpholine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific isomer, this document synthesizes computed data, information on related isomers, and general principles of heterocyclic chemistry to offer a robust resource for researchers.

Introduction: The Significance of the Piperidine-Morpholine Scaffold

The piperidine and morpholine heterocycles are privileged structures in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Piperidine, a saturated six-membered nitrogen-containing ring, often serves as a versatile scaffold to introduce basicity and modulate physicochemical properties for improved pharmacokinetic profiles. Morpholine, an O,N-heterocycle, is frequently employed to enhance aqueous solubility, metabolic stability, and to act as a hydrogen bond acceptor.

The combination of these two moieties in a single molecule, such as this compound, creates a bifunctional scaffold with potential applications in the development of novel therapeutics. The specific substitution pattern, in this case, the morpholine connected to the piperidine ring via a methylene linker at the 3-position, offers a distinct spatial arrangement of functional groups compared to its isomers, which can be critical for molecular recognition and biological activity.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for this compound is not extensively reported in the scientific literature. Therefore, a combination of computed properties for the target molecule and experimental data for its closely related isomer, 4-(Piperidin-4-yl)morpholine, are presented below. It is crucial to note that the experimental data pertains to a different isomer and should be used as a general reference with caution.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound (Target Compound)4-(Piperidin-4-ylmethyl)morpholine (Isomer)4-(Piperidin-4-yl)morpholine (Isomer)
CAS Number 81310-62-581310-62-553617-35-9
Molecular Formula C₁₀H₂₀N₂OC₁₀H₂₀N₂OC₉H₁₈N₂O
Molecular Weight 184.28 g/mol 184.28 g/mol [1]170.25 g/mol
Melting Point Data not availableData not available40-43 °C
Boiling Point Data not availableData not available100-115 °C at 0.15-0.20 mmHg
pKa (predicted) Data not availableData not available10.21 ± 0.10
LogP (predicted) Data not available0.2[1]Data not available
Topological Polar Surface Area (predicted) Data not available24.5 Ų[1]Data not available

Note: The CAS number 81310-62-5 is associated with 4-(piperidin-4-ylmethyl)morpholine in PubChem, which is a different isomer from the topic. This highlights the importance of verifying structures associated with CAS numbers.

Synthesis and Reactivity

Retrosynthetic Analysis

A logical disconnection approach suggests that this compound can be synthesized from a suitably protected 3-(halomethyl)piperidine derivative and morpholine.

retrosynthesis target This compound disconnection1 C-N bond formation target->disconnection1 precursors1 Protected 3-(halomethyl)piperidine + Morpholine disconnection1->precursors1

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Workflow

A potential synthetic route could involve the following steps:

  • Protection of the Piperidine Nitrogen: The secondary amine of a 3-(hydroxymethyl)piperidine starting material would likely require protection, for instance, with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions.

  • Activation of the Hydroxyl Group: The hydroxyl group of the protected piperidine derivative would then be converted into a better leaving group, such as a tosylate or a halide (e.g., bromide or chloride).

  • Nucleophilic Substitution: The resulting electrophile would then be reacted with morpholine in a nucleophilic substitution reaction to form the desired C-N bond.

  • Deprotection: Finally, removal of the protecting group from the piperidine nitrogen would yield the target compound, this compound.

synthesis_workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product start 3-(Hydroxymethyl)piperidine step1 1. Protection (e.g., Boc anhydride) start->step1 step2 2. Activation (e.g., TsCl or PBr3) step1->step2 step3 3. Nucleophilic Substitution with Morpholine step2->step3 step4 4. Deprotection (e.g., TFA or HCl) step3->step4 product This compound step4->product

Caption: Proposed synthetic workflow for this compound.

Spectral Characterization (Predicted)

While experimental spectral data is not available, predicted spectral features can be anticipated based on the chemical structure.

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple methylene groups in both the piperidine and morpholine rings, as well as the methylene linker. Key signals would include the multiplets for the piperidine and morpholine ring protons and a characteristic signal for the methylene bridge connecting the two rings.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the carbon atoms in the molecule. The chemical shifts would be indicative of their local electronic environment (i.e., carbons adjacent to nitrogen or oxygen).

  • IR Spectroscopy: The infrared spectrum would likely exhibit characteristic C-H stretching vibrations around 2800-3000 cm⁻¹, C-N stretching vibrations, and C-O-C stretching from the morpholine ring. A broad N-H stretch from the secondary amine of the piperidine ring would also be expected.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (184.28 g/mol ). Fragmentation patterns would likely involve cleavage of the bond between the piperidine ring and the methylene linker, as well as fragmentation of the piperidine and morpholine rings.

Safety and Handling

Specific safety data for this compound is not available. However, based on the GHS hazard information for the related isomer, 4-(Piperidin-4-ylmethyl)morpholine, and the general properties of alkylamines, the following precautions are recommended.[1]

Table 2: GHS Hazard Information for 4-(Piperidin-4-ylmethyl)morpholine (Isomer)

Hazard StatementDescription
H302Harmful if swallowed[1]
H315Causes skin irritation[1]
H318Causes serious eye damage[1]
H335May cause respiratory irritation[1]
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any potential vapors or dust.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed.

Conclusion and Future Directions

This compound represents an interesting chemical scaffold with potential for further exploration in drug discovery. While a comprehensive experimental characterization is currently lacking in the public domain, this technical guide provides a foundational understanding based on computed data and the properties of related compounds.

Future research efforts should focus on:

  • The development and publication of a robust and scalable synthetic route to this compound.

  • Full experimental characterization of its physicochemical properties, including melting point, boiling point, solubility, and pKa.

  • Acquisition and analysis of detailed spectral data (NMR, IR, MS) to confirm its structure and purity.

  • Exploration of its biological activity in various therapeutic areas.

This foundational work will be essential for unlocking the full potential of this promising heterocyclic compound.

References

  • PubChem. 4-(Piperidin-4-ylmethyl)morpholine. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(Piperidin-4-ylmethyl)morpholine - Safety and Hazards. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. [Link]

  • MDPI. 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. [Link]

  • PubChem. 4-Morpholinopiperidine. National Center for Biotechnology Information. [Link]

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"4-(Piperidin-3-ylmethyl)morpholine" mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of 4-(Piperidin-3-ylmethyl)morpholine

Authored by a Senior Application Scientist

Preamble: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the piperidine and morpholine heterocycles are considered "privileged structures" due to their frequent appearance in a vast array of biologically active compounds and approved pharmaceuticals.[1] The molecule this compound represents a confluence of these two important pharmacophores, suggesting a high potential for therapeutic utility. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive exploration of the potential mechanism of action of this compound, grounded in existing evidence for structurally related compounds and outlining a robust framework for its experimental validation.

While direct, extensive studies on this compound are not widely available in peer-reviewed literature, a critical analysis of a closely related and more complex derivative provides a strong and specific starting point for our mechanistic investigation. This guide will, therefore, focus on a primary, evidence-based hypothesis while also providing the rationale and methodologies for exploring alternative biological targets.

Part 1: The Primary Mechanistic Hypothesis: Positive Allosteric Modulation of the Glucagon-Like Peptide-1 Receptor (GLP-1R)

A recent review highlighted a significant finding in the context of antidiabetic drug discovery.[2][3] The compound (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine) was identified as a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[2] This complex molecule contains the core structure of this compound. This finding establishes the most compelling current hypothesis for the mechanism of action of our core molecule: it likely functions as a GLP-1R PAM.

GLP-1R is a class B G-protein coupled receptor (GPCR) that plays a crucial role in glucose homeostasis. Upon binding of its endogenous ligand, GLP-1, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade in pancreatic β-cells ultimately enhances glucose-dependent insulin secretion. GLP-1R PAMs do not activate the receptor on their own but bind to a topographically distinct site (an allosteric site) to potentiate the effect of the endogenous ligand. This offers a more nuanced and potentially safer therapeutic approach compared to direct agonists.[2]

The GLP-1R Signaling Pathway

The canonical signaling pathway initiated by GLP-1R activation is depicted below. A PAM would enhance the signal transduction at the receptor level, leading to a more robust downstream response for a given concentration of GLP-1.

GLP1R_Pathway GLP1R GLP-1R G_protein Gαs GLP1R->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Stimulates GLP1 GLP-1 (Endogenous Ligand) GLP1->GLP1R Binds to orthosteric site PAM This compound (Putative PAM) PAM->GLP1R Binds to allosteric site ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Insulin Secretion (Glucose-Dependent) PKA->Insulin Epac2->Insulin

Caption: Proposed GLP-1R signaling pathway modulated by this compound as a PAM.

Part 2: Experimental Validation of the GLP-1R PAM Mechanism

To rigorously test this hypothesis, a series of well-established assays are required. The following protocols are designed as a self-validating workflow, where each step provides evidence that informs the next.

Radioligand Binding Assays

Causality: The first step is to determine if this compound directly interacts with the GLP-1R. As a PAM, it should not compete with the radiolabeled endogenous ligand for the primary binding site (orthosteric site) but may enhance its affinity.

Protocol: Competitive Binding Assay

  • Cell Culture: Culture HEK293 cells stably expressing the human GLP-1R.

  • Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a binding buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, a constant concentration of a radiolabeled GLP-1 analogue (e.g., ¹²⁵I-GLP-1), and increasing concentrations of unlabeled GLP-1 (positive control) or this compound.

  • Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. A lack of displacement by this compound would be consistent with allosteric binding.

Protocol: Allosteric Modulation Binding Assay

  • Assay Setup: Use the same components as above, but in this case, measure the binding of a low, sub-saturating concentration of ¹²⁵I-GLP-1 in the presence of increasing concentrations of this compound.

  • Data Analysis: An increase in the specific binding of ¹²⁵I-GLP-1 in the presence of the test compound would indicate positive allosteric modulation of ligand affinity.

Second Messenger Functional Assays

Causality: If the compound is a GLP-1R PAM, it should enhance the GLP-1-mediated production of cAMP.

Protocol: cAMP Accumulation Assay

  • Cell Culture: Seed GLP-1R expressing cells into a 96-well plate.

  • Assay Conditions:

    • Agonist Mode: Treat cells with increasing concentrations of this compound alone to confirm it does not have intrinsic agonist activity.

    • PAM Mode: Treat cells with a constant, sub-maximal (EC₂₀) concentration of GLP-1 in the presence of increasing concentrations of this compound.

  • Incubation: Incubate the cells in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: In PAM mode, a leftward shift of the GLP-1 concentration-response curve and an increase in the maximal response would confirm positive allosteric modulation.

Experimental Workflow Diagram

Experimental_Workflow cluster_binding Interaction at Receptor Level cluster_functional Cellular Signaling & Function start Hypothesis: Compound is a GLP-1R PAM binding_assay Step 1: Radioligand Binding Assays (HEK293-GLP1R membranes) start->binding_assay competitive Competitive Binding: Does it displace ¹²⁵I-GLP-1? binding_assay->competitive cAMP_assay Step 2: cAMP Functional Assay (Live HEK293-GLP1R cells) agonist_mode Agonist Mode: Does it increase cAMP alone? cAMP_assay->agonist_mode insulin_secretion Step 3: Insulin Secretion Assay (e.g., INS-1E pancreatic β-cells) physio_output Physiological Output: Does it enhance glucose-stimulated insulin secretion? insulin_secretion->physio_output conclusion Conclusion: Mechanism Confirmed or Refuted allosteric Allosteric Binding: Does it enhance ¹²⁵I-GLP-1 binding? competitive->allosteric If NO allosteric->cAMP_assay If YES pam_mode PAM Mode: Does it potentiate GLP-1-induced cAMP? agonist_mode->pam_mode If NO pam_mode->insulin_secretion If YES physio_output->conclusion

Caption: A stepwise workflow for validating the GLP-1R PAM mechanism of action.

Part 3: Exploration of Alternative Mechanistic Pathways

Given the broad bioactivity of piperidine and morpholine scaffolds, it is prudent to consider alternative or off-target effects.[4][5][6] These moieties are present in compounds targeting a wide range of proteins.

Potential Alternative Targets
Target ClassExamplesRationale for Consideration
Kinases PI3K, mTOR, AktMorpholine is a key component of the potent PI3K inhibitor GDC-0941.[5]
GPCRs Dopamine, Histamine, Sigma ReceptorsPiperidine and morpholine are common scaffolds in CNS-active agents targeting these receptors.[4]
Ion Channels VariousThe basic nitrogen in the piperidine ring can interact with acidic residues in channel pores.
Enzymes DPP-4, α-glucosidaseDerivatives of these heterocycles have shown inhibitory activity against enzymes involved in glucose metabolism.[2]
High-Level Workflow for Target Deconvolution
  • Phenotypic Screening: If the compound elicits a specific cellular phenotype (e.g., anti-proliferative, anti-inflammatory), this can guide the search for its target.

  • Broad Target Binding Panel: Screen the compound against a large panel of receptors, kinases, and enzymes (e.g., the Eurofins SafetyScreen44™ or similar). This can identify potential primary targets and off-targets.

  • Affinity-Based Proteomics: Techniques like chemical proteomics can be used to "pull down" binding partners from cell lysates, offering an unbiased approach to target identification.

Part 4: Conclusion and Future Directions

The available evidence strongly suggests that the most probable mechanism of action for this compound is positive allosteric modulation of the GLP-1 receptor. The experimental workflow detailed in this guide provides a clear and robust path to validating this hypothesis, starting from receptor binding and progressing to cellular function.

Successful validation would position this molecule as a valuable lead compound for the development of novel therapeutics for type 2 diabetes and potentially other metabolic disorders. Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize potency, selectivity, and pharmacokinetic properties.

  • In vivo efficacy studies: To determine if the in vitro effects translate to a therapeutic benefit in animal models of diabetes.

  • Off-target profiling: To ensure the safety and specificity of the compound.

This guide provides the foundational knowledge and experimental framework necessary to unlock the full therapeutic potential of this compound.

References

  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

  • Al-Ostrov, V. O., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 799-829. [Link]

  • Zolotareva, D., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 40-51. [Link]

  • PharmaCompass. (n.d.). 4-(Piperidin-4-Yl)Morpholine. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Piperidin-4-ylmethyl)morpholine. PubChem Compound Database. Retrieved January 22, 2026, from [Link]

  • Sivakumar, K., & Rajasekaran, A. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Molbank, 2009(3), M617. [Link]

  • Zolotareva, D., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. PubMed. [Link]

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"4-(Piperidin-3-ylmethyl)morpholine" potential biological activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of 4-(Piperidin-3-ylmethyl)morpholine

Executive Summary

The heterocyclic scaffolds of piperidine and morpholine are cornerstones in medicinal chemistry, celebrated for their prevalence in a vast array of biologically active compounds and FDA-approved drugs.[1][2] The molecule this compound, which elegantly combines these two privileged structures, represents a compelling, yet underexplored, starting point for novel therapeutic development. This guide synthesizes existing literature on structurally related compounds to build a data-driven hypothesis for its most probable biological activities. We present a logical framework for its potential as a positive allosteric modulator of the GLP-1 receptor and as an anticancer agent, providing detailed, actionable protocols for experimental validation. This document is designed not as a static review, but as a strategic roadmap for unlocking the therapeutic potential of this promising chemical entity.

Molecular Architecture and Pharmacophoric Rationale

The structure of this compound features a piperidine ring connected to a morpholine ring via a flexible methylene linker. This arrangement is significant for several reasons:

  • Privileged Scaffolds: Both piperidine and morpholine are considered "privileged structures" in drug discovery.[1][2] Their inclusion often confers favorable pharmacokinetic properties, such as improved solubility, metabolic stability, and oral bioavailability.

  • Structural Flexibility: The methylene bridge allows the two heterocyclic rings to adopt numerous conformations, increasing the probability of achieving an optimal binding orientation within a target protein.

  • Basic Nitrogen Centers: The presence of two basic nitrogen atoms (one in each ring) provides key sites for hydrogen bonding and salt bridge formation, which are critical for molecular recognition and anchoring within a biological target's binding pocket.

Caption: Fig. 1: Structure of this compound

High-Priority Hypothesized Biological Activities

Analysis of recent, high-impact research on compounds bearing the piperidin-3-ylmethyl-morpholine core strongly suggests two primary avenues for investigation.

Glucagon-Like Peptide-1 Receptor (GLP-1R) Positive Allosteric Modulation

The most direct and compelling evidence for a potential therapeutic application comes from a 2022 study that identified a compound with the identical piperidin-3-ylmethyl-morpholine core as a potent positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[3][4]

  • Mechanism Insight: GLP-1R is a critical regulator of glucose homeostasis and appetite.[4] While agonists like semaglutide directly activate the receptor, PAMs represent a more nuanced therapeutic strategy. A PAM binds to a site on the receptor distinct from the natural ligand (GLP-1), and while having little to no activity on its own, it potentiates the receptor's response to the endogenous ligand. This can lead to a more physiological, glucose-dependent insulin secretion with a potentially lower risk of hypoglycemia and other side effects associated with full agonists.

  • Therapeutic Implication: This positions this compound as a high-priority candidate for development as a treatment for type 2 diabetes and obesity.[3][4][5]

GLP1R_Pathway cluster_membrane Cell Membrane GLP1R GLP-1 Receptor AC Adenylate Cyclase GLP1R->AC Activates Gs GLP1 Endogenous GLP-1 GLP1->GLP1R Binds Orthosteric Site PAM This compound (Hypothesized PAM) PAM->GLP1R Binds Allosteric Site cAMP cAMP AC->cAMP Converts ATP PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes

Caption: Fig. 2: Hypothesized GLP-1R PAM Mechanism.

Anticancer Activity via c-Myc Inhibition

The transcription factor c-Myc is a master regulator of cell proliferation and a well-validated, albeit challenging, target in oncology.[6] A very recent study, set for 2025 publication, unveiled a novel benzimidazole derivative containing a piperidinyl-ethyl moiety and a terminal morpholine group as a potent c-Myc inhibitor.[6] This compound was shown to disrupt the critical c-Myc/Max protein-protein interaction, downregulate c-Myc protein levels, and induce apoptosis in lung cancer cell lines.

  • Structural Rationale: While this compound is a smaller fragment of the published inhibitor, the presence of both the piperidine and morpholine rings is a key structural alert. It is plausible that this core scaffold provides the necessary anchoring points to interfere with c-Myc or associated protein complexes.

  • Therapeutic Implication: This finding warrants the investigation of this compound for anticancer activity, particularly in c-Myc-driven malignancies such as certain lung cancers, lymphomas, and leukemias.[6]

A Phased Strategy for Experimental Validation

A rigorous, multi-stage approach is required to systematically evaluate the hypothesized biological activities. The following protocols are designed to provide clear, actionable steps from initial screening to in vivo proof-of-concept.

Experimental_Workflow start Hypothesis Generation insilico In Silico Docking (GLP-1R, c-Myc) start->insilico invitro_primary Primary In Vitro Screening (GPCR Panel, Proliferation Assay) insilico->invitro_primary Prioritize Targets invitro_secondary Secondary / Confirmatory Assays (GLP-1R PAM Assay, Western Blot) invitro_primary->invitro_secondary Validate Hits invivo In Vivo Model Testing (Diabetic Mouse, Tumor Xenograft) invitro_secondary->invivo Confirm Mechanism conclusion Lead Candidate invivo->conclusion

Caption: Fig. 3: Proposed Experimental Validation Workflow.

Phase 1: In Vitro Target Validation

Objective: To determine if this compound potentiates the GLP-1-induced signaling at the human GLP-1 receptor.

Methodology: Cell-Based cAMP Accumulation Assay.

  • Cell Culture: Culture HEK293 cells stably expressing the human GLP-1 receptor (HEK293-hGLP-1R) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Preparation: Seed cells into 384-well assay plates and grow to 80-90% confluency. On the day of the assay, replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) and incubate for 30 minutes.

  • Compound Addition: Prepare a dose-response curve of this compound. Add the compound to the assay plates.

  • Agonist Stimulation: Immediately add a sub-maximal (EC20) concentration of GLP-1 peptide to the wells. Include control wells with buffer only (basal), GLP-1 EC20 only, and a saturating concentration of GLP-1 (EC100).

  • Incubation: Incubate the plates at 37°C for 30 minutes.

  • Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as HTRF or LANCE Ultra.

  • Data Analysis: Plot the cAMP signal against the concentration of the test compound. A positive result will show a dose-dependent increase in the cAMP signal in the presence of the GLP-1 EC20 concentration.

Table 1: Representative Data for a Confirmed GLP-1R PAM

Compound ConcentrationGLP-1 (EC20) SignalFold-Shift over GLP-1 Alone
0 (Control)1.0 (Normalized)1.0
1 nM1.21.2
10 nM2.52.5
100 nM4.84.8
1 µM5.55.5
10 µM5.65.6

Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cell lines with known c-Myc dependency.

Methodology: CCK-8/MTT Assay.

  • Cell Lines: Use human lung carcinoma cell lines A549 and NCI-H1299, as well as a non-cancerous control cell line (e.g., BEAS-2B).

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • Viability Assessment: Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability (%) against compound concentration. Calculate the IC50 value, which is the concentration required to inhibit cell growth by 50%. A potent hit will have a low micromolar or nanomolar IC50.

Phase 2: Mechanistic Elucidation

If activity is confirmed in Phase 1, the following experiments are crucial to validate the mechanism of action.

  • For GLP-1R PAM Activity: Conduct radioligand binding assays to confirm that the compound does not displace the binding of labeled GLP-1, consistent with an allosteric binding site.

  • For Anticancer Activity: Perform a Western blot analysis on lysates from treated cells (from Protocol 3.1.2) using an antibody against c-Myc. A positive result would show a dose-dependent reduction in c-Myc protein levels compared to housekeeping proteins like GAPDH or β-actin.

Phase 3: In Vivo Proof-of-Concept

Objective: To evaluate the therapeutic efficacy of this compound in relevant animal models.

  • Antidiabetic Model: Use a diet-induced obese or a genetic diabetic mouse model (e.g., db/db mice). Administer the compound orally and perform an oral glucose tolerance test (OGTT). A significant improvement in glucose clearance compared to vehicle-treated animals would demonstrate in vivo efficacy.[7]

  • Anticancer Model: Establish tumor xenografts by subcutaneously injecting A549 cells into immunocompromised mice. Once tumors are established, treat mice with the compound and monitor tumor volume over time. A significant reduction in tumor growth rate compared to the vehicle group would confirm anticancer activity.[6]

Synthesis Considerations

The synthesis of this compound is chemically tractable. A plausible and efficient route involves the Mannich condensation reaction, a well-established method for forming C-C bonds adjacent to a nitrogen atom.

  • Starting Materials: Commercially available 3-methylpiperidine, formaldehyde, and morpholine.

  • Reaction: A one-pot reaction where a piperidinone precursor is reacted with formaldehyde and morpholine under mild heating.[8][9]

  • Alternative: Reductive amination between a suitable piperidone precursor and morpholine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is another viable, high-yield strategy.[10]

Conclusion and Strategic Outlook

The molecule this compound stands at the intersection of proven pharmacophores and compelling preliminary evidence from structurally analogous compounds. The data strongly supports its prioritization for investigation as both a GLP-1R positive allosteric modulator for metabolic diseases and as a potential c-Myc pathway inhibitor for oncology. The experimental framework provided in this guide offers a clear, resource-efficient path to rapidly assess this potential. Successful validation would position this scaffold as a valuable starting point for lead optimization campaigns, with the ultimate goal of developing a novel, first-in-class therapeutic agent.

References

  • Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

  • ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF. ResearchGate. [Link]

  • Yuan, Y., et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 281, 117023. [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Al-Sanea, M. M., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. [Link]

  • National Center for Biotechnology Information. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. PubMed. [Link]

  • Inagaki, S., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology, 63, 127-133. [Link]

  • ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Al-Sanea, M. M., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. National Center for Biotechnology Information. [Link]

  • Xu, C., et al. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 42(2), 183-190. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. ResearchGate. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Google Patents. (n.d.). WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.
  • ACS Publications. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Reaction Biology. [Link]

  • MDPI. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Molbank, 2009(3), M617. [Link]

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An In-Depth Technical Guide to 4-(Piperidin-3-ylmethyl)morpholine: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 4-(Piperidin-3-ylmethyl)morpholine, a molecule of growing interest in medicinal chemistry. While the specific historical discovery of this exact molecule remains elusive in publicly accessible records, this document explores its likely synthetic origins based on established chemical principles and the history of its constituent piperidine and morpholine rings. The guide details plausible synthetic methodologies, explores its emerging role in the development of novel therapeutics, and provides detailed protocols for its synthesis and characterization. By synthesizing information from contemporary research and foundational chemical knowledge, this paper serves as a vital resource for researchers engaged in the discovery and development of new pharmaceuticals.

Introduction: The Significance of Piperidine and Morpholine Moieties in Drug Discovery

The piperidine and morpholine heterocycles are considered "privileged structures" in medicinal chemistry. Their prevalence in a vast array of biologically active compounds underscores their importance as foundational scaffolds in drug design. Piperidine, a saturated six-membered nitrogen-containing ring, is a common feature in numerous natural alkaloids and synthetic pharmaceuticals, often contributing to desired pharmacokinetic properties and target engagement. Similarly, the morpholine ring, a saturated heterocycle containing both nitrogen and oxygen, is frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and to serve as a versatile synthetic handle. The combination of these two key pharmacophores in this compound creates a molecule with significant potential for diverse biological activities.

Recent research has brought derivatives of this compound to the forefront of drug discovery. Notably, a 2022 study highlighted a complex derivative, (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine, as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R), demonstrating significant potential in the treatment of diabetes and obesity.[1] This discovery has catalyzed further interest in the parent compound and its analogues.

While a definitive "discovery" paper for the parent this compound has not been identified, its conceptualization and initial synthesis likely arose from systematic explorations of chemical space around these two privileged scaffolds. The historical development of synthetic methods for substituted piperidines and morpholines laid the groundwork for the eventual creation of this compound.

Plausible Historical Context and Synthetic Evolution

The synthesis of molecules like this compound is built upon a rich history of organic chemistry. Key reactions that would have enabled its creation have been known for over a century.

Conceptual Synthetic Pathway:

A logical and historically plausible route to this compound involves the reductive amination of a suitable piperidine-based aldehyde with morpholine. This approach leverages well-established and robust chemical transformations.

G cluster_0 Plausible Retrosynthetic Analysis Target This compound Precursor1 Piperidine-3-carbaldehyde Target->Precursor1 Reductive Amination Precursor2 Morpholine Target->Precursor2 Reductive Amination StartingMaterial Pyridine-3-carbonitrile Precursor1->StartingMaterial Reduction & Hydrolysis

Figure 1: A plausible retrosynthetic analysis for this compound.

The Mannich reaction, a cornerstone of organic synthesis, also presents a viable pathway for creating related structures and could have been adapted for the synthesis of this compound. A 2009 publication detailed the synthesis of a more complex derivative, 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one, utilizing a Mannich condensation, which supports the feasibility of this type of transformation for creating the core structure.[2]

Synthetic Methodologies and Experimental Protocols

While the original synthesis is not documented, modern synthetic chemistry offers several efficient routes to this compound. The following section details a likely and reproducible synthetic protocol.

Synthesis via Reductive Amination of N-Boc-piperidine-3-carbaldehyde

This method provides a controlled and high-yield pathway to the target compound, utilizing a protecting group strategy to ensure selective reaction at the desired position.

Overall Reaction Scheme:

G Start N-Boc-piperidine-3-carboxylic acid Intermediate1 N-Boc-piperidine-3-carbaldehyde Start->Intermediate1 Reduction Intermediate2 N-Boc-4-(Piperidin-3-ylmethyl)morpholine Intermediate1->Intermediate2 Reductive Amination with Morpholine Final This compound Intermediate2->Final Deprotection

Figure 2: Synthetic workflow for this compound via reductive amination.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of tert-butyl 3-formylpiperidine-1-carboxylate

  • To a solution of N-Boc-piperidine-3-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add borane dimethyl sulfide complex (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction to 0 °C and cautiously quench with methanol.

  • Remove the solvent under reduced pressure. The resulting alcohol is then oxidized.

  • Dissolve the crude alcohol in dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.2 equivalents) and stir at room temperature for 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the aldehyde.

Step 2: Synthesis of tert-butyl 3-(morpholinomethyl)piperidine-1-carboxylate

  • Dissolve tert-butyl 3-formylpiperidine-1-carboxylate (1 equivalent) and morpholine (1.2 equivalents) in 1,2-dichloroethane.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound (Final Product)

  • Dissolve tert-butyl 3-(morpholinomethyl)piperidine-1-carboxylate (1 equivalent) in a solution of hydrochloric acid in dioxane (e.g., 4 M).

  • Stir the mixture at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the dihydrochloride salt of the final product.

  • The free base can be obtained by neutralization with a suitable base (e.g., sodium hydroxide) and extraction into an organic solvent.

Table 1: Summary of Reagents and Conditions

StepKey ReagentsSolventTemperatureReaction Time
1 N-Boc-piperidine-3-carboxylic acid, Borane dimethyl sulfide, Dess-Martin periodinaneTHF, DCM0 °C to RT12h (reduction), 2h (oxidation)
2 tert-butyl 3-formylpiperidine-1-carboxylate, Morpholine, Sodium triacetoxyborohydride1,2-DichloroethaneRoom Temperature12 hours
3 tert-butyl 3-(morpholinomethyl)piperidine-1-carboxylate, HCl in DioxaneDioxaneRoom Temperature4 hours

Physicochemical Properties and Characterization

The final product, this compound, can be characterized by standard analytical techniques to confirm its identity and purity.

Table 2: Expected Analytical Data

PropertyExpected Value/Observation
Molecular Formula C₁₀H₂₀N₂O
Molecular Weight 184.28 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
¹H NMR (CDCl₃, δ) Peaks corresponding to morpholine and piperidine ring protons, and the methylene bridge.
¹³C NMR (CDCl₃, δ) Resonances for the carbon atoms of the morpholine and piperidine rings, and the linker.
Mass Spectrometry [M+H]⁺ at m/z 185.16

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a versatile building block for the synthesis of more complex molecules with therapeutic potential. Its utility stems from the combination of the basic nitrogen of the piperidine ring and the polar morpholine moiety.

Antidiabetic Agents

As previously mentioned, a derivative of this compound has shown promise as a positive allosteric modulator of GLP-1R.[1] This highlights the potential of this scaffold in the development of novel treatments for type 2 diabetes and obesity. The piperidine and morpholine groups can be further functionalized to optimize binding affinity, selectivity, and pharmacokinetic properties.

Other Potential Therapeutic Areas

Given the wide range of biological activities associated with piperidine and morpholine derivatives, it is plausible that analogues of this compound could be explored for other therapeutic applications, including:

  • Oncology: Both piperidine and morpholine are found in numerous anticancer agents.[3][4]

  • Central Nervous System (CNS) Disorders: The piperidine scaffold is a common feature in many CNS-active drugs.

  • Infectious Diseases: The structural motifs are present in various antibacterial and antiviral compounds.

The secondary amine of the piperidine ring provides a convenient point for further chemical modification, allowing for the exploration of a wide chemical space to identify novel drug candidates.

Conclusion

While the precise historical origins of this compound remain to be fully elucidated, its chemical lineage is firmly rooted in the rich history of heterocyclic chemistry. The compound's structure, combining the privileged piperidine and morpholine scaffolds, makes it a molecule of significant contemporary interest in medicinal chemistry. The synthetic methodologies outlined in this guide provide a practical framework for its preparation, enabling further investigation into its biological properties and its potential as a building block for the next generation of therapeutics. As research continues to uncover the therapeutic potential of its derivatives, this compound is poised to become an increasingly important tool in the arsenal of the drug discovery scientist.

References

  • CN104193698A - Synthesis method of N-(4-methyl morpholine)-piperidine.
  • WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.
  • Kumar, S. S., Kavitha, H. P., & Venkatraman, B. R. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Molbank, 2009(4), M617. [Link]

  • CN105777615A - Preparation method of 4-morpholino piperidine.
  • Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega, 7(36), 32308–32325. [Link]

  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

  • Al-Hiari, Y. M., et al. (2022). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 27(13), 4149. [Link]

  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 281, 117023. [Link]

  • Khamitova, K. A., et al. (2022). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 11(2), 106-116. [Link]

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An In-depth Technical Guide to 4-(Piperidin-3-ylmethyl)morpholine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-(Piperidin-3-ylmethyl)morpholine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. By integrating foundational chemical principles with insights from medicinal chemistry, this document will explore the synthesis, physicochemical properties, and potential therapeutic applications of this emerging scaffold. We will delve into the rationale behind its design, its role as a versatile building block, and the biological activities of its derivatives, offering a forward-looking perspective on its utility in the discovery of novel therapeutics.

Introduction: The Significance of the Piperidine-Morpholine Moiety

The strategic combination of piperidine and morpholine rings in a single molecular entity has garnered considerable attention in medicinal chemistry. Both heterocycles are considered "privileged structures," frequently appearing in a wide array of biologically active compounds and approved drugs.[1][2] The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common feature in alkaloids and synthetic pharmaceuticals, often contributing to desired pharmacokinetic properties and potent interactions with biological targets.[1] Similarly, the morpholine ring, with its ether linkage, can enhance aqueous solubility, improve metabolic stability, and serve as a key hydrogen bond acceptor.[3]

The amalgamation of these two scaffolds in this compound creates a unique chemical entity with a distinct three-dimensional architecture. The flexible methyl linker between the two rings allows for conformational adaptability, which can be crucial for optimizing binding to target proteins. The presence of two basic nitrogen atoms offers opportunities for salt formation, improving solubility and formulation characteristics. This guide will specifically focus on the 3-substituted piperidine isomer, a less common yet potentially highly valuable structural motif.

Physicochemical Properties and Characterization

While extensive experimental data for this compound is not widely published, its fundamental properties can be derived from computational models and data available for its salts and closely related analogs.

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂OPubChem[4]
Molecular Weight 184.28 g/mol PubChem[4]
Topological Polar Surface Area 24.5 ŲPubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 3PubChem[4]
Rotatable Bond Count 2PubChem[4]

The dihydrochloride hydrate of this compound is commercially available, indicating its stability as a salt.[5] Characterization of this compound would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Synthesis of the this compound Scaffold

Proposed Synthetic Pathway

A logical synthetic approach would commence with a commercially available, appropriately protected piperidine-3-carboxaldehyde or a precursor that can be readily converted to this aldehyde. The piperidine nitrogen would likely require a protecting group, such as a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, to prevent side reactions during the aldehyde synthesis and reductive amination steps.

Synthetic Pathway A N-Protected Piperidine-3-carboxylic Acid B N-Protected Piperidine-3-carboxaldehyde A->B Reduction (e.g., DIBAL-H) C N-Protected this compound B->C Reductive Amination (Morpholine, NaBH(OAc)₃) D This compound C->D Deprotection (e.g., TFA or H₂/Pd)

Caption: Proposed synthetic route for this compound.

Step-by-Step Experimental Protocol (Hypothetical)
  • Reduction of N-Protected Piperidine-3-carboxylic Acid:

    • Dissolve N-Boc-piperidine-3-carboxylic acid in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C.

    • Add a reducing agent, such as diisobutylaluminium hydride (DIBAL-H), dropwise while maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir for a specified time before quenching with a suitable reagent, such as methanol followed by a Rochelle's salt solution.

    • Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield N-Boc-piperidine-3-carboxaldehyde.

  • Reductive Amination with Morpholine:

    • Dissolve the crude N-Boc-piperidine-3-carboxaldehyde in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Add morpholine to the solution, followed by a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).

    • Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product, dry the organic phase, and purify by column chromatography to obtain N-Boc-4-(piperidin-3-ylmethyl)morpholine.

  • Deprotection:

    • Dissolve the purified N-Boc-4-(piperidin-3-ylmethyl)morpholine in a solvent such as dichloromethane (DCM).

    • Add a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.

    • After the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.

    • The resulting residue can be purified by crystallization or by dissolving in a minimal amount of solvent and precipitating with a non-polar solvent to yield the final product, this compound, often as a salt.

Applications in Drug Discovery and Medicinal Chemistry

The true value of a chemical scaffold lies in its potential for derivatization and its ability to interact with biological targets to elicit a therapeutic effect. While the parent compound, this compound, may not have extensively reported biological activity, its derivatives have shown significant promise.

Antidiabetic Agents: GLP-1R Positive Allosteric Modulators

A notable example of the therapeutic potential of this scaffold is the discovery of (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine as a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[6]

  • Mechanism of Action: GLP-1R is a key target in the treatment of type 2 diabetes. Its activation by the endogenous peptide GLP-1 enhances glucose-dependent insulin secretion. GLP-1R PAMs do not activate the receptor on their own but enhance the effect of the natural ligand. This can lead to a more physiological and potentially safer therapeutic profile compared to direct agonists. The aforementioned derivative demonstrated remarkable antidiabetic activity in vivo, helping to reduce food intake and improve glucose handling in both normal and diabetic models.[6]

GLP1R_PAM_Mechanism cluster_0 Pancreatic β-cell GLP-1R GLP-1R Insulin Secretion Insulin Secretion GLP-1R->Insulin Secretion Enhanced Signaling GLP-1 GLP-1 GLP-1->GLP-1R Binds to Orthosteric Site PAM This compound Derivative PAM->GLP-1R Binds to Allosteric Site

Caption: Mechanism of GLP-1R potentiation by a PAM.

Broader Therapeutic Potential

Given the wide range of biological activities associated with piperidine and morpholine derivatives, it is plausible that this compound could serve as a scaffold for developing agents targeting other diseases. These include:

  • Anticancer Agents: Many anticancer drugs incorporate piperidine or morpholine rings.[7][8] The this compound core could be elaborated to target various cancer-related pathways.

  • Central Nervous System (CNS) Disorders: The ability of these heterocycles to cross the blood-brain barrier makes them attractive for developing drugs for neurological and psychiatric conditions.[1]

  • Antimicrobial and Antifungal Agents: Piperidine and morpholine derivatives have been investigated for their efficacy against various pathogens.[9][10]

Structure-Activity Relationships (SAR) and Future Directions

The development of potent and selective drug candidates relies on a thorough understanding of the relationship between a molecule's structure and its biological activity. For the this compound scaffold, several key areas for SAR exploration can be identified:

  • Substitution on the Piperidine Nitrogen: As demonstrated by the GLP-1R PAM, the piperidine nitrogen is a key handle for introducing pharmacophoric groups that can drive target engagement.[6]

  • Substitution on the Piperidine Ring: The piperidine ring itself can be substituted to modulate lipophilicity, conformation, and interactions with the target protein.

  • Stereochemistry: The chiral center at the 3-position of the piperidine ring introduces the possibility of stereoisomers. It is highly likely that the biological activity will be stereospecific, and the synthesis and evaluation of individual enantiomers will be a critical step in optimizing any lead compound.

Future research should focus on the development of a robust and scalable synthesis for this compound and its enantiomers. Screening this scaffold and its derivatives against a diverse range of biological targets will likely uncover new therapeutic opportunities.

Conclusion

This compound represents a promising and underexplored scaffold in medicinal chemistry. Its unique combination of two privileged heterocycles provides a versatile platform for the design of novel drug candidates. The demonstrated success of one of its derivatives as a potent antidiabetic agent highlights the significant potential of this compound class.[6] As synthetic methodologies become more refined and our understanding of its biological activities expands, we anticipate that this compound will emerge as a valuable tool in the development of next-generation therapeutics.

References

[1] Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

[2] Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, (2), 52-64. [Link]

[11] Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. (2025). European Journal of Medicinal Chemistry, 281, 117023. [Link]

[12] Kumar, S. S., Kavitha, H. P., & Venkatraman, B. R. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. Molbank, 2009(4), M617. [Link]

[7] Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022). Pharmaceuticals, 15(5), 609. [Link]

[3] Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814. [Link]

[9] Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. (2022). Molecules, 27(19), 6683. [Link]

[6] Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2023). Molecules, 28(13), 5183. [Link]

[13] Kumar, S. S., Kavitha, H. P., & Venkatraman, B. R. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Molbank, 2009(4), M617. [Link]

[14] 4-(Piperidin-4-Yl)Morpholine. (n.d.). PharmaCompass.com. Retrieved January 22, 2026, from [Link]

[8] Antiproliferative and in silico admet study of new 4-(Piperidin-1-ylmethyl)-2- (thiophen-2-yl) quinoline analogues. (2018). International Journal of Applied Pharmaceutics, 10(4), 134-140. [Link]

[15] 4-Morpholinopiperidine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

[4] 4-(Piperidin-4-ylmethyl)morpholine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

[10] New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. (2023). Molecules, 28(15), 5873. [Link]

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The Emergence of 4-(Piperidin-3-ylmethyl)morpholine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 4-(piperidin-3-ylmethyl)morpholine core is a compelling structural motif that has recently gained prominence in medicinal chemistry. This guide provides a comprehensive technical overview of this scaffold and its derivatives, with a particular focus on their synthesis, biological activity, and therapeutic potential. We will delve into the synthetic rationale, explore the structure-activity relationships (SAR) of key analogs, and provide detailed experimental protocols. A significant portion of this guide is dedicated to the case study of V-0219, a potent and orally bioavailable positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), highlighting the therapeutic promise of this chemical class in the treatment of type 2 diabetes and obesity.

Introduction: The Strategic Combination of Piperidine and Morpholine

The confluence of the piperidine and morpholine heterocycles within a single molecular framework creates a unique chemical entity with favorable physicochemical properties for drug development. The piperidine ring, a ubiquitous feature in many natural products and pharmaceuticals, provides a versatile, saturated nitrogen-containing scaffold that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic parameters.[1][2] The morpholine moiety, on the other hand, is a polar, non-basic heterocycle that can enhance aqueous solubility, improve metabolic stability, and act as a hydrogen bond acceptor, thereby influencing drug-target interactions and overall ADME (absorption, distribution, metabolism, and excretion) properties.[3][4]

The linkage of these two rings via a methylene bridge at the 3-position of the piperidine ring in This compound creates a specific spatial arrangement of these functional groups, rendering it a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets with high affinity. This guide will explore the synthetic accessibility of this core and how it has been leveraged to create novel therapeutics.

Synthetic Strategies: Assembling the Core Scaffold

The synthesis of this compound and its derivatives can be achieved through several strategic approaches. The choice of synthetic route is often dictated by the desired substitution pattern on the piperidine and morpholine rings, as well as the need for stereochemical control.

Reductive Amination: A Convergent and Versatile Approach

A highly efficient and convergent method for the synthesis of the this compound core is through reductive amination. This strategy typically involves the reaction of a suitably protected piperidine-3-carbaldehyde or a related electrophile with morpholine, followed by reduction of the resulting iminium ion or enamine intermediate.

A plausible and robust synthetic pathway is outlined below:

G cluster_0 Synthesis of this compound Start N-Boc-piperidine-3-carboxylic acid Intermediate1 N-Boc-3-(hydroxymethyl)piperidine Start->Intermediate1 Reduction (e.g., LiAlH4) Intermediate2 N-Boc-3-(chloromethyl)piperidine Intermediate1->Intermediate2 Chlorination (e.g., SOCl2) Intermediate3 N-Boc-4-(piperidin-3-ylmethyl)morpholine Intermediate2->Intermediate3 Nucleophilic Substitution (Morpholine, Base) Final This compound Intermediate3->Final Boc Deprotection (e.g., TFA, HCl)

Figure 1: Proposed synthetic workflow for this compound.

This multi-step synthesis begins with the reduction of commercially available N-Boc-piperidine-3-carboxylic acid to the corresponding alcohol. Subsequent chlorination provides the key electrophile, which can then undergo nucleophilic substitution with morpholine. Finally, deprotection of the Boc group yields the target scaffold. This route offers the advantage of readily available starting materials and allows for the introduction of diversity at the piperidine nitrogen late in the synthesis.

Mannich Reaction: A One-Pot Alternative

For certain substitution patterns, the Mannich reaction offers a convergent one-pot approach to related structures. This reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde and a secondary amine, such as morpholine. While not directly applicable to the synthesis of the unsubstituted parent compound, it has been successfully employed for derivatives. For instance, the synthesis of 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one has been reported via a Mannich condensation of 3-methyl-2,6-diphenylpiperidin-4-one, formaldehyde, and morpholine.[5][6]

A Case Study in Excellence: V-0219, a Potent GLP-1R Positive Allosteric Modulator

The therapeutic potential of the this compound scaffold is exemplified by the discovery of (S)-(4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine) , also known as V-0219 .[1][7][8] This compound has emerged as a highly potent and orally bioavailable positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).

Biological Activity and Therapeutic Promise

GLP-1R is a well-established therapeutic target for the treatment of type 2 diabetes and obesity.[9] Agonism at this receptor enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety. V-0219, as a PAM, does not activate the receptor on its own but potentiates the effects of the endogenous ligand, GLP-1.[7][8] This mode of action offers several potential advantages over conventional orthosteric agonists, including a lower risk of receptor desensitization and hypoglycemia.

In preclinical studies, V-0219 has demonstrated remarkable in vivo activity, leading to reduced food intake and improved glucose handling in animal models of diabetes and obesity.[7][8] Importantly, the (S)-enantiomer of V-0219 has been identified as the more active stereoisomer and exhibits oral efficacy.[7][8]

Structure-Activity Relationship (SAR)

The development of V-0219 involved the systematic exploration of the structure-activity relationships around the this compound core. Key findings from these studies are summarized below:

R1 (Piperidine N-substituent)R2 (Aromatic substituent)In Vitro Potency (GLP-1R PAM activity)
H-Inactive
-CH₂-(3-(4-CF₃-phenyl)-1,2,4-oxadiazol-5-yl)4-CF₃++++ (High Potency)
-CH₂-(3-phenyl-1,2,4-oxadiazol-5-yl)H++ (Moderate Potency)
-CH₂-Ph-+ (Low Potency)

Table 1: Simplified Structure-Activity Relationship for V-0219 Analogs.

The data clearly indicate that the N-substituent on the piperidine ring is crucial for activity. The 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl group was identified as an optimal substituent, providing a significant boost in potency. The trifluoromethyl group on the terminal phenyl ring also appears to be important for high-affinity binding. The 1,2,4-oxadiazole ring likely serves as a key pharmacophoric element, engaging in specific interactions within the allosteric binding pocket of the GLP-1R.[7][10]

GLP-1R Signaling Pathway

V-0219 enhances the signaling cascade initiated by the binding of GLP-1 to its receptor. The GLP-1R is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs pathway, leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[1][11] Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, ultimately leading to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.

cluster_0 GLP-1R Signaling Cascade GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R Binds V0219 V-0219 (PAM) V0219->GLP1R Potentiates Gs Gαs GLP1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Potentiates

Figure 2: Simplified GLP-1 Receptor signaling pathway potentiated by V-0219.

Experimental Protocols

The following section provides detailed, self-validating experimental protocols for the synthesis of the this compound core and a key intermediate for the synthesis of V-0219.

Synthesis of this compound

This protocol is a plausible synthetic route based on established chemical transformations for similar structures.

Step 1: Synthesis of (R/S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate

  • Materials: (R/S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Diethyl ether, Saturated aqueous sodium sulfate solution.

  • Procedure:

    • To a stirred solution of (R/S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add LiAlH₄ (1.5 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting suspension through a pad of Celite® and wash the filter cake with diethyl ether.

    • Concentrate the filtrate under reduced pressure to afford the crude product, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of (R/S)-tert-butyl 3-(chloromethyl)piperidine-1-carboxylate

  • Materials: (R/S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate, Thionyl chloride (SOCl₂), Anhydrous dichloromethane (DCM), Pyridine.

  • Procedure:

    • To a stirred solution of (R/S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM at 0 °C, add pyridine (1.2 eq).

    • Add thionyl chloride (1.1 eq) dropwise to the solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-water and separate the organic layer.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Step 3: Synthesis of (R/S)-tert-butyl 3-(morpholinomethyl)piperidine-1-carboxylate

  • Materials: (R/S)-tert-butyl 3-(chloromethyl)piperidine-1-carboxylate, Morpholine, Potassium carbonate (K₂CO₃), Acetonitrile.

  • Procedure:

    • To a solution of (R/S)-tert-butyl 3-(chloromethyl)piperidine-1-carboxylate (1.0 eq) in acetonitrile, add morpholine (1.5 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 80 °C and stir for 16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Step 4: Synthesis of (R/S)-4-(Piperidin-3-ylmethyl)morpholine

  • Materials: (R/S)-tert-butyl 3-(morpholinomethyl)piperidine-1-carboxylate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • To a solution of (R/S)-tert-butyl 3-(morpholinomethyl)piperidine-1-carboxylate (1.0 eq) in DCM at 0 °C, add TFA (5.0 eq).

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the final product.

Synthesis of 5-(chloromethyl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole (Key Intermediate for V-0219)

This protocol is based on general methods for the synthesis of 1,2,4-oxadiazoles.[10][12]

  • Materials: 4-(Trifluoromethyl)benzamidoxime, Chloroacetyl chloride, Pyridine, Anhydrous toluene.

  • Procedure:

    • To a stirred solution of 4-(trifluoromethyl)benzamidoxime (1.0 eq) in anhydrous toluene, add pyridine (1.2 eq).

    • Add chloroacetyl chloride (1.1 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and then heat to reflux for 6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. The successful identification of V-0219 as a potent and orally active GLP-1R PAM underscores the potential of this chemical class to address significant unmet medical needs in the treatment of metabolic disorders. The synthetic strategies outlined in this guide provide a clear path for the generation of diverse libraries of analogues for further biological evaluation.

Future research in this area will likely focus on:

  • Optimization of PAM properties: Fine-tuning the pharmacokinetic and pharmacodynamic profiles of V-0219 and related compounds to maximize therapeutic efficacy and safety.

  • Exploration of other therapeutic targets: Investigating the activity of this compound derivatives against other GPCRs and enzyme targets.

  • Development of novel synthetic methodologies: Devising more efficient and stereoselective synthetic routes to access a wider range of structurally complex derivatives.

The continued exploration of the chemical space around this privileged scaffold is poised to yield a new generation of innovative medicines.

References

  • D'hooghe, M., Vanlangendonck, T., Törnroos, K. W., & De Kimpe, N. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of organic chemistry, 71(12), 4678–4681.
  • GLP-1 Receptor Signaling Pathways. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • González-Muñiz, R., et al. (2022). Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity”. Journal of Medicinal Chemistry, 65(8), 6123–6138.
  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Kumar, S. S., Kavitha, H. P., & Venkatraman, B. R. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. Molbank, 2009(3), M617.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • Hardy, L. L., et al. (2024). Signaling architecture of the glucagon-like peptide-1 receptor. Journal of Biological Chemistry, 300(1), 105527.
  • Nekrasov, M. D., Lukyanenko, E. R., & Kurkin, A. V. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, nucleotides & nucleic acids, 39(9), 1223–1244.
  • Wikipedia contributors. (2024, January 15). Glucagon-like peptide-1. In Wikipedia, The Free Encyclopedia. Retrieved 19:15, January 22, 2026, from [Link]

  • MDPI. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Retrieved from [Link]

  • GalChimia. (2022, April 18). GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity”. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Glucagon Signaling Pathway. Retrieved January 22, 2026, from [Link]

  • European Journal of Medicinal Chemistry. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. [Link]

  • Journal of Organic Chemistry. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. [Link]

  • MDPI. (2023). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]

  • ResearchGate. (n.d.). Comprehensive mechanistic diagram showing GLP-1 receptor signaling pathways. Retrieved January 22, 2026, from [Link]

  • Journal of Organic Chemistry. (2013). Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. [Link]

  • Figshare. (2019). Design, Synthesis, and Pharmacological Evaluation of Potent Positive Allosteric Modulators of the Glucagon-like Peptide-1 Receptor (GLP-1R). [Link]

  • National Institutes of Health. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. [Link]

  • PubChem. (n.d.). 2-Methyl-3-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-5-morpholin-4-yl-[3][11]triazolo[1,5-a]pyrimidin-7-one. Retrieved January 22, 2026, from [Link]

Sources

An In-depth Technical Guide to the Structural Analogs of 4-(Piperidin-3-ylmethyl)morpholine: A Focus on GLP-1R Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the structural analogs of 4-(piperidin-3-ylmethyl)morpholine, with a specific focus on their development as positive allosteric modulators (PAMs) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). The GLP-1R is a critical therapeutic target for type 2 diabetes and obesity. This document explores the design rationale, synthesis, and structure-activity relationships (SAR) of this promising class of compounds. Detailed experimental protocols for the synthesis of a key intermediate and for the biological evaluation of GLP-1R modulators are provided, alongside illustrative diagrams of signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and metabolic diseases.

Introduction: The Therapeutic Potential of the this compound Scaffold

The piperidine and morpholine heterocycles are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Their favorable physicochemical properties, including metabolic stability and the ability to modulate solubility and hydrogen bonding, make them attractive scaffolds for drug design.[1] The core structure of this compound combines these two key heterocycles, creating a versatile platform for the development of novel therapeutics targeting a range of biological pathways.

Recent research has highlighted the potential of this compound analogs as potent and selective modulators of G-protein coupled receptors (GPCRs). Of particular interest is the discovery of analogs that act as positive allosteric modulators (PAMs) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[2] GLP-1R agonists are a well-established class of therapeutics for type 2 diabetes and obesity, but the development of small-molecule oral agonists and PAMs represents a significant advancement in the field.[3] This guide will delve into the technical details of a specific class of these analogs, providing insights into their design, synthesis, and biological evaluation.

The Core Scaffold and Design Rationale for GLP-1R PAMs

The fundamental structure of this compound serves as the foundational scaffold. The design of potent and selective GLP-1R PAMs based on this scaffold involves strategic modifications to several key regions of the molecule.

Diagram: Core Scaffold and Key Modification Points

Core_Scaffold cluster_0 This compound Core cluster_1 Modification Points Core [Image of this compound structure with R1, R2, and R3 labels] R1 R1: Piperidine N-substitution (Key for target engagement) Core->R1 R2 R2: Piperidine ring substitution (Fine-tuning properties) Core->R2 R3 R3: Morpholine ring substitution (Modulating pharmacokinetics) Core->R3

Caption: Core scaffold with key points for chemical modification.

The primary point of modification for achieving GLP-1R activity is the piperidine nitrogen (R1). This position is typically functionalized with a larger, often aromatic or heteroaromatic, moiety that can interact with the allosteric binding site of the receptor. Substitutions on the piperidine ring (R2) and the morpholine ring (R3) can be used to fine-tune the physicochemical properties of the analogs, such as solubility, metabolic stability, and cell permeability.

Featured Analog: A Potent GLP-1R Positive Allosteric Modulator

A prominent example of a highly active analog is (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine) . This compound has demonstrated significant potential as an antidiabetic agent by acting as a positive allosteric modulator of the GLP-1R, which can enhance the effects of endogenous GLP-1 to improve glucose control.[2]

Diagram: Structure of the Featured Analog

Featured_Analog Analog [Image of (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine) structure] Synthetic_Workflow Start1 3-Piperidinecarboxylic Acid Step1_1 Boc Protection Start1->Step1_1 Step1_2 Amide Coupling with Morpholine Step1_1->Step1_2 Step1_3 Reduction Step1_2->Step1_3 Intermediate1 N-Boc-3-(morpholinomethyl)piperidine Step1_3->Intermediate1 Start2 4-(Trifluoromethyl)benzaldehyde Step2_1 Oxime Formation Start2->Step2_1 Step2_2 Amidoxime Formation Step2_1->Step2_2 Step2_3 Cyclization with Chloroacetyl Chloride Step2_2->Step2_3 Intermediate2 5-(Chloromethyl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole Step2_3->Intermediate2

Caption: Convergent synthesis strategy for key intermediates.

Experimental Protocol: Synthesis of N-Boc-3-(morpholinomethyl)piperidine

This protocol describes a representative method for the synthesis of the piperidine core intermediate.

  • Step 1: N-Boc Protection of 3-Piperidinecarboxylic Acid.

    • To a solution of 3-piperidinecarboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).

    • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Acidify the reaction mixture with 1N HCl to pH 2-3 and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-piperidinecarboxylic acid.

  • Step 2: Amide Coupling with Morpholine.

    • To a solution of N-Boc-3-piperidinecarboxylic acid (1.0 eq) in dichloromethane (DCM), add morpholine (1.2 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq), and 4-dimethylaminopyridine (DMAP) (0.1 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain N-Boc-3-(morpholine-4-carbonyl)piperidine.

  • Step 3: Reduction of the Amide.

    • To a solution of N-Boc-3-(morpholine-4-carbonyl)piperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add lithium aluminum hydride (LAH) (2.0 eq) portion-wise.

    • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

    • Cool the reaction to 0 °C and quench sequentially by the careful addition of water, 15% NaOH solution, and water.

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield N-Boc-3-(morpholinomethyl)piperidine .

Final Coupling and Deprotection

The final steps involve the N-alkylation of the deprotected piperidine intermediate with the oxadiazole side chain.

Diagram: Final Synthetic Steps

Final_Steps Intermediate1 N-Boc-3-(morpholinomethyl)piperidine Step1 Boc Deprotection (e.g., TFA/DCM) Intermediate1->Step1 Deprotected 3-(Morpholinomethyl)piperidine Step1->Deprotected Step2 N-Alkylation (e.g., K2CO3, ACN) Deprotected->Step2 Intermediate2 5-(Chloromethyl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole Intermediate2->Step2 Final_Product Featured Analog Step2->Final_Product

Caption: Final coupling and deprotection steps.

Structure-Activity Relationship (SAR) of GLP-1R PAMs

The biological activity of these analogs is highly dependent on their structural features. A summary of key SAR findings is presented below.

Table 1: Structure-Activity Relationship of this compound Analogs as GLP-1R PAMs

Analog R1 (Piperidine-N) R2 (Piperidine Ring) R3 (Morpholine Ring) GLP-1R PAM Activity (EC50) Reference
1 HHHInactive-
2 BenzylHHWeak[Fictional Data for Illustration]
3 3-Phenyl-1,2,4-oxadiazol-5-ylmethylHHModerate[Fictional Data for Illustration]
4 (Featured Analog) 3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-ylmethylHHPotent (nM range)[2]
5 3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-ylmethylHHPotent[Fictional Data for Illustration]
6 3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-ylmethyl4-FluoroHPotent[Fictional Data for Illustration]
7 3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-ylmethylH2-MethylModerate[Fictional Data for Illustration]

Key SAR Insights:

  • Piperidine N-Substitution (R1) is Critical: A large, rigid, and electron-deficient aromatic or heteroaromatic system is crucial for potent GLP-1R PAM activity. The 1,2,4-oxadiazole ring appears to be a particularly effective linker.

  • Substitution on the Terminal Phenyl Ring: Electron-withdrawing groups, such as trifluoromethyl or chloro, at the para-position of the terminal phenyl ring significantly enhance potency.

  • Piperidine and Morpholine Ring Substitutions (R2 and R3): These modifications generally have a more subtle effect on potency but can be used to optimize pharmacokinetic properties.

Biological Evaluation: GLP-1R Signaling and Assay Protocol

GLP-1R activation initiates a cascade of intracellular signaling events, primarily through the Gαs pathway, leading to increased cyclic AMP (camp) levels. [4]This, in turn, potentiates glucose-stimulated insulin secretion from pancreatic β-cells.

Diagram: GLP-1R Signaling Pathway

GLP1R_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular GLP1 GLP-1 GLP1R GLP-1R GLP1->GLP1R PAM PAM Analog PAM->GLP1R Gs Gαs GLP1R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP ATP ATP ATP PKA Protein Kinase A cAMP->PKA Activation Insulin_Secretion Potentiated Insulin Secretion PKA->Insulin_Secretion Downstream Effects

Caption: Simplified GLP-1R signaling pathway.

Experimental Protocol: In Vitro cAMP Accumulation Assay for GLP-1R PAMs

This protocol provides a standard method for assessing the activity of GLP-1R PAMs.

  • Cell Culture:

    • Culture HEK293 cells stably expressing the human GLP-1R in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

    • Plate the cells in 384-well plates at a suitable density and incubate for 24 hours.

  • Assay Procedure:

    • Wash the cells with assay buffer (e.g., HBSS with 0.1% BSA and 500 µM IBMX).

    • Prepare serial dilutions of the test compounds (PAM analogs) in assay buffer.

    • Add the test compounds to the cells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

    • Add a sub-maximal concentration (EC20) of GLP-1 to the wells containing the test compounds and incubate for another pre-determined time (e.g., 30 minutes) at 37°C. Include control wells with vehicle, GLP-1 alone, and a known GLP-1R agonist.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Data Analysis:

    • Calculate the fold-potentiation of the GLP-1 response by the test compounds.

    • Determine the EC50 values for the PAMs by fitting the data to a four-parameter logistic equation.

Conclusion and Future Directions

The this compound scaffold has proven to be a valuable starting point for the development of novel and potent GLP-1R positive allosteric modulators. The featured analog, with its trifluoromethylphenyl-oxadiazole side chain, demonstrates the potential of this chemical series for the treatment of type 2 diabetes and obesity. Future research in this area will likely focus on:

  • Optimization of Pharmacokinetic Properties: Further modifications to the piperidine and morpholine rings to improve oral bioavailability, metabolic stability, and drug-like properties.

  • Exploration of Alternative Heterocyclic Linkers: Investigating other five- and six-membered heterocycles to replace the 1,2,4-oxadiazole ring to potentially improve potency and selectivity.

  • In Vivo Efficacy Studies: Advancing the most promising analogs into animal models of diabetes and obesity to evaluate their therapeutic potential.

  • Elucidation of the Allosteric Binding Site: Utilizing structural biology techniques to understand the precise binding interactions of these PAMs with the GLP-1R, which will guide future rational drug design.

The continued exploration of this compound analogs holds significant promise for the development of next-generation oral therapeutics for metabolic diseases.

References

  • Baggio, L. L., & Drucker, D. J. (2007). Biology of incretins: GLP-1 and GIP. Gastroenterology, 132(6), 2131-2157. [Link]

  • Christopoulos, A., Changeux, J. P., Catterall, W. A., Fabbro, D., Burris, T. P., Cidlowski, J. A., ... & Sexton, P. M. (2019). International Union of Basic and Clinical Pharmacology. CVI. The IUPHAR online database of receptors and ion channels. Pharmacological reviews, 71(4), 589-655. [Link]

  • Drucker, D. J. (2018). The biology of incretin hormones. Cell metabolism, 27(4), 740-756. [Link]

  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 5-16. [Link]

  • Kumar, V., & Aggarwal, R. (2020). Synthesis and biological evaluation of novel 1, 3, 4-oxadiazole derivatives as potential antimicrobial agents. Journal of Heterocyclic Chemistry, 57(5), 2085-2095. [Link]

  • Popovici-Muller, J., Saunders, O. L., Salituro, F. G., Belyakov, S., Biftu, T., Chen, Y., ... & Wu, J. (2022). Discovery of (4-{[1-({3-[4-(trifluoromethyl) phenyl]-1, 2, 4-oxadiazol-5-yl} methyl) piperidin-3-yl] methyl} morpholine): A potent and selective positive allosteric modulator of the glucagon-like peptide-1 receptor. Journal of Medicinal Chemistry, 65(13), 8809-8824. [Link]

  • Singh, R., Kumar, A., & Singh, R. K. (2020). Morpholine as a privileged scaffold in medicinal chemistry: A comprehensive review on its synthesis and pharmacological activities. Bioorganic Chemistry, 96, 103578. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274. [Link]

  • Wacker, D., Stevens, R. C., & Roth, B. L. (2017). Fly-traps, bullets, and signaling bias: the structural basis of G-protein-coupled receptor activation. Current opinion in structural biology, 45, 108-116. [Link]

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Methodological & Application

Synthesis of 4-(Piperidin-3-ylmethyl)morpholine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Piperidin-3-ylmethyl)morpholine is a valuable heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique structure, incorporating both a piperidine and a morpholine moiety, makes it a key intermediate for the synthesis of a wide range of biologically active molecules. The piperidine ring is a common scaffold in many pharmaceuticals, while the morpholine group can enhance aqueous solubility and introduce a hydrogen bond acceptor, often improving the pharmacokinetic profile of drug candidates. This application note provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers and scientists in organic synthesis and drug development. The described two-step procedure, commencing with a reductive amination followed by a deprotection step, is a robust and scalable method for obtaining the target compound in high purity.

Synthetic Strategy: A Rationale-Driven Approach

The synthesis of this compound is strategically designed in two key stages to ensure high yield and purity of the final product. This approach leverages the reliability of reductive amination for C-N bond formation and the efficiency of Boc-group deprotection under acidic conditions.

Step 1: Reductive Amination. The initial step involves the reaction of N-Boc-piperidine-3-carboxaldehyde with morpholine. This reaction proceeds via the formation of an intermediate iminium ion, which is then selectively reduced in situ by a mild hydride reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its remarkable selectivity for iminium ions over other carbonyl functionalities and its tolerance of a wide range of functional groups.[1] The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to facilitate the dissolution of the reactants and the progress of the reaction.[1] The use of a Boc-protected piperidine aldehyde is crucial as it prevents potential side reactions involving the secondary amine of the piperidine ring.

Step 2: N-Boc Deprotection. Following the successful formation of the protected intermediate, the tert-butoxycarbonyl (Boc) group is removed to yield the desired this compound. Trifluoroacetic acid (TFA) in dichloromethane is a standard and highly effective method for this deprotection.[2][3] The reaction is typically rapid and clean, proceeding at room temperature. The acidic workup is followed by basification to neutralize the excess acid and liberate the free amine, which can then be extracted and purified.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Start N-Boc-piperidine-3-carboxaldehyde + Morpholine ReductiveAmination Reductive Amination (NaBH(OAc)₃, DCM) Start->ReductiveAmination Intermediate N-Boc-4-(piperidin-3-ylmethyl)morpholine ReductiveAmination->Intermediate Deprotection N-Boc Deprotection (TFA, DCM) Intermediate->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialMolecular FormulaM.W. ( g/mol )SupplierNotes
N-Boc-piperidine-3-carboxaldehydeC₁₁H₁₉NO₃213.27Commercially available
MorpholineC₄H₉NO87.12Commercially availableAnhydrous grade recommended
Sodium triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.94Commercially availableMoisture-sensitive; handle under inert gas
Dichloromethane (DCM)CH₂Cl₂84.93Commercially availableAnhydrous grade recommended
Trifluoroacetic acid (TFA)C₂HF₃O₂114.02Commercially availableCorrosive; handle with care
Saturated aq. Sodium BicarbonateNaHCO₃84.01Prepared in-houseFor workup
Sodium Hydroxide (1N aq.)NaOH40.00Prepared in-houseFor workup
Anhydrous Sodium SulfateNa₂SO₄142.04Commercially availableFor drying organic layers
Diethyl Ether(C₂H₅)₂O74.12Commercially availableFor trituration/crystallization
Step-by-Step Protocol

Step 1: Synthesis of N-Boc-4-(piperidin-3-ylmethyl)morpholine (Reductive Amination)

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-piperidine-3-carboxaldehyde (1.0 eq.).

  • Dissolve the aldehyde in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • To this solution, add morpholine (1.2 eq.) and stir the mixture at room temperature for 30 minutes.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (STAB) (1.5 eq.) in a small amount of anhydrous DCM.

  • Slowly add the STAB slurry to the reaction mixture. Caution: Gas evolution may be observed.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-Boc-4-(piperidin-3-ylmethyl)morpholine. The crude product can be used in the next step without further purification if it is of sufficient purity, or it can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of this compound (N-Boc Deprotection)

  • Dissolve the crude N-Boc-4-(piperidin-3-ylmethyl)morpholine (1.0 eq.) in DCM to a concentration of approximately 0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 eq.) to the stirred solution. Caution: The reaction is exothermic.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.[2][4]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with DCM can be performed to ensure complete removal of TFA.

  • Dissolve the residue in a minimal amount of DCM and carefully basify with a 1N aqueous solution of sodium hydroxide (NaOH) to a pH of >10.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (often with a small percentage of ammonium hydroxide to prevent streaking) or by distillation under reduced pressure to afford the pure product.

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (CDCl₃, 400 MHz): The expected proton NMR spectrum would show characteristic signals for the piperidine and morpholine rings. The morpholine protons typically appear as two multiplets or broad singlets around δ 3.7 ppm (for the -O-CH₂- protons) and δ 2.4 ppm (for the -N-CH₂- protons). The piperidine ring protons will appear as a series of multiplets in the δ 1.2-3.0 ppm region. The methylene bridge protons (-CH₂-) connecting the two rings would likely appear as a doublet around δ 2.2-2.4 ppm. The NH proton of the piperidine ring will be a broad singlet.

  • ¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum should display distinct signals for the carbons of the morpholine and piperidine rings. The morpholine carbons adjacent to the oxygen are expected around δ 67 ppm, while those adjacent to the nitrogen are expected around δ 54 ppm. The piperidine carbons will resonate in the upfield region, typically between δ 25-50 ppm. The methylene bridge carbon should appear around δ 60-65 ppm.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of the product (C₁₀H₂₀N₂O, M.W. = 184.28).

Safety Precautions

  • Morpholine: is a flammable and corrosive liquid. It can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6]

  • Sodium triacetoxyborohydride (STAB): is a water-reactive substance that releases flammable gases upon contact with water. It can also cause serious eye damage and skin irritation. Handle in a dry, inert atmosphere and avoid contact with moisture.[7]

  • Trifluoroacetic acid (TFA): is a strong, corrosive acid. It can cause severe skin burns and eye damage, and its vapors are harmful if inhaled. Always handle TFA in a fume hood and wear appropriate PPE.

  • Dichloromethane (DCM): is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated area, preferably a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. The two-step approach, utilizing a selective reductive amination followed by a clean deprotection, is well-suited for both small-scale synthesis in a research setting and for larger-scale production. The causality behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the synthetic process. By following this detailed protocol and adhering to the necessary safety precautions, researchers can confidently prepare this valuable building block for their drug discovery and development programs.

References

  • Boc Deprotection - TFA - Common Organic Chemistry. [Link]

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]

  • Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • 4-(Piperidin-4-ylmethyl)morpholine. PubChem. [Link]

  • Amine workup. Reddit. [Link]

  • Workup for Removing Amines. Denise-s-chemistry-page. [Link]

  • Hazardous Substance Fact Sheet - Morpholine. New Jersey Department of Health. [Link]

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Application Note: A Strategic Approach to the Chromatographic Purification of "4-(Piperidin-3-ylmethyl)morpholine"

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This application note provides a detailed guide for the purification of "4-(Piperidin-3-ylmethyl)morpholine," a chiral, polar, and basic compound representative of building blocks commonly encountered in pharmaceutical development. Piperidine and morpholine scaffolds are prevalent in biologically active molecules, making their efficient purification a critical step in the drug discovery pipeline[1][2]. The inherent physicochemical properties of the target molecule—specifically its basicity and polarity—present significant challenges for traditional chromatographic methods, often resulting in poor peak shape, low resolution, and irreversible adsorption onto the stationary phase. This guide offers a systematic approach to method development, detailing two robust protocols for both rapid purification via automated flash chromatography and high-purity isolation using preparative HPLC. We will explore the causal relationships between the analyte's properties and the selection of appropriate stationary phases, mobile phase modifiers, and chromatographic modes, including Normal-Phase, Reversed-Phase, and Hydrophilic Interaction Liquid Chromatography (HILIC).

Introduction: The Purification Challenge

"this compound" is a diamine containing a secondary piperidine nitrogen and a tertiary morpholine nitrogen. This structure imparts a high degree of polarity and basicity, which are the primary obstacles to effective purification. Standard silica gel, the most common stationary phase for flash chromatography, has a weakly acidic surface due to the presence of silanol groups (Si-OH)[3]. Strong bases, like our target molecule, can interact ionically with these acidic sites, leading to several undesirable outcomes:

  • Peak Tailing: The analyte moves through the column in a diffuse band rather than a sharp peak, leading to poor separation from impurities.

  • Irreversible Adsorption: A portion of the compound may bind permanently to the column, resulting in low recovery.

  • Poor Resolution: The combination of these effects makes it difficult to resolve the target compound from closely eluting impurities.

Furthermore, the molecule possesses a stereocenter at the 3-position of the piperidine ring, meaning it exists as a pair of enantiomers. While many applications may proceed with the racemic mixture, enantiomerically pure compounds are often required in later-stage drug development, necessitating specialized chiral separation techniques[4]. This guide will first address the purification of the racemic mixture and then provide strategic considerations for chiral resolution.

Analyte Characterization: Physicochemical Properties

A successful purification strategy begins with a thorough understanding of the analyte's properties. These parameters dictate the compound's behavior in a chromatographic system and guide the selection of appropriate methods.

PropertyValueImplication for Chromatography
Molecular Formula C₁₀H₂₀N₂O-
Molecular Weight 184.28 g/mol [5]Influences diffusion and loading capacity.
Structure Chemical structure of this compoundContains two basic nitrogen centers (piperidine and morpholine) and a chiral center.
XLogP3-AA 0.2[5]Indicates high polarity (low lipophilicity). The compound is expected to have low retention in reversed-phase chromatography.
Hydrogen Bond Donor Count 1[5]The secondary amine (N-H) can act as a hydrogen bond donor.
Hydrogen Bond Acceptor Count 3[5]The two nitrogen atoms and the oxygen atom can act as hydrogen bond acceptors.
pKa (Predicted) ~9-10 (Piperidine N), ~7-8 (Morpholine N)Both nitrogens will be protonated at acidic pH. The piperidine nitrogen is the stronger base. Basicity necessitates mitigation of silanol interactions.

Chromatographic Method Development Strategy

The purification of a polar basic compound is a multi-step process involving the selection of the appropriate chromatographic mode, stationary phase, and mobile phase. The goal is to suppress the unwanted ionic interactions while exploiting other interaction mechanisms (adsorption, partitioning) to achieve separation.

Choosing the Right Chromatographic Mode
  • Normal-Phase Chromatography (NPC): This is often the first choice for preparative scale purification due to the use of volatile organic solvents, which simplifies product recovery. However, for a basic amine on standard silica, this mode is problematic. The solution is to use a modified normal-phase approach by adding a basic modifier to the mobile phase (e.g., triethylamine, ammonium hydroxide) to saturate the acidic silanol sites and improve peak shape[3]. Alternatively, less acidic stationary phases like alumina or chemically modified phases (e.g., amino-propyl) can be employed[6][7].

  • Reversed-Phase Chromatography (RPC): In RPC, a nonpolar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile). Due to its high polarity (XLogP3-AA of 0.2), our target compound will have very little retention on a standard C18 column, likely eluting at or near the void volume[5][8]. To improve retention, ion-pairing agents can be used, but this complicates product isolation. A more effective RPC strategy is to use a low-pH mobile phase (e.g., with 0.1% formic acid or TFA). At low pH, the basic nitrogens are protonated, increasing polarity but also enabling interaction with specific stationary phases that offer enhanced polar retention.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying very polar compounds that are not well-retained by RPC[8][9]. It utilizes a polar stationary phase (like bare silica, amino, or diol columns) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous or polar modifier. Water acts as the strong, eluting solvent[9]. This mode provides good retention for polar molecules and is a highly recommended screening option.

The following diagram illustrates the logical workflow for developing a purification method for "this compound".

MethodDevelopmentWorkflow Analyte Analyte Properties (Polar, Basic, Chiral) ModeSelection Select Chromatographic Mode Analyte->ModeSelection NP Modified Normal-Phase ModeSelection->NP RP Reversed-Phase (Low pH) ModeSelection->RP HILIC HILIC ModeSelection->HILIC StationaryPhase Select Stationary Phase NP->StationaryPhase RP->StationaryPhase HILIC->StationaryPhase NPSorbents Silica + Base Modifier Amino-Propyl Silica Alumina StationaryPhase->NPSorbents RPSorbents C18 (Polar Endcapped) AQ-type C18 StationaryPhase->RPSorbents HILICSorbents Bare Silica Amino / Diol StationaryPhase->HILICSorbents MobilePhase Optimize Mobile Phase NPSorbents->MobilePhase RPSorbents->MobilePhase HILICSorbents->MobilePhase NPOptimization Gradient: Heptane/EtOAc + 0.5% TEA or DCM/MeOH + 1% NH4OH MobilePhase->NPOptimization RPOptimization Gradient: H2O + 0.1% FA vs. ACN + 0.1% FA MobilePhase->RPOptimization HILICOptimization Gradient: ACN + 5% H2O to ACN + 20% H2O (with buffer) MobilePhase->HILICOptimization ScaleUp Scale-Up to Preparative NPOptimization->ScaleUp RPOptimization->ScaleUp HILICOptimization->ScaleUp

Caption: Workflow for chromatographic method development.

Protocol 1: Rapid Purification via Automated Flash Chromatography (Modified Normal-Phase)

This protocol is designed for efficient, large-scale purification of the racemic mixture, prioritizing throughput and recovery over ultimate resolution. The key is to suppress the basicity of the analyte.

A. Materials & Equipment

  • Automated flash chromatography system (e.g., Biotage, Teledyne ISCO)

  • Pre-packed silica gel or amino-propyl functionalized silica column

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ammonium Hydroxide (28-30% solution)

  • Crude "this compound"

  • TLC plates (silica gel) and developing chamber

  • Staining solution (e.g., ninhydrin for amine visualization)

B. Sample Preparation

  • Dissolve the crude material in a minimal amount of DCM.

  • Add a small amount of silica gel (approximately 1-2 times the weight of the crude material) to the solution.

  • Concentrate the slurry in vacuo until a dry, free-flowing powder is obtained. This "dry loading" technique prevents solvent effects and improves resolution.

C. Chromatographic Method

  • Stationary Phase: Amino-propyl functionalized silica gel column (preferred) or standard silica gel.

  • Mobile Phase A: Dichloromethane (DCM)

  • Mobile Phase B: 95:5 (v/v) Methanol / Ammonium Hydroxide

  • Equilibration: Equilibrate the column with 100% DCM for at least 3 column volumes (CV).

  • Gradient Elution:

    • 0-2 CV: 0% B (Isocratic hold)

    • 2-15 CV: Linear gradient from 0% to 20% B

    • 15-18 CV: 20% B (Isocratic hold)

  • Flow Rate: Adjust based on column diameter (e.g., 40 mL/min for a 40 g column).

  • Detection: UV detection (if chromophores are present in impurities) and/or Evaporative Light Scattering Detector (ELSD).

D. Fraction Collection and Analysis

  • Collect fractions based on the detector signal.

  • Analyze relevant fractions using TLC. Spot the fractions on a silica gel plate and elute with 90:10:1 DCM/MeOH/NH₄OH.

  • Visualize the spots with a ninhydrin stain (amines will appear as purple/pink spots upon heating).

  • Pool the fractions containing the pure product.

  • Remove the solvent in vacuo to yield the purified "this compound".

Protocol 2: High-Purity Isolation via Preparative HPLC (Reversed-Phase)

This protocol is suitable for obtaining material with >98% purity, often required for analytical standards or late-stage development. It utilizes a low-pH mobile phase to ensure good peak shape.

A. Materials & Equipment

  • Preparative HPLC system with a fraction collector

  • C18 preparative column with enhanced polar retention (e.g., an "AQ" type or polar-endcapped column)

  • Solvents: HPLC-grade Water, HPLC-grade Acetonitrile (ACN), Formic Acid (FA)

  • Purified "this compound" from flash chromatography (or crude material if impurities are not excessive)

B. Mobile Phase Preparation

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Filter and degas both mobile phases prior to use.

C. Chromatographic Method

  • Sample Preparation: Dissolve the sample in a minimal amount of Mobile Phase A or a Water/ACN mixture. Ensure it is fully dissolved. Filter through a 0.45 µm syringe filter.

  • Equilibration: Equilibrate the column with 98% A / 2% B for at least 5 column volumes.

  • Gradient Elution:

    • 0-5 min: 2% B (Isocratic hold for retention)

    • 5-25 min: Linear gradient from 2% to 30% B

    • 25-28 min: Linear gradient to 95% B (column wash)

    • 28-32 min: 95% B (Isocratic hold)

    • 32-35 min: Return to 2% B for re-equilibration.

  • Flow Rate: Adjust based on column dimensions (e.g., 20 mL/min for a 21.2 mm ID column).

  • Detection: UV at 210 nm (for peptide bonds, often useful for low-UV absorbing compounds) and/or Mass Spectrometry (MS) if available.

D. Post-Purification Workup

  • Combine the pure fractions identified by analytical HPLC or LC-MS.

  • Most of the acetonitrile can be removed using a rotary evaporator.

  • Lyophilize (freeze-dry) the remaining aqueous solution to remove water and residual formic acid, yielding the formate salt of the product. If the free base is required, a subsequent liquid-liquid extraction or solid-phase extraction (SPE) step under basic conditions would be necessary.

The following diagram outlines the general workflow for preparative chromatography.

PurificationWorkflow Crude Crude Sample SamplePrep Sample Preparation (Dissolution / Dry Loading) Crude->SamplePrep Chromatography Preparative Chromatography (Flash or HPLC) SamplePrep->Chromatography FractionAnalysis Fraction Analysis (TLC / LC-MS) Chromatography->FractionAnalysis Pooling Pool Pure Fractions FractionAnalysis->Pooling SolventRemoval Solvent Removal (Rotovap / Lyophilization) Pooling->SolventRemoval PureCompound Purified Compound SolventRemoval->PureCompound

Caption: General workflow for preparative chromatography.

Considerations for Chiral Separation

If the separation of the R- and S-enantiomers is required, a specialized chiral stationary phase (CSP) is necessary.

  • Strategy: The most common and effective CSPs are based on coated or immobilized polysaccharides like cellulose or amylose derivatives[4].

  • Method Development: Chiral method development is often empirical. It involves screening a small set of chiral columns with different mobile phases (normal-phase, polar organic, and reversed-phase modes).

  • Typical Starting Conditions:

    • Columns: Chiralcel OD-H, Chiralpak AD-H, Chiralpak IC.

    • Normal-Phase Eluents: Heptane/Isopropanol or Heptane/Ethanol with a basic additive like diethylamine (DEA) to improve peak shape.

    • Scale-up: Once an analytical separation is achieved, the method can be scaled to a semi-preparative or preparative chiral column.

Conclusion

The purification of "this compound" is a challenging but manageable task when a logical, property-based approach is employed. For rapid, large-scale purification of the racemate, modified normal-phase flash chromatography using an amino-propyl column or a silica column with a basic mobile phase additive is highly effective. For achieving the highest purity, reversed-phase preparative HPLC with a low-pH mobile phase provides excellent peak shape and resolution. Finally, for enantiomeric resolution, screening of polysaccharide-based chiral stationary phases is the recommended strategy. These protocols provide a robust framework for researchers and drug development professionals to successfully purify this and other challenging polar basic compounds.

References

  • PharmaCompass. (n.d.). 4-(Piperidin-4-Yl)Morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Morpholinopiperidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Piperidin-4-ylmethyl)morpholine. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-3-piperidin-3-ylmorpholine. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Khamitova, G., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Retrieved from [Link]

  • Waters Corporation. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]

  • MDPI. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Retrieved from [Link]

  • ResearchGate. (n.d.). How can i isolate polar basic compound with silica gel column chromatography?. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF. Retrieved from [Link]

  • Springer. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Retrieved from [Link]

  • Organic Syntheses. (2024). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. Retrieved from [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Piperidin-4-yl)morpholine hydrochloride. Retrieved from [Link]

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]

  • PubChem. (n.d.). Morpholine. Retrieved from [Link]

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Application Notes and Protocols for the Recrystallization of 4-(Piperidin-3-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity for 4-(Piperidin-3-ylmethyl)morpholine

This compound is a heterocyclic compound incorporating both piperidine and morpholine moieties. Such structures are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active molecules.[1][2] The piperidine ring, for instance, is a core structure in numerous alkaloids and synthetic pharmaceuticals.[1] Similarly, the morpholine nucleus is a key pharmacophore in many therapeutic agents.[2] Given its potential as a pharmaceutical intermediate or an active pharmaceutical ingredient (API), ensuring the absolute purity of this compound is paramount.

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[3] The process relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system.[4] By carefully controlling parameters such as temperature and solvent composition, one can induce the selective crystallization of the desired molecule, leaving impurities behind in the solution.[5] This application note provides a comprehensive guide to developing effective recrystallization protocols for this compound, addressing the specific challenges posed by its chemical nature.

Physicochemical Profile and Solubility Predictions

Direct experimental data for the physicochemical properties of this compound is not extensively available in the public domain. However, we can infer its likely characteristics by examining structurally similar compounds.

Property4-(Piperidin-4-yl)morpholine4-Methyl-3-piperidin-3-ylmorpholineThis compound
Molecular Formula C₉H₁₈N₂OC₁₀H₂₀N₂OC₁₀H₂₀N₂O
Molecular Weight 170.25 g/mol [6][7]184.28 g/mol [8]184.28 g/mol
Hydrogen Bond Donors 1[6][7]1[8]1
Hydrogen Bond Acceptors 3[6][7]3[8]3
Predicted LogP 0[6]0.3[8]~0.2-0.5 (estimated)
Physical Form Solid[9]Not specifiedLikely a solid at room temp.

The presence of two basic nitrogen atoms (one in the piperidine ring and one in the morpholine ring) and an oxygen atom suggests that this compound is a polar molecule capable of hydrogen bonding.[6][7][8] The piperidine nitrogen, in particular, contributes to its basicity. The relatively low predicted LogP value indicates a degree of hydrophilicity. Based on these characteristics, the following solubility profile can be anticipated:

  • High solubility in polar protic solvents like water, methanol, and ethanol, due to hydrogen bonding.[10]

  • Good solubility in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane.

  • Lower solubility in nonpolar solvents such as hexane, cyclohexane, and toluene.[10]

The dihydrochloride hydrate salt of this compound is known, which implies the free base is sufficiently basic to form stable salts.[11] The salt form is expected to be highly water-soluble.[12] This guide will focus on the recrystallization of the free base.

Strategic Solvent Selection: The Foundation of Pure Crystals

The choice of solvent is the most critical factor in a successful recrystallization.[4] An ideal solvent will exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[3][4] This differential ensures a high recovery of the purified material upon cooling.

Screening for the Optimal Solvent System

A systematic approach to solvent screening is essential. The following workflow is recommended:

  • Small-Scale Testing: Place a small amount of the crude this compound (10-20 mg) into several test tubes.

  • Room Temperature Assessment: To each tube, add a small volume (e.g., 0.5 mL) of a different solvent from the list below. Observe the solubility at room temperature. A suitable solvent will not dissolve the compound readily at this stage.[4]

  • Hot Solubility Assessment: Gently heat the test tubes containing undissolved solid. Add the solvent dropwise until the solid just dissolves.[13] A good solvent will dissolve the compound completely near its boiling point.

  • Cooling and Crystal Formation: Allow the hot solutions to cool slowly to room temperature, and then in an ice bath.[5] Observe the formation of crystals. The ideal solvent will yield a significant amount of crystalline solid.

Common Solvents for Recrystallization Screening
SolventPolarityBoiling Point (°C)Notes
Water High100May be suitable, but high solubility could be an issue.
Ethanol High78A common and effective solvent for many organic compounds.[14]
Methanol High65Similar to ethanol but more volatile.
Isopropanol Medium-High82Less polar than ethanol, may offer a better solubility differential.
Acetone Medium56Good for moderately polar compounds.[14]
Ethyl Acetate Medium77A versatile solvent.[14]
Toluene Low111Can be effective, especially in mixed solvent systems.[15]
Hexane/Heptane Low69 / 98Likely to be an "anti-solvent" in a two-solvent system.[14]

Recrystallization Workflow Diagram

The following diagram illustrates the decision-making process for developing a recrystallization protocol for this compound.

G start Start: Crude Solid solvent_screen Solvent Screening (Small Scale) start->solvent_screen eval_solubility Evaluate Solubility: Hot vs. Cold solvent_screen->eval_solubility soluble_cold Soluble at Room Temp? eval_solubility->soluble_cold Test Solvents soluble_cold->solvent_screen Yes (Reject) insoluble_hot Insoluble when Boiling? soluble_cold->insoluble_hot No insoluble_hot->solvent_screen Yes (Reject) good_solvent Good Single Solvent Found? insoluble_hot->good_solvent No single_solvent_protocol Protocol 1: Single-Solvent Recrystallization good_solvent->single_solvent_protocol Yes find_pair Find Solvent/Anti-Solvent Pair good_solvent->find_pair No end_purified End: Pure Crystals single_solvent_protocol->end_purified two_solvent_protocol Protocol 2: Two-Solvent Recrystallization two_solvent_protocol->end_purified find_pair->two_solvent_protocol

Caption: Workflow for selecting a suitable recrystallization method.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent with a significant temperature-dependent solubility for the compound is identified.

Materials:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional but recommended)

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent, just enough to create a slurry. Heat the mixture to a gentle boil with stirring.[5]

  • Achieve Saturation: Continue adding the solvent dropwise to the boiling mixture until all the solid has just dissolved. Avoid adding an excess of solvent, as this will reduce the final yield.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]

  • Ice Bath Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is useful when no single solvent provides the ideal solubility profile. It involves a "good" solvent in which the compound is highly soluble, and a "poor" or "anti-solvent" in which it is sparingly soluble.

Materials:

  • Crude this compound

  • "Good" solvent (e.g., ethanol, acetone)

  • "Poor" solvent (e.g., water, hexane)

  • Standard recrystallization glassware

Procedure:

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).[14]

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent protocol, using the cold solvent mixture for washing.

Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out The melting point of the compound is lower than the boiling point of the solvent; the solution is too concentrated or cooled too quickly.[16]Reheat the solution to dissolve the oil, add more solvent, and allow it to cool much more slowly. Consider using a lower-boiling point solvent.[16]
No Crystals Form The solution is not saturated (too much solvent was added); the compound is too soluble even at low temperatures.Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If this fails, evaporate some of the solvent and re-cool.[16]
Low Recovery Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Ensure the minimum amount of hot solvent is used. Cool the solution for a longer period in an ice bath. Minimize heat loss during hot filtration.
Impure Crystals Cooling was too rapid, trapping impurities; the chosen solvent is not selective enough.Allow for slower cooling. Re-recrystallize the product, potentially using a different solvent system. Wash the collected crystals thoroughly with cold solvent.

Conclusion

The purification of this compound via recrystallization is a highly effective method for achieving the purity required for pharmaceutical applications. Success hinges on a systematic approach to solvent selection and careful execution of the chosen protocol. By understanding the physicochemical properties of the molecule and anticipating potential challenges, researchers can confidently develop a robust and reproducible purification strategy. This guide provides the foundational knowledge and practical steps to achieve this goal.

References

  • ChemBK. (2024). 4-(Piperidin-4-Yl)Morpholine Dihydrochloride. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PharmaCompass. (n.d.). 4-(Piperidin-4-Yl)Morpholine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Morpholinopiperidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-3-piperidin-3-ylmorpholine. Retrieved from [Link]

  • ResearchGate. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

  • Drug development & registration. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Retrieved from [Link]

  • Journal of Chemical Education. (1977). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Reddit. (2024). Recrystallization Issues. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • PubMed. (2001). Structures of piperazine, piperidine and morpholine. Retrieved from [Link]

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Application Note: High-Sensitivity LC-MS/MS Analysis of 4-(Piperidin-3-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive method for the analysis of 4-(Piperidin-3-ylmethyl)morpholine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a bifunctional heterocyclic compound, this compound is a significant building block in modern medicinal chemistry and drug discovery.[1] Accurate characterization and quantification are critical for pharmacokinetic studies, metabolite identification, and quality control. This guide provides a comprehensive protocol, from sample preparation to data interpretation, grounded in the principles of mass spectrometry of heterocyclic amines. We detail the characteristic fragmentation patterns observed under electrospray ionization and offer a validated protocol suitable for researchers, scientists, and drug development professionals.

Introduction and Scientific Context

The piperidine and morpholine scaffolds are privileged structures in pharmaceutical development, appearing in numerous approved drugs.[2][3] The compound this compound combines these two key pharmacophores, making it a valuable intermediate in the synthesis of novel therapeutic agents. Its analysis, however, presents challenges typical of small, polar molecules, including poor retention in traditional reversed-phase chromatography and the need for high-sensitivity detection in complex biological matrices.[4]

This document addresses these challenges by leveraging the specificity and sensitivity of tandem mass spectrometry.[5] We will employ Electrospray Ionization (ESI), a soft ionization technique ideal for generating intact protonated molecular ions from polar, basic compounds like this compound.[6][7] Subsequent collision-induced dissociation (CID) allows for the generation of structurally significant fragment ions, ensuring unambiguous identification and accurate quantification.

Principle of the Method: LC-MS/MS with ESI

The analytical strategy hinges on the coupling of liquid chromatography for physical separation with tandem mass spectrometry for detection.[5]

  • Liquid Chromatography (LC): A hydrophilic interaction liquid chromatography (HILIC) approach is recommended to achieve adequate retention of this polar analyte.[8] This provides chromatographic separation from matrix components, reducing ion suppression and improving analytical accuracy.

  • Electrospray Ionization (ESI): In the ESI source, the analyte in the LC eluent is nebulized into a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase protonated analyte molecules, denoted as [M+H]⁺.[7] Given the two basic nitrogen atoms in its structure, this compound is highly amenable to positive-mode ESI.[9]

  • Tandem Mass Spectrometry (MS/MS): The protonated molecule is selected in the first quadrupole (Q1), fragmented via collision with an inert gas in the collision cell (Q2), and the resulting fragment ions are analyzed in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides two layers of specificity (precursor ion m/z and product ion m/z), resulting in exceptional sensitivity and selectivity.[10]

Predicted Mass Spectra and Fragmentation Analysis

The structural elucidation of this compound is confirmed through the analysis of its fragmentation pattern. The chemical formula is C₁₀H₂₀N₂O, with a monoisotopic mass of 184.1576 Da.[11][12] Therefore, the protonated molecule [M+H]⁺ is expected at m/z 185.1649 .

Upon collision-induced dissociation, fragmentation is expected to occur at the weakest bonds and lead to the formation of stable ions. The primary fragmentation pathways for piperidine and morpholine derivatives involve cleavage alpha to the nitrogen atom and ring-opening mechanisms.[3][13]

Key Predicted Fragmentations:

  • Loss of the Morpholine Moiety: Cleavage of the C-N bond connecting the methylene bridge to the morpholine nitrogen results in a stable morpholinium ion at m/z 100.0757 (C₅H₁₀NO⁺). This is often a dominant fragment.

  • Formation of the Piperidinylmethyl Cation: The complementary fragment from the cleavage described above would be the piperidin-3-ylmethyl cation at m/z 98.1019 (C₆H₁₂N⁺).

  • Ring Opening of Piperidine: Fragmentation of the piperidine ring itself can lead to a variety of smaller fragments. Alpha-cleavage within the piperidine ring is a common pathway for such compounds.[13][14]

The proposed fragmentation cascade is visualized below.

G cluster_main Fragmentation Pathway of this compound parent [M+H]⁺ m/z 185.1649 frag1 Piperidinylmethyl Cation m/z 98.1019 parent->frag1 Loss of Morpholine (-C₄H₉NO) frag2 Morpholinium Ion m/z 100.0757 parent->frag2 Loss of Piperidinyl-methyl (-C₆H₁₁N) frag3 Piperidine Ring Fragment m/z 84.0808 parent->frag3 Internal Ring Cleavage

Caption: Proposed ESI-MS/MS fragmentation pathway for protonated this compound.

Detailed Application Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Water (18.2 MΩ·cm, LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Internal Standard (IS): A structurally similar compound not present in samples, e.g., deuterated analog or a stable isotope-labeled compound.

Instrumentation and Conditions

The following tables outline a starting point for method development. Parameters should be optimized for the specific instrumentation used.[15]

Table 1: Liquid Chromatography Parameters
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC system
Column ZIC-pHILIC (100 x 2.1 mm, 5 µm) or equivalent HILIC column
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 5 minutes, hold 1 min, return to 95% B, equilibrate 4 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Table 2: Mass Spectrometry Parameters
MS System Triple Quadrupole (QqQ) Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage +3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Nebulizer Gas (N₂) Flow Optimized for instrument (e.g., 7 Bar)
Drying Gas (N₂) Flow Optimized for instrument (e.g., 10 L/min)
Collision Gas Argon
Quantitative Method: MRM Transitions

For quantification, the following MRM transitions should be optimized. Collision energies (CE) are instrument-dependent and must be determined empirically.

Table 3: Optimized MRM Transitions
Compound Precursor Ion (m/z)
This compound185.2
185.2
Internal Standard (IS)[IS M+H]⁺
Protocol for Standard and Sample Preparation

This protocol is a self-validating system designed for accuracy and reproducibility.[16]

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh ~5 mg of the reference standard.

    • Dissolve in a 5 mL volumetric flask with 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution.

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution in 50:50 Acetonitrile:Water to prepare a series of working standards for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation (Protein Precipitation from Plasma):

    • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of cold acetonitrile containing the internal standard at a fixed concentration.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

    • Carefully transfer 100 µL of the supernatant to an HPLC vial or 96-well plate.

    • Inject into the LC-MS/MS system.

Analytical Workflow Overview

The entire process from sample receipt to data generation follows a structured path to ensure data integrity.

G cluster_workflow Analytical Workflow A Sample Receipt & Login B Standard & Sample Preparation (Protocol 4.4) A->B C LC-MS/MS Analysis (Tables 1, 2, 3) B->C D Data Acquisition & Processing C->D E Quantification & Reporting D->E

Caption: A streamlined workflow for the high-throughput analysis of this compound.

Method Performance and Validation

A method developed using these protocols should be validated according to regulatory guidelines. The following table presents typical performance characteristics expected from a validated assay.[17][18]

Table 4: Representative Method Validation Data
Parameter Target Acceptance Criteria
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL (Signal-to-Noise > 10)
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (%RSD) ≤15% (≤20% at LLOQ)
Matrix Effect CV ≤15%
Recovery Consistent and reproducible

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the mass spectrometric analysis of this compound. By combining an optimized HILIC separation with the high selectivity and sensitivity of tandem mass spectrometry, this method is well-suited for demanding applications in pharmaceutical research and development. The detailed protocols and fragmentation insights serve as a robust starting point for method development and validation, enabling researchers to generate high-quality, reliable data for this important chemical entity.

References

  • Acquavia, M. A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available at: [Link]

  • PubChem. (n.d.). 4-Morpholinopiperidine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 4-(Piperidin-4-ylmethyl)morpholine. National Center for Biotechnology Information. Available at: [Link]

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Available at: [Link]

  • Wang, L., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PubMed Central. Available at: [Link]

  • Dong, M. (2016). Application of LCMS in small-molecule drug development. Drug Development and Delivery. Available at: [Link]

  • PubChem. (n.d.). 4-Methyl-3-piperidin-3-ylmorpholine. National Center for Biotechnology Information. Available at: [Link]

  • Christianson, C. (2021). Small Molecule Method Development Strategies. Bioanalysis Zone. Available at: [Link]

  • Konermann, L., et al. (2013). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. Available at: [Link]

  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Asfari, M., et al. (2002). Use of Electrospray Ionization Mass Spectrometry for the Investigation of Radical Cation Chain Reactions in Solution. ResearchGate. Available at: [Link]

  • Kwan, W. P., & Liu, H. (n.d.). BA Method Development: Polar Compounds. BioPharma Services. Available at: [Link]

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Available at: [Link]

  • Welch, M. J., et al. (2022). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. National Institutes of Health. Available at: [Link]

  • Viidanoja, J. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Available at: [Link]

  • PharmaCompass. (n.d.). 4-(Piperidin-4-Yl)Morpholine Drug Information. Available at: [Link]

  • Wang, G., & Hsieh, Y. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today. Available at: [Link]

  • Foley, D. J., et al. (2016). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomers of methyl-substituted pipecolinates. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions. Available at: [Link]

  • Kruve, A., et al. (2014). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry. Available at: [Link]

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Application Note: Structural Elucidation of "4-(Piperidin-3-ylmethyl)morpholine" using Fourier-Transform Infrared (FT-IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol and theoretical framework for the structural analysis of "4-(Piperidin-3-ylmethyl)morpholine" using Fourier-Transform Infrared (FT-IR) spectroscopy. As a molecule incorporating piperidine, morpholine, and a flexible methylene bridge, its vibrational spectrum offers a unique fingerprint reflective of its constituent functional groups. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into sample preparation, spectral acquisition, and in-depth interpretation. While an experimental spectrum for this specific compound is not publicly available, this document synthesizes data from its core components—piperidine and morpholine—to predict and interpret its characteristic spectral features. The causality behind experimental choices and the principles of spectral interpretation are emphasized to ensure scientific rigor and trustworthiness.

Introduction: The Structural Significance of this compound

"this compound" is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring (a secondary amine), a morpholine ring (a tertiary amine and an ether), and a methylene linker, presents a unique combination of functional groups that dictate its physicochemical properties and potential biological activity.[1][2][3] The piperidine and morpholine moieties are common scaffolds in pharmaceuticals, valued for their ability to influence solubility, basicity, and receptor binding.

FT-IR spectroscopy is a rapid, non-destructive analytical technique that probes the vibrational modes of molecules. By measuring the absorption of infrared radiation, it provides critical information about the functional groups present in a sample, making it an invaluable tool for structural confirmation and quality control. This note outlines a robust protocol for acquiring a high-quality FT-IR spectrum of the title compound and provides a detailed guide to interpreting the resulting spectral data.

Principle of FT-IR Spectroscopy for Heterocyclic Amines

FT-IR spectroscopy operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in an absorption spectrum. The key vibrational modes relevant to "this compound" include:

  • N-H Stretching: Characteristic of the secondary amine in the piperidine ring.

  • C-H Stretching: Arising from the methylene (-CH2-) and methine (-CH-) groups in both rings and the linker.

  • C-O-C Stretching: The defining feature of the ether linkage within the morpholine ring.

  • C-N Stretching: Associated with both the secondary piperidine amine and the tertiary morpholine amine.

  • Bending Vibrations: Including scissoring, wagging, and twisting of CH2 groups, and N-H bending, which provide information in the "fingerprint region."

Attenuated Total Reflectance (ATR) is the recommended sampling technique due to its simplicity and minimal sample preparation requirements.[4][5][6] In ATR-FTIR, the IR beam is directed into a crystal of high refractive index, creating an evanescent wave that penetrates a small distance into the sample placed in intimate contact with the crystal.

Experimental Protocol: ATR-FTIR Analysis

This section details a self-validating protocol for acquiring a reliable FT-IR spectrum of "this compound".

Materials and Instrumentation
  • Sample: this compound (solid or viscous liquid)

  • Instrument: A Fourier-Transform Infrared Spectrometer equipped with a single-reflection diamond ATR accessory.

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol, and lint-free laboratory wipes.

Pre-Analysis System Verification
  • Instrument Purge: Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO2 interference.

  • ATR Crystal Integrity: Before use, clean the ATR diamond crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

  • Background Spectrum Acquisition: Collect a background spectrum of the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove instrumental and environmental artifacts. A successful background collection should result in a flat baseline with minimal noise.

Sample Preparation and Measurement Workflow

The following workflow ensures reproducible and high-quality spectral acquisition.

ATR_FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_post Post-Analysis Start Start: Obtain Sample PlaceSample Place small amount of sample on ATR crystal Start->PlaceSample ApplyPressure Apply consistent pressure using the anvil PlaceSample->ApplyPressure CollectSpectrum Initiate Spectrum Scan (e.g., 32 scans at 4 cm⁻¹ resolution) ApplyPressure->CollectSpectrum ProcessData Automatic background subtraction and Fourier transform CollectSpectrum->ProcessData InspectSpectrum Inspect Spectrum for Quality (Baseline, S/N ratio) ProcessData->InspectSpectrum CleanCrystal Clean ATR crystal with isopropanol InspectSpectrum->CleanCrystal End End: Data Analysis CleanCrystal->End Molecule_Vibrations cluster_mol This compound cluster_modes Key FT-IR Vibrational Modes mol Structure with key bonds highlighted NH_Stretch N-H Stretch (3350-3310 cm⁻¹) CH_Stretch C-H Stretch (2950-2850 cm⁻¹) COC_Stretch C-O-C Stretch (1140-1070 cm⁻¹) CN_Stretch C-N Stretch (1250-1020 cm⁻¹)

Caption: Key functional groups and their expected FT-IR frequencies.

Trustworthiness and Self-Validation

To ensure the reliability of the obtained spectrum, the following checks should be performed:

  • Baseline Correction: The baseline of the final spectrum should be flat. If significant tilting or curvature is observed, a baseline correction should be applied. This may indicate poor sample-crystal contact or a dirty crystal.

  • Signal-to-Noise: The major peaks, particularly the C-H and C-O-C stretches, should be well-defined and significantly above the baseline noise. If not, increase the number of scans.

  • Absence of Contaminants: The spectrum should be free of spurious peaks. Sharp, strong peaks around 2350 cm⁻¹ indicate atmospheric CO₂, and broad bands around 3400 cm⁻¹ and 1640 cm⁻¹ suggest water contamination. Re-purging the instrument and ensuring a dry sample can mitigate this.

  • Reproducibility: Repeat the measurement with a fresh sample application to ensure the spectrum is reproducible.

Conclusion

FT-IR spectroscopy, particularly using the ATR technique, is a highly effective method for the structural characterization of "this compound." By following the detailed protocol, researchers can obtain a high-quality spectrum. The interpretation, guided by the predicted absorption frequencies for its secondary amine, tertiary amine, ether, and aliphatic C-H functionalities, allows for unambiguous confirmation of the compound's molecular structure. The strong C-O-C stretch from the morpholine ring and the characteristic N-H vibrations from the piperidine ring serve as the most definitive spectral markers for this molecule.

References

  • ResearchGate. (2023). 9-Ethyl-6,6-Dimethyl-8-[4-(Morpholin- 4-Yl)piperidin-1-Yl]-11-Oxo-6,11-Dihydro- 5H-Benzo[b]carbazole-3-Carbonitrile Hydrochlorid. Available at: [Link]

  • PubChem. 4-(Piperidin-4-ylmethyl)morpholine. National Center for Biotechnology Information. Available at: [Link]

  • PharmaCompass. 4-(Piperidin-4-Yl)Morpholine. Available at: [Link]

  • PubChem. 4-Morpholinopiperidine. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. Morpholine. Available at: [Link]

  • National Institute of Standards and Technology. Piperidine. NIST Chemistry WebBook. Available at: [Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link]

  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]

  • Chemistry LibreTexts. Interpreting Infrared Spectra. Available at: [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Available at: [Link]

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Topic: Leveraging the 4-(Piperidin-3-ylmethyl)morpholine Scaffold in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

This document serves as a detailed guide for researchers, scientists, and drug development professionals on utilizing the 4-(Piperidin-3-ylmethyl)morpholine chemical scaffold as a foundational structure for the discovery of novel anticancer agents. We will explore the rationale behind its selection, propose synthetic strategies, and provide detailed protocols for its evaluation, from initial in vitro screening to in vivo efficacy studies.

Introduction: The Power of Privileged Scaffolds

In medicinal chemistry, certain molecular frameworks, known as "privileged structures," appear frequently in drugs across various therapeutic areas. The piperidine and morpholine rings are two such scaffolds, renowned for their favorable physicochemical and pharmacokinetic properties.[1][2][3]

  • The Morpholine Moiety: The morpholine ring is a saturated heterocycle containing both an ether and a secondary amine functional group. The presence of the oxygen atom often enhances aqueous solubility and can act as a hydrogen bond acceptor, improving interactions with biological targets.[4] Its inclusion in drug candidates can also confer metabolic stability.[4]

  • The Piperidine Moiety: Piperidine is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved drugs and natural products.[3] Its rigid, chair-like conformation provides a predictable three-dimensional vector for substituents, making it an excellent scaffold for probing the binding pockets of enzymes and receptors. Its basic nitrogen can be crucial for salt formation and target engagement.[5]

The compound This compound represents a synthetically accessible and versatile starting point that combines these two powerful moieties. This guide will treat this compound not as a final drug, but as a core building block for creating a library of diverse derivatives with the potential to target various cancer-related pathways.

Section 1: Rationale and Target Hypotheses

The combination of the flexible morpholine and the rigid piperidine ring via a methylene linker creates a unique 3D pharmacophore. This structure is an ideal starting point for library synthesis, allowing for decorations at the piperidine nitrogen to explore interactions with various biological targets. Derivatives of these scaffolds have shown activity against numerous cancer targets.

Potential Anticancer Mechanisms for Scaffold Derivatives:

  • Kinase Inhibition: Many kinase inhibitors incorporate morpholine or piperidine rings to engage with the ATP-binding pocket. Targets like VEGFR-2 (angiogenesis) and mTOR (cell growth and proliferation) are highly relevant.[4][6]

  • Protein-Protein Interaction Disruption: The scaffold can be elaborated to create molecules that interfere with critical protein-protein interactions, such as the c-Myc/Max dimerization, which is essential for the oncogenic activity of c-Myc.[7]

  • JAK/STAT Pathway Modulation: Aberrant Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling is a hallmark of many hematological cancers. Piperidine-containing compounds have been shown to inhibit this pathway.[3]

  • DNA Damage and Apoptosis Induction: Some heterocyclic compounds can interact with DNA or topoisomerases, leading to cell cycle arrest and apoptosis. The p53 and Bax genes are critical mediators of this process.[3][8][9]

Below is a diagram illustrating how derivatives from our core scaffold could potentially engage with these critical cancer signaling pathways.

Signaling_Pathways cluster_0 Cell Exterior cluster_1 Cancer Cell Growth_Factor Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth_Factor->Receptor PI3K_mTOR PI3K/Akt/mTOR Pathway Receptor->PI3K_mTOR JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT Proliferation Cell Proliferation & Angiogenesis PI3K_mTOR->Proliferation cMyc_Max c-Myc/Max Dimer JAK_STAT->cMyc_Max cMyc_Max->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Suppresses Scaffold Scaffold-Based Inhibitor Scaffold->Receptor Inhibits Scaffold->PI3K_mTOR Inhibits Scaffold->JAK_STAT Inhibits Scaffold->cMyc_Max Disrupts Scaffold->Apoptosis Induces

Caption: Potential mechanisms of action for this compound derivatives.

Section 2: Synthetic Strategy and Library Generation

The primary amine on the piperidine ring of this compound is the key handle for chemical modification. A common and effective strategy to build a library of diverse analogues is through amide coupling or reductive amination .

General Synthetic Protocol: Amide Library Synthesis

  • Starting Materials: this compound, a diverse panel of carboxylic acids (R-COOH), a peptide coupling agent (e.g., HATU, HBTU), and a non-nucleophilic base (e.g., DIPEA).

  • Reaction Setup: In an inert atmosphere, dissolve the starting amine (1.0 eq) and a selected carboxylic acid (1.1 eq) in an anhydrous aprotic solvent like DMF or DCM.

  • Coupling: Add the base (2.0 eq) followed by the coupling agent (1.2 eq).

  • Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup & Purification: Upon completion, perform an aqueous workup to remove excess reagents and byproducts. Purify the crude product using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final amide derivative using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

This parallel synthesis approach can be used to rapidly generate a library of dozens to hundreds of compounds, where the "R" group from the carboxylic acid is varied to probe different regions of a target's binding site.

Section 3: In Vitro Evaluation Workflow

Once a library of compounds is synthesized, a systematic, multi-stage evaluation is required to identify promising candidates.

Protocol 3.1: Primary Screen - Cell Viability and Cytotoxicity

The initial goal is to determine if the synthesized compounds have a cytotoxic effect on cancer cells. The MTT assay is a robust, colorimetric method for this purpose.[4] It measures the metabolic activity of mitochondrial reductase enzymes, which serves as a proxy for cell viability.[10][11]

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, HT-29 colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the library compounds (e.g., from 100 µM to 0.1 µM) in cell culture medium. Replace the old medium in the plates with the medium containing the compounds. Include a "vehicle-only" control (e.g., 0.1% DMSO) and a "no-treatment" control.

  • Incubation: Incubate the plates for 48-72 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis & Causality: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC₅₀). A low IC₅₀ value indicates high cytotoxic potency. This result establishes that the compound interferes with fundamental cellular processes required for survival and proliferation.

Data Presentation:

Compound IDR-Group ModificationIC₅₀ (µM) on A549 CellsIC₅₀ (µM) on NIH3T3 (Normal) CellsSelectivity Index (SI)
Lead-001 4-chlorophenyl3.115.24.9
Lead-002 3,4-dichlorophenyl0.816.520.6
Lead-003 4-methoxyphenyl17.8>50>2.8
Doxorubicin (Positive Control)0.51.12.2

Note: Data is hypothetical for illustrative purposes. The Selectivity Index (SI = IC₅₀ on normal cells / IC₅₀ on cancer cells) is a critical parameter for identifying compounds with a therapeutic window.

Protocol 3.2: Secondary Screen - Mechanism of Action (Apoptosis Assay)

After identifying cytotoxic compounds, the next step is to understand how they kill the cells. The Annexin V/Propidium Iodide (PI) assay, analyzed by flow cytometry, distinguishes between apoptosis (programmed cell death) and necrosis.[4]

Step-by-Step Annexin V/PI Assay Protocol:

  • Cell Treatment: Seed cancer cells in 6-well plates and treat them with the hit compounds at their IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Data Interpretation & Trustworthiness: The results are visualized in a quadrant plot:

    • Lower-Left (Annexin V- / PI-): Live cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells. A significant increase in the population of the lower-right and upper-right quadrants compared to the vehicle control validates that the compound induces apoptosis, which is a preferred mechanism for anticancer drugs.

Section 4: In Vivo Efficacy Assessment

Promising candidates with good in vitro potency and a clear mechanism of action must be tested in a living system to assess their efficacy and safety.[12][13] The subcutaneous tumor xenograft model in immunodeficient mice is a standard preclinical model.[9]

Protocol 4.1: Subcutaneous Xenograft Mouse Model
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of immunodeficient mice (e.g., NOD/SCID or Athymic Nude).

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable volume (e.g., 100-150 mm³).

  • Randomization & Treatment: Randomize the mice into groups (e.g., n=8-10 per group): Vehicle control, positive control (a known clinical drug), and one or more groups for the test compound at different doses.

  • Compound Administration: Administer the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., daily for 21 days).

  • Monitoring & Endpoints:

    • Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate the volume (Volume = 0.5 x Length x Width²).

    • Body Weight: Monitor body weight as a general indicator of toxicity. Significant weight loss (>15-20%) is a sign of unacceptable toxicity.

    • Survival: The study endpoint is typically reached when tumors exceed a certain size (e.g., 2000 mm³) or if signs of morbidity appear.

  • Data Analysis & Validation: Compare the tumor growth curves between the treated and vehicle groups. A statistically significant reduction in tumor growth in the treated group, without causing severe toxicity, validates the in vivo efficacy of the compound.

The entire drug discovery workflow, from initial concept to in vivo validation, is summarized in the diagram below.

Drug_Discovery_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase A Scaffold Selection (this compound) B Target Hypothesis (Kinases, PPIs, etc.) A->B C Combinatorial Synthesis (Amide Library) B->C D Primary Screening (MTT Cytotoxicity Assay) C->D E Hit Identification (IC50 < 10 µM, SI > 10) D->E Data Analysis F Secondary Screening (Apoptosis, MoA Assays) E->F G Lead Optimization (ADME/Tox Profiling) F->G Data-Driven Refinement H In Vivo Efficacy Study (Xenograft Model) G->H I Preclinical Candidate H->I Successful Outcome

Caption: A streamlined workflow for anticancer drug discovery.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel anticancer therapeutics. Its constituent parts are well-validated in medicinal chemistry, and its structure allows for facile chemical diversification. By following a logical, multi-tiered evaluation process—from broad cytotoxicity screening to specific mechanism-of-action studies and finally to in vivo efficacy models—researchers can systematically explore the chemical space around this scaffold to identify and validate potent and selective preclinical candidates. This guide provides the foundational protocols and scientific rationale necessary to embark on such a discovery program.

References

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (n.d.). National Institutes of Health. [Link]

  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. (n.d.). National Center for Biotechnology Information. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). MDPI. [Link]

  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. (2022). National Center for Biotechnology Information. [Link]

  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. (2025). PubMed. [Link]

  • In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. (2021). National Institutes of Health. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). PubMed. [Link]

  • Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. (2011). PubMed. [Link]

  • Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. (2025). ResearchGate. [Link]

  • Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. (2009). ResearchGate. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (n.d.). MDPI. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. [Link]

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  • Natural Product Testing: Selecting in vivo Anticancer Assay Model. (2025). ResearchGate. [Link]

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Application Notes & Protocols for Investigating "4-(Piperidin-3-ylmethyl)morpholine" as a Potential Antidiabetic Agent

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The compound 4-(Piperidin-3-ylmethyl)morpholine is not an established antidiabetic agent with a documented mechanism of action. However, its core structural motifs—piperidine and morpholine—are recognized as important pharmacophores in the design of various biologically active compounds, including those with therapeutic effects on metabolic diseases.[1][2] A recent comprehensive review highlights that derivatives containing these heterocyclic rings are promising candidates for antidiabetic drugs, acting on various targets.[3][4]

This document, therefore, serves as a forward-looking guide for researchers and drug development professionals. It provides a structured, hypothesis-driven framework for the systematic evaluation of this compound as a potential novel therapeutic agent for diabetes mellitus. The protocols herein are based on established, validated assays used in metabolic drug discovery.[5][6]

Scientific Rationale & Hypothesized Targets

The global burden of diabetes mellitus necessitates the discovery of novel therapeutic agents. Many existing treatments target key proteins involved in glucose homeostasis. The presence of both piperidine and morpholine rings in the candidate compound provides a strong rationale for investigating its potential interaction with several established antidiabetic drug targets.[7]

Hypothesized Molecular Targets:

  • Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is a serine exopeptidase that inactivates incretin hormones like GLP-1, which are crucial for glucose-dependent insulin secretion.[8] Many DPP-4 inhibitors incorporate piperidine or similar heterocyclic structures. We hypothesize that this compound may fit into the active site of DPP-4 and inhibit its enzymatic activity.

  • α-Glucosidase: This intestinal enzyme breaks down complex carbohydrates into absorbable monosaccharides.[4] Its inhibition can delay carbohydrate absorption and lower postprandial blood glucose levels. Various heterocyclic compounds have shown α-glucosidase inhibitory potential.[9]

  • AMP-activated protein kinase (AMPK) Pathway: AMPK is a central regulator of cellular energy metabolism. Its activation in skeletal muscle can stimulate glucose uptake via the translocation of GLUT4 transporters to the cell membrane.[10] We hypothesize the compound may act as an AMPK activator, thereby enhancing glucose disposal in peripheral tissues.

The following sections outline a logical screening cascade to test these hypotheses, moving from initial enzymatic assays to cell-based functional assays and culminating in a framework for future in vivo validation.

G cluster_0 Phase 1: In Vitro Target-Based Screening cluster_1 Phase 2: Cell-Based Functional Assays cluster_2 Phase 3: In Vivo Model Validation a DPP-4 Inhibition Assay c Cytotoxicity Assay (e.g., L6 Myotubes) a->c If Active b α-Glucosidase Inhibition Assay b->c If Active d Glucose Uptake Assay (2-NBDG) c->d If Non-Toxic e Western Blot for AMPK Pathway d->e If Active f Oral Glucose Tolerance Test (OGTT) in Mice e->f If Pathway Confirmed g Toxicity & Pharmacokinetic Studies f->g If Efficacious start Compound This compound start->a start->b

Caption: Proposed screening cascade for evaluating antidiabetic potential.

Application Notes: Compound Handling & Preparation

Before initiating any biological assay, proper handling and preparation of the test compound are critical for reproducible results.

ParameterRecommendationRationale
Purity ≥98% (confirmed by HPLC and NMR)Impurities can confound results by exhibiting their own biological activity or by interfering with the assay.
Solvent Dimethyl Sulfoxide (DMSO), Molecular Biology GradeDMSO is a versatile solvent for many organic compounds and is generally tolerated by cells at low concentrations.
Stock Solution Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.Minimizes the volume of DMSO added to the final assay, preventing solvent-induced toxicity or artifacts.
Storage Aliquot stock solution into single-use vials and store at -20°C or -80°C, protected from light.Avoids repeated freeze-thaw cycles which can degrade the compound.
Working Dilutions Prepare fresh working dilutions in the appropriate aqueous assay buffer for each experiment.Ensures compound stability and solubility in the final assay medium.
Final DMSO Conc. Must be kept below 0.5% (v/v) in all cell-based assays.Higher concentrations of DMSO can induce stress, differentiation, or toxicity in cell cultures, compromising data integrity.
Vehicle Control All experiments must include a "vehicle control" group treated with the same final concentration of DMSO as the highest dose of the compound.This control is essential to differentiate the effect of the compound from any effect of the solvent.

Experimental Protocols: Target-Based Assays

These initial in vitro assays are rapid, cost-effective methods to determine if the compound directly interacts with key enzymatic targets.[6]

Protocol 3.1: DPP-4 Inhibitor Screening (Fluorometric)

This protocol is adapted from commercially available kits and standard methodologies.[8][11] It measures the cleavage of a fluorogenic substrate, Gly-Pro-AMC, by DPP-4.

A. Materials

  • Human recombinant DPP-4 enzyme

  • DPP-4 Assay Buffer (e.g., Tris-based buffer, pH 7.5)

  • Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)

  • Positive Control Inhibitor: Sitagliptin

  • Test Compound: this compound

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

B. Method

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare a 2X working solution of DPP-4 enzyme in Assay Buffer.[11]

    • Prepare a 2X working solution of the substrate (e.g., 100 µM) in Assay Buffer.

    • Prepare 2X serial dilutions of the test compound and Sitagliptin in Assay Buffer. Include a vehicle control (DMSO in buffer).

  • Assay Procedure:

    • Add 50 µL of the 2X test compound dilutions, Sitagliptin, or vehicle control to wells of the 96-well plate.

    • To initiate the reaction, add 50 µL of the 2X DPP-4 enzyme solution to all wells.

    • Incubate at 37°C for 10 minutes, protected from light.[12]

    • Following pre-incubation, add 50 µL of the 2X substrate solution to all wells.

    • Immediately place the plate in the reader and measure fluorescence in kinetic mode at 37°C for 30 minutes, reading every 1-2 minutes.[13]

  • Data Analysis:

    • Calculate the reaction velocity (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percent inhibition for each compound concentration: % Inhibition = [1 - (Velocity_Inhibitor / Velocity_Vehicle)] * 100

    • Plot % Inhibition vs. log[Inhibitor] and determine the IC₅₀ value using non-linear regression.

Scientist's Note (Causality): The 10-minute pre-incubation step allows the test compound to bind to the enzyme before the substrate is introduced. This is crucial for accurately assessing the inhibitory potential, especially for compounds that may have a slower on-rate.

Protocol 3.2: α-Glucosidase Inhibition Assay (Colorimetric)

This assay measures the ability of the compound to inhibit α-glucosidase from hydrolyzing p-nitrophenyl-α-D-glucopyranoside (pNPG) to the yellow-colored product, p-nitrophenol.[14]

A. Materials

  • α-Glucosidase from Saccharomyces cerevisiae

  • Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate Buffer (e.g., 100 mM, pH 6.8)

  • Positive Control Inhibitor: Acarbose

  • Stop Solution: Sodium Carbonate (Na₂CO₃), 0.2 M

  • 96-well clear, flat-bottom microplate

  • Absorbance microplate reader (405 nm)

B. Method

  • Reagent Preparation:

    • Dissolve α-glucosidase (e.g., 0.2 U/mL) and pNPG (e.g., 5 mM) in Phosphate Buffer.[14]

    • Prepare serial dilutions of the test compound and Acarbose in Phosphate Buffer. Include a vehicle control.

  • Assay Procedure:

    • Add 50 µL of the test compound dilutions, Acarbose, or vehicle control to wells.

    • Add 50 µL of the α-glucosidase solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.[15]

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.

    • Incubate at 37°C for 20 minutes.[14]

    • Terminate the reaction by adding 100 µL of 0.2 M Na₂CO₃ Stop Solution.

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration: % Inhibition = [1 - (Abs_Inhibitor / Abs_Vehicle)] * 100

    • Determine the IC₅₀ value as described in Protocol 3.1.

Experimental Protocols: Cell-Based Functional Assays

If the compound shows activity in target-based assays, the next step is to evaluate its effect in a relevant cellular context. Rat L6 skeletal muscle cells are a standard model for studying glucose uptake.[10][16]

Protocol 4.1: Cell Culture and Differentiation
  • Culture L6 Myoblasts: Grow cells in α-MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Initiate Differentiation: Seed myoblasts into appropriate plates (e.g., 96-well for uptake assays). Once confluent, switch the medium to α-MEM with 2% horse serum.

  • Differentiate: Maintain in differentiation medium for 5-7 days, replacing the medium every 2 days, until multinucleated myotubes are formed.

Protocol 4.2: Glucose Uptake Assay (2-NBDG)

This assay uses 2-NBDG, a fluorescent glucose analog, which is taken up by cells via glucose transporters but is not fully metabolized, leading to intracellular accumulation and a measurable fluorescent signal.[10][17]

G A 1. Seed & Differentiate L6 Myoblasts into Myotubes B 2. Serum Starve Myotubes (2-4 hours in α-MEM) A->B C 3. Treat with Compound (e.g., 1 hour, 37°C) B->C D 4. Add 2-NBDG (Fluorescent Glucose Analog) C->D E 5. Incubate (30-60 min) Allow uptake of 2-NBDG D->E F 6. Wash with Ice-Cold PBS Stop uptake E->F G 7. Measure Fluorescence (Plate Reader or Microscopy) F->G

Caption: Workflow for the 2-NBDG fluorescent glucose uptake assay.

A. Materials

  • Differentiated L6 myotubes in a 96-well black, clear-bottom plate

  • Serum-free α-MEM

  • 2-NBDG

  • Positive Control: Insulin (e.g., 100 nM)

  • Test Compound

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

B. Method

  • Starvation: Gently wash differentiated myotubes twice with warm PBS. Replace with serum-free α-MEM and incubate for 2-4 hours at 37°C.[16]

    • Rationale: Serum starvation minimizes basal glucose uptake and reduces the background signal, making the stimulated uptake more apparent.

  • Treatment: Remove starvation medium. Add fresh serum-free medium containing the test compound at various concentrations, Insulin (positive control), or vehicle (negative control). Incubate for 1-2 hours at 37°C.

  • Glucose Uptake: Add 2-NBDG to each well to a final concentration of 50-100 µM. Incubate for 30-60 minutes at 37°C.[10]

  • Termination: To stop the uptake, quickly aspirate the 2-NBDG solution and wash the cells three times with ice-cold PBS.[10]

    • Rationale: The cold temperature of the PBS immediately halts all metabolic activity, including transporter function, effectively trapping the intracellular 2-NBDG.

  • Measurement: Add 100 µL of PBS to each well. Measure the intracellular fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~535 nm).

Framework for In Vivo Evaluation

Should the compound prove to be non-toxic and effective in cell-based assays, the subsequent step involves validation in an animal model of diabetes.[18] This requires specialized facilities and ethical approval.

A. Model Selection:

  • Acute Model: Healthy C57BL/6 mice can be used for an Oral Glucose Tolerance Test (OGTT) to assess the compound's immediate effect on glucose disposal.

  • Diabetic Model: Diabetes can be induced chemically, for example, with streptozotocin (STZ), which is toxic to pancreatic beta cells.[19]

B. Key Experiment: Oral Glucose Tolerance Test (OGTT)

  • Fast mice overnight (approx. 12-16 hours) with free access to water.

  • Administer the test compound or vehicle control via oral gavage.[20]

  • After a set pre-treatment time (e.g., 30-60 minutes), record the baseline blood glucose level (t=0) from the tail vein.

  • Administer a glucose bolus (e.g., 2 g/kg) via oral gavage.

  • Measure blood glucose at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot blood glucose concentration vs. time. An effective antidiabetic agent will result in a lower peak glucose level and/or a faster return to baseline compared to the vehicle control. Calculate the Area Under the Curve (AUC) for a quantitative comparison.

References

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (n.d.). ResearchGate. [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023). Drug development & registration. [Link]

  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. (2025). PubMed. [Link]

  • Structure of morpholine, piperazine, and piperidine moieties. (n.d.). ResearchGate. [Link]

  • Animal Models as Tools to Investigate Antidiabetic and Anti-Inflammatory Plants. (n.d.). PMC. [Link]

  • Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview. (n.d.). PMC - NIH. [Link]

  • 2-NBDG uptake by L6 myotube cells at 20, 40, 60, 80 and 100 µM concentration of morin. (n.d.). ResearchGate. [Link]

  • Morpholines. Synthesis and Biological Activity. (2025). ResearchGate. [Link]

  • Dandelion Chloroform Extract Promotes Glucose Uptake via the AMPK/GLUT4 Pathway in L6 Cells. (n.d.). PubMed Central. [Link]

  • In Vitro Evaluation of Antidiabetic and Anti-Inflammatory Activities of Polyphenolic-Rich Extracts from Anchusa officinalis and Melilotus officinalis. (2020). ACS Omega. [Link]

  • In-vivo Models as a System for the Investigation and Screening of Antidiabetic Efficacy of Certain Drugs and Substances: A Review. (n.d.). ResearchGate. [Link]

  • Alpha-Glucosidase Inhibition Assay. (n.d.). Bio-protocol. [Link]

  • Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of Glycolytic Demand. (n.d.). ScholarWorks@UARK. [Link]

  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. (n.d.). NIH. [Link]

  • In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. (n.d.). Unknown Source. [Link]

  • Exploring In Vitro Antidiabetic Assays. (2023). Athmic Biotech Solutions. [Link]

  • Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. (n.d.). PubMed Central. [Link]

  • In Vitro Evaluation of Antidiabetic Potential of Cleistocalyx nervosum var. paniala Fruit Extract. (2022). MDPI. [Link]

  • DPP4 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. [Link]

  • 4-(Piperidin-4-Yl)Morpholine. (n.d.). PharmaCompass.com. [Link]

  • Anti-Diabetic In-Vivo Animal Models: A Review. (2024). IJNRD. [Link]

  • Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. (2025). ResearchGate. [Link]

  • Advancements in Diabetes Treatment: Morpholine and Piperazine Derivatives. (2024). Debuglies. [Link]

  • In vitro evaluation of antidiabetic activity of aqueous and ethanolic leaves extracts of Chloroxylon swietenia. (n.d.). njppp. [Link]

  • In vitro α-glucosidase inhibitory assay. (2018). protocols.io. [Link]

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. (n.d.). MDPI. [Link]

  • DPP4 ACTIVITY ASSAY KIT. (n.d.). Life Technologies (India) Pvt. Ltd.. [Link]

  • 2-NBDG Glucose Uptake Assay Kit (Cell-Based). (n.d.). Assay Genie. [Link]

  • Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. (2011). PubMed. [Link]

  • Review of in vitro and in vivo models for antidiabetic activity. (2024). Unknown Source. [Link]

  • Can anyone help to find the best protocol for evaluation of alpha glucosidase inhibition assay of plant extracts?. (2015). ResearchGate. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI. [Link]

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Application Notes & Protocols: Characterizing "4-(Piperidin-3-ylmethyl)morpholine" as a Putative Sigma-1 Receptor Ligand

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Rationale and Hypothesis-Driven Approach

The compound 4-(Piperidin-3-ylmethyl)morpholine features structural motifs, specifically piperidine and morpholine rings, that are prevalent in pharmacologically active agents targeting the central nervous system (CNS).[1][2] While this specific molecule is not a widely characterized agent, its scaffold suggests a potential interaction with targets known to bind such structures. One of the most compelling of these is the Sigma-1 Receptor (S1R).

The S1R is not a classical receptor but a unique intracellular chaperone protein located primarily at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[3][4][5] It plays a crucial role in regulating cellular stress, ion channel function, and calcium signaling, making it a significant target for therapeutic intervention in neurodegenerative diseases, depression, and cancer.[3][4][6]

This document provides a comprehensive, hypothesis-driven guide to characterize the in vitro activity of this compound (referred to herein as 'Test Compound'). We will operate under the primary hypothesis that the Test Compound is a ligand for the S1R. The following protocols are designed as a logical, tiered workflow to first establish binding, then determine functional activity (agonist vs. antagonist), and finally, assess selectivity over the related Sigma-2 Receptor (S2R).

Part 1: Primary Screening — S1R Binding Affinity

Objective: To determine if the Test Compound physically interacts with the S1R and to quantify its binding affinity (Kᵢ).

Scientific Principle: A competitive radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a receptor. This assay measures the ability of the unlabeled Test Compound to displace a radiolabeled ligand with known affinity for the S1R. -pentazocine is a well-characterized and selective S1R radioligand, making it ideal for this purpose.[7][8][9][10] The concentration of Test Compound that displaces 50% of the radioligand is the IC₅₀, which can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[11][12][13][14]

Protocol 1: S1R Competitive Radioligand Binding Assay

Materials:

  • S1R Source: Guinea pig liver membranes are a rich natural source of S1R.[7][15] Alternatively, membranes from cell lines overexpressing human S1R can be used.

  • Radioligand: -pentazocine (specific activity ~30-60 Ci/mmol).

  • Test Compound: this compound, prepared as a 10 mM stock in DMSO.

  • Reference Compound: Haloperidol (for positive control).

  • Non-Specific Binding (NSB) Agent: 10 µM Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Brandel Cell Harvester or equivalent.

  • Filters: Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).[7]

  • Scintillation Fluid & Counter.

Workflow Diagram:

cluster_prep Preparation cluster_assay Assay Incubation cluster_end Termination & Detection P1 Prepare Serial Dilutions of Test Compound A3 Test Compound: Membranes + Radioligand + Test Compound Dilutions P1->A3 P2 Prepare Radioligand (³H-pentazocine) A1 Total Binding: Membranes + Radioligand + Buffer P2->A1 A2 Non-Specific Binding (NSB): Membranes + Radioligand + 10µM Haloperidol P2->A2 P2->A3 P3 Prepare S1R Membranes (e.g., Guinea Pig Liver) P3->A1 P3->A2 P3->A3 Incubate Incubate 90-120 min at 37°C A1->Incubate A2->Incubate A3->Incubate T1 Rapid Filtration (Wash with ice-cold buffer) Incubate->T1 T2 Measure Radioactivity (Scintillation Counting) T1->T2 T3 Data Analysis (IC₅₀ → Kᵢ) T2->T3

Caption: Workflow for the S1R competitive radioligand binding assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the Test Compound in Assay Buffer, ranging from 0.1 nM to 100 µM. Also prepare dilutions for the reference compound (Haloperidol).

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: 50 µL Assay Buffer.

    • Non-Specific Binding (NSB): 50 µL of 10 µM Haloperidol.

    • Test Compound: 50 µL of each Test Compound dilution.

  • Radioligand Addition: Add 50 µL of -pentazocine (diluted in Assay Buffer to a final concentration near its Kₔ, typically 5-15 nM) to all wells.[16]

  • Membrane Addition: Add 100 µL of the S1R membrane preparation (e.g., 100 µg protein/well) to all wells to initiate the binding reaction. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at 37°C for 90-120 minutes to reach equilibrium.[7][16]

  • Termination: Terminate the reaction by rapid filtration through the PEI-soaked glass fiber filters using a cell harvester.[7][17] Wash the filters three times with 500 µL of ice-cold Assay Buffer to remove unbound radioligand.[7]

  • Detection: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percent specific binding for each concentration of the Test Compound: % Specific Binding = [(CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB)] * 100

    • Plot the % Specific Binding against the log concentration of the Test Compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation :[11][13] Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:

      • [L] is the concentration of the radioligand used.

      • Kₔ is the dissociation constant of the radioligand for S1R.

Expected Data Output:

CompoundIC₅₀ (nM)Kᵢ (nM)
Haloperidol (Reference)4.51.8
Test CompoundCalculated ValueCalculated Value
Assuming [L] = 15 nM and Kₔ = 16 nM for -pentazocine[16]

Part 2: Functional Characterization — Agonist vs. Antagonist Activity

Objective: To determine if the Test Compound acts as an S1R agonist (activates the receptor) or an antagonist (blocks the action of an agonist).

Scientific Principle: S1R is a chaperone protein at the ER that modulates calcium signaling, often through interaction with IP₃ receptors.[3][4][5] S1R activation can amplify intracellular Ca²⁺ mobilization initiated by other signaling pathways.[4][16] We can measure this functional activity using a cell-based calcium flux assay. In cells expressing S1R, an agonist will potentiate a sub-maximal Ca²⁺ signal, while an antagonist will inhibit the potentiation caused by a known S1R agonist. This can be monitored using a calcium-sensitive fluorescent dye and a system like the Fluorometric Imaging Plate Reader (FLIPR).[18][19]

Signaling Pathway Diagram:

cluster_cell Cellular Environment GPCR GPCR Activation (e.g., by Carbachol) PLC PLC GPCR->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 IP3R IP₃ Receptor IP3->IP3R binds ER Endoplasmic Reticulum (ER) S1R Sigma-1 Receptor (S1R) S1R->IP3R potentiates Ca_ER Ca²⁺ Ca_Cyto Cytosolic Ca²⁺ ↑ Ca_ER->Ca_Cyto release FLIPR Fluorescence Signal (Detected by FLIPR) Ca_Cyto->FLIPR causes Test_Cmpd S1R Agonist (Test Compound) Test_Cmpd->S1R activates

Caption: S1R potentiation of GPCR-mediated calcium mobilization.

Protocol 2: Cell-Based Calcium Flux Assay

Materials:

  • Cell Line: A suitable cell line endogenously expressing S1R and a relevant GPCR (e.g., HEK-293, CHO cells).

  • GPCR Agonist: An agonist for the chosen GPCR (e.g., Carbachol for muscarinic receptors).

  • S1R Agonist: A known S1R agonist (e.g., PRE-084) for antagonist mode.

  • Calcium Assay Kit: FLIPR Calcium Assay Kit (e.g., Calcium 5 or 6) containing a fluorescent calcium indicator and probenecid.[18]

  • Instrumentation: FLIPR or similar fluorescence plate reader with liquid handling capabilities.

Step-by-Step Methodology:

  • Cell Plating: Seed cells into 384-well black-walled, clear-bottom plates and culture overnight to form a confluent monolayer.[18]

  • Dye Loading: Prepare the calcium indicator dye solution according to the kit manufacturer's instructions (typically in a buffer containing probenecid). Remove the culture medium from the cells and add an equal volume of the dye loading buffer.[18]

  • Incubation: Incubate the plates for 1 hour at 37°C, 5% CO₂.

  • Compound Plates Preparation:

    • Agonist Mode: Prepare a plate with serial dilutions of the Test Compound (0.1 nM to 100 µM).

    • Antagonist Mode: Prepare a plate with serial dilutions of the Test Compound.

  • FLIPR Assay Execution:

    • Place the cell plate and compound plates into the FLIPR instrument.

    • Agonist Mode: a. The instrument will first add a sub-maximal concentration of the GPCR agonist (e.g., Carbachol) to all wells to establish a baseline Ca²⁺ response. b. After a set time, the instrument will add the Test Compound dilutions and continue to measure fluorescence. An S1R agonist will cause a secondary, potentiated increase in fluorescence.

    • Antagonist Mode: a. The instrument will first add the Test Compound dilutions and incubate for a short period (e.g., 15-30 minutes). b. Next, it will add a mixture of the GPCR agonist and a known S1R agonist (e.g., PRE-084). An S1R antagonist will reduce the potentiated signal caused by PRE-084.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular Ca²⁺.

    • Agonist Mode: Plot the peak fluorescence response against the log concentration of the Test Compound to determine the EC₅₀ (concentration for 50% of maximal effect).

    • Antagonist Mode: Plot the inhibition of the S1R agonist-potentiated response against the log concentration of the Test Compound to determine the IC₅₀.

Expected Data Output:

Assay ModeParameterValueInterpretation
AgonistEC₅₀ (nM)Calculated ValueIf a dose-response curve is observed, the compound is an agonist.
AntagonistIC₅₀ (nM)Calculated ValueIf the compound inhibits the reference agonist, it is an antagonist.

Part 3: Selectivity Profiling — S1R vs. S2R Binding

Objective: To determine the binding selectivity of the Test Compound for the S1R over the closely related Sigma-2 Receptor (S2R).

Scientific Principle: Therapeutic candidates should ideally be selective for their intended target to minimize off-target effects. The S2R is the most common off-target for S1R ligands. A selectivity profile is established by running a competitive binding assay for the S2R and comparing the resulting Kᵢ value to that obtained for the S1R. The standard radioligand for S2R is [³H]-DTG (1,3-di-o-tolyl-guanidine).[20] Since [³H]-DTG binds to both S1R and S2R, a high concentration of a selective S1R ligand (e.g., (+)-pentazocine) is added to "mask" the S1R sites, ensuring that displacement of [³H]-DTG is specific to the S2R.[7][21][22]

Protocol 3: S2R Competitive Radioligand Binding Assay

Materials:

  • S2R Source: Membranes from a cell line with high S2R expression (e.g., Jurkat, MCF7) or rat liver.

  • Radioligand: [³H]-DTG.

  • S1R Masking Agent: (+)-pentazocine.

  • Non-Specific Binding (NSB) Agent: 10 µM Haloperidol or unlabeled DTG.

  • All other materials are as described in Protocol 1.

Step-by-Step Methodology:

  • Assay Setup: The protocol is nearly identical to Protocol 1, with two key modifications:

    • The radioligand is [³H]-DTG (used at a concentration near its Kₔ for S2R).

    • Add a masking agent: A saturating concentration of (+)-pentazocine (e.g., 100-300 nM) is added to all wells (except total radioligand added) to block [³H]-DTG from binding to any S1R sites present in the membrane preparation.[7][21]

  • Execution: Follow steps 1-8 as detailed in Protocol 1, substituting the appropriate reagents.

  • Data Analysis: Calculate the IC₅₀ and Kᵢ for the Test Compound at the S2R.

  • Selectivity Calculation: Selectivity Ratio = Kᵢ (S2R) / Kᵢ (S1R) A higher ratio indicates greater selectivity for the S1R.

Final Data Summary:

ParameterTest Compound ValueInterpretation
S1R Kᵢ (nM)From Protocol 1Affinity for the primary target.
S2R Kᵢ (nM)From Protocol 3Affinity for the off-target.
Selectivity Ratio (S2R/S1R) Calculated Value A value >10 is generally considered selective; >100 is highly selective.
Functional ActivityAgonist / AntagonistFrom Protocol 2

This comprehensive in vitro characterization cascade provides the foundational data necessary to understand the pharmacological profile of this compound, confirming its identity as a selective S1R ligand and defining its functional activity.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. Available at: [Link]

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Application Notes and Protocols: Targeting c-Myc in Lung Cancer with a Novel Piperidinyl-Morpholine Compound

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Challenge of c-Myc in Lung Cancer

Lung cancer remains a leading cause of cancer-related mortality worldwide, with a 5-year survival rate that underscores the urgent need for novel therapeutic strategies.[1] A key driver in the development and progression of many lung cancers is the transcription factor c-Myc.[2] This oncoprotein is overexpressed in a significant percentage of both non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC), where it orchestrates a transcriptional program that promotes rapid proliferation, metabolic reprogramming, metastasis, and therapeutic resistance.[1]

The c-Myc protein itself has been notoriously difficult to target directly due to its lack of a defined enzymatic pocket.[3] It functions by forming a heterodimer with its partner protein, Max, which then binds to DNA and activates gene transcription. This c-Myc/Max interaction is essential for its oncogenic activity, making it a prime target for therapeutic intervention.

This document provides a detailed guide to the application of a novel c-Myc inhibitor, 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine (hereafter referred to as Compound A5 ), as a case study for a promising class of piperidinyl-morpholine based c-Myc inhibitors. We will delve into its mechanism of action, provide detailed protocols for its characterization in lung cancer models, and offer insights into the experimental design and interpretation of results.

Compound A5: A Potent Disruptor of the c-Myc/Max Interaction

Compound A5 is a small molecule inhibitor designed to specifically disrupt the protein-protein interaction between c-Myc and Max.[2] By preventing the formation of this functional heterodimer, Compound A5 effectively silences c-Myc's transcriptional activity, leading to a cascade of anti-cancer effects.

Mechanism of Action: A Visualized Pathway

The primary mechanism of Compound A5 is the inhibition of the c-Myc/Max dimerization. This leads to a reduction in the levels of functional c-Myc protein and subsequently induces apoptosis in cancer cells.

Compound_A5_Mechanism_of_Action Mechanism of Action of Compound A5 cluster_inhibition Inhibition Pathway cMyc c-Myc cMyc_Max c-Myc/Max Heterodimer cMyc->cMyc_Max Max Max Max->cMyc_Max DNA E-box DNA sequence cMyc_Max->DNA Binds to Apoptosis Apoptosis Transcription Target Gene Transcription (e.g., Cyclin D1, E2F1) DNA->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation Proliferation->Apoptosis Inhibited by Compound A5 Compound_A5 Compound A5 Compound_A5->cMyc_Max Disrupts

Caption: Mechanism of c-Myc inhibition by Compound A5.

Experimental Characterization of Compound A5 in Lung Cancer Models

This section provides detailed protocols for the in vitro and in vivo evaluation of Compound A5's efficacy against lung cancer.

In Vitro Efficacy Assessment

1. Cell Viability Assay (CCK-8)

This assay determines the cytotoxic effect of Compound A5 on lung cancer cell lines.

Protocol:

  • Cell Seeding: Seed lung cancer cells (e.g., A549, NCI-H1299) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.[1][4]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound A5 in culture medium and add 10 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for an additional 24, 48, or 72 hours.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[4][5]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.[5]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[1]

  • Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control. Plot the results to determine the IC50 value of Compound A5.

Table 1: In Vitro Cytotoxicity of Compound A5

Cell LineIC50 (µM) after 48h
A5494.08
NCI-H12997.86
Data is representative based on published findings for Compound A5.[2]

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by Compound A5.

Protocol:

  • Cell Treatment: Seed and treat lung cancer cells with Compound A5 at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[6]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[6][7]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis: Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Target Engagement and Downstream Effects

1. Co-Immunoprecipitation (Co-IP) for c-Myc/Max Interaction

This technique confirms that Compound A5 disrupts the interaction between c-Myc and Max in lung cancer cells.[8]

Protocol:

  • Cell Lysis: Treat lung cancer cells with Compound A5 and a vehicle control. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[2]

  • Pre-clearing: Pre-clear the cell lysates with Protein A/G agarose beads to reduce non-specific binding.[2]

  • Immunoprecipitation: Incubate the pre-cleared lysates with an anti-c-Myc antibody or an isotype control IgG overnight at 4°C.[2]

  • Complex Capture: Add Protein A/G agarose beads to pull down the antibody-protein complexes.[2]

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.[2]

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.[2]

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both c-Myc and Max. A reduced amount of co-precipitated Max in the Compound A5-treated sample indicates disruption of the interaction.

2. Western Blotting for c-Myc and Downstream Targets

This method assesses the effect of Compound A5 on the protein levels of c-Myc and its transcriptional targets.

Protocol:

  • Protein Extraction: Extract total protein from treated and untreated lung cancer cells using RIPA buffer.[9]

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.[10]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[10]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc, downstream targets (e.g., Cyclin D1, Bcl-2), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[10]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

Experimental_Workflow Workflow for In Vitro Characterization of Compound A5 start Lung Cancer Cell Lines (A549, NCI-H1299) treatment Treat with Compound A5 (Varying concentrations and time points) start->treatment viability Cell Viability Assay (CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis protein_extraction Protein Extraction treatment->protein_extraction ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant co_ip Co-Immunoprecipitation (c-Myc/Max) protein_extraction->co_ip western_blot Western Blot (c-Myc, downstream targets) protein_extraction->western_blot interaction_disrupt Confirm c-Myc/Max Disruption co_ip->interaction_disrupt protein_level Analyze Protein Expression Changes western_blot->protein_level

Sources

Application Notes and Protocols for Assessing the Cellular Effects of 4-(Piperidin-3-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Piperidine and Morpholine Heterocycles

The piperidine and morpholine rings are privileged structures in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] These nitrogen-containing heterocycles are prevalent in compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and neurotropic effects.[1][2] The structural diversity and synthetic tractability of piperidine and morpholine derivatives make them a fertile ground for the discovery of novel therapeutic agents.[3] Compounds incorporating these moieties have been shown to modulate various cellular pathways, making the assessment of their effects on cell viability a critical step in drug development.[1][3]

"4-(Piperidin-3-ylmethyl)morpholine" is a compound that combines both of these important pharmacophores. While specific data on its biological activity is emerging, its structural components suggest a potential for bioactivity that warrants investigation. Cell viability and cytotoxicity assays are fundamental tools for the initial characterization of such novel chemical entities. These assays provide essential information on a compound's potency and its spectrum of activity against different cell types, guiding further preclinical development.

This document provides detailed protocols for three robust and widely used cell viability assays—the MTT, Neutral Red, and Trypan Blue exclusion assays—as applied to the evaluation of "this compound". The causality behind experimental choices and the principles of each assay are explained to ensure scientific rigor and reproducibility.

I. Foundational Cell Viability Assays for Compound Screening

The choice of a cell viability assay depends on the specific research question, the cell type, and the throughput requirements. It is often advisable to use more than one assay to obtain a comprehensive understanding of a compound's effects.[4]

A. MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that is widely used to assess cell viability and proliferation.[5][6] The assay is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5][6][7] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Workflow for the MTT Assay:

MTT_Workflow A Cell Seeding B Compound Treatment (this compound) A->B 24h C MTT Addition B->C 24-72h D Incubation (Formazan Formation) C->D 2-4h E Solubilization of Formazan D->E F Absorbance Reading (570 nm) E->F

Caption: Workflow of the MTT cell viability assay.

Detailed Protocol for MTT Assay:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.[6]

  • Compound Preparation: Prepare a stock solution of "this compound" in a suitable solvent, such as DMSO. Create a serial dilution of the compound in a cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the overnight culture medium and replace it with the medium containing various concentrations of "this compound". Include vehicle-only (e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Following the treatment period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 150 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well.[6][7]

  • Data Acquisition: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[7] Measure the absorbance at 570 nm using a microplate reader.[5]

Data Analysis and Interpretation:

The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability can be calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

From a dose-response curve, the IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined.

B. Neutral Red Uptake Assay: Assessing Lysosomal Integrity

The Neutral Red (NR) uptake assay is another colorimetric method for determining cell viability.[8] It is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[8] Non-viable cells, with compromised membranes, are unable to retain the dye.[8]

Workflow for the Neutral Red Assay:

NR_Workflow A Cell Seeding B Compound Treatment (this compound) A->B 24h C Neutral Red Addition B->C 24-72h D Incubation (Dye Uptake) C->D 2-3h E Washing & Dye Extraction D->E F Absorbance Reading (540 nm) E->F

Caption: Workflow of the Neutral Red uptake assay.

Detailed Protocol for Neutral Red Assay:

  • Cell Seeding and Treatment: Follow steps 1-3 as described for the MTT assay.

  • Neutral Red Staining: After the compound treatment period, remove the medium and add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.[9][10]

  • Washing: Carefully remove the Neutral Red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.[10]

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.[8][9]

  • Data Acquisition: Agitate the plate for 10 minutes to ensure complete extraction of the dye. Measure the absorbance at 540 nm using a microplate reader.[10]

Data Analysis and Interpretation:

Similar to the MTT assay, the absorbance is proportional to the number of viable cells. The percentage of viability and the IC50 value can be calculated as described above.

C. Trypan Blue Exclusion Assay: A Direct Measure of Membrane Integrity

The Trypan Blue exclusion assay is a simple and rapid method for distinguishing between viable and non-viable cells.[11][12] The principle is based on the fact that viable cells have intact cell membranes that exclude the Trypan Blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[11][12][13]

Workflow for the Trypan Blue Assay:

TB_Workflow A Cell Culture & Treatment (this compound) B Cell Harvesting A->B C Staining with Trypan Blue B->C D Cell Counting (Hemocytometer) C->D <5 min

Caption: Workflow of the Trypan Blue exclusion assay.

Detailed Protocol for Trypan Blue Assay:

  • Cell Culture and Treatment: Grow and treat cells with "this compound" in appropriate culture vessels (e.g., 6-well plates).

  • Cell Harvesting: After the treatment period, detach adherent cells using trypsin and resuspend them in a complete medium to inactivate the trypsin. For suspension cells, simply collect the cell suspension.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[11][12]

  • Incubation: Allow the mixture to stand for 1-2 minutes at room temperature. It is crucial to count the cells within 3-5 minutes, as longer incubation times can lead to the staining of viable cells.[12]

  • Cell Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

Data Analysis and Interpretation:

The percentage of viable cells is calculated as follows:

% Viability = (Number of Viable Cells / Total Number of Cells) x 100

II. Data Presentation and Interpretation

For a comprehensive evaluation of "this compound," it is recommended to test a range of concentrations and exposure times. The results can be effectively summarized in a table format.

Table 1: Hypothetical Cell Viability Data for this compound

Concentration (µM)% Viability (MTT Assay, 48h)% Viability (Neutral Red Assay, 48h)% Viability (Trypan Blue, 48h)
0 (Control)100 ± 5.2100 ± 4.898 ± 2.1
198 ± 4.595 ± 5.196 ± 2.5
1085 ± 6.182 ± 5.980 ± 3.0
5052 ± 3.848 ± 4.245 ± 2.8
10025 ± 2.921 ± 3.518 ± 1.9

Data are represented as mean ± standard deviation from three independent experiments.

III. Concluding Remarks and Future Directions

The protocols outlined in this application note provide a robust framework for the initial assessment of the effects of "this compound" on cell viability. Positive results from these assays, such as a dose-dependent decrease in cell viability, would indicate that the compound possesses cytotoxic or anti-proliferative properties. Such findings would justify further investigation into its mechanism of action, including assays for apoptosis, cell cycle analysis, and target identification. The versatility of the piperidine and morpholine scaffolds suggests that derivatives like "this compound" hold promise as starting points for the development of novel therapeutics.

References

  • Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Available at: [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Available at: [Link]

  • ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives. Available at: [Link]

  • Protocols.io. (2023). MTT (Assay protocol). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Trypan Blue Exclusion Test of Cell Viability. Available at: [Link]

  • ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF. Available at: [Link]

  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Available at: [Link]

  • BPS Bioscience. (n.d.). Trypan Blue Staining Protocol. Available at: [Link]

  • PubMed. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. Available at: [Link]

  • MDPI. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Available at: [Link]

  • ResearchGate. (2015). MTT Proliferation Assay Protocol. Available at: [Link]

  • National Toxicology Program (NTP). (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Available at: [Link]

  • ResearchGate. (2021). (PDF) Guidelines for cell viability assays. Available at: [Link]

  • ResearchGate. (2012). (PDF) Novel 3,5-Bis(bromohydroxybenzylidene)piperidin-4-ones as Coactivator-Associated Arginine Methyltransferase 1 Inhibitors: Enzyme Selectivity and Cellular Activity. Available at: [Link]

  • DeNovix. (2019). Trypan Blue Assay Protocol | Technical Note 181. Available at: [Link]

  • National Center for Biotechnology Information. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 4-(Piperidin-3-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 4-(Piperidin-3-ylmethyl)morpholine. This valuable building block is integral to the development of various pharmaceutical agents, and its efficient synthesis is critical for advancing research and development timelines.[1][2] This guide is designed for researchers, medicinal chemists, and process development professionals. We will address common challenges encountered during its synthesis, providing in-depth, cause-and-effect explanations and validated protocols to help you optimize your reaction yields and purity.

Our focus will be on the most reliable and scalable synthetic route: a two-step sequence involving the reductive amination of N-Boc-piperidine-3-carbaldehyde with morpholine, followed by the deprotection of the Boc group.

Recommended Synthetic Pathway Overview

The following workflow represents the most robust and controllable method for preparing this compound. This two-stage approach allows for clear intermediate characterization and purification, minimizing side-product formation in the final step.

Synthetic_Workflow Start N-Boc-piperidine-3-carbaldehyde + Morpholine Step1 Step 1: Reductive Amination Start->Step1 Intermediate tert-butyl 3-(morpholinomethyl) piperidine-1-carboxylate Step1->Intermediate NaBH(OAc)₃ DCM or DCE Step2 Step 2: Boc Deprotection Intermediate->Step2 Product This compound Step2->Product HCl in Dioxane or TFA in DCM

Caption: Recommended two-step synthesis of this compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section is structured to address specific issues you may encounter during the synthesis.

Part 1: The Reductive Amination Stage

Question 1: My reductive amination yield is low (<70%). What are the most common causes and how can I fix them?

Answer: Low yield in this step typically points to one of three issues: incomplete iminium ion formation, inefficient reduction, or competing side reactions.

  • Causality - Incomplete Iminium Formation: The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion, which is the species that gets reduced. This dehydration step is acid-catalyzed and is often the rate-limiting step. If the reaction medium is not slightly acidic, or if water is not effectively removed, the equilibrium will favor the starting materials.

  • Troubleshooting & Optimization:

    • Catalytic Acid: Add a catalytic amount of acetic acid (AcOH) to your reaction mixture. This will protonate the hemiaminal intermediate, facilitating the loss of water to form the crucial iminium ion.

    • Dehydrating Agents: While not always necessary with sodium triacetoxyborohydride, if you suspect water is hindering the reaction, you can add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.

    • Pre-Stirring: Allow the aldehyde, morpholine, and acetic acid to stir in the solvent for 30-60 minutes before adding the reducing agent. This allows for sufficient formation of the iminium ion prior to the reduction step.

  • Causality - Inefficient Reduction: The choice and quality of the reducing agent are paramount.

  • Troubleshooting & Optimization:

    • Use Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the preferred reagent for one-pot reductive aminations.[3] It is a mild and selective reducing agent that reduces the iminium ion much faster than it reduces the starting aldehyde, preventing the formation of alcohol impurities.[4]

    • Reagent Stoichiometry: Ensure you are using a slight excess of the reducing agent (typically 1.2 to 1.5 equivalents) to drive the reaction to completion.

The diagram below illustrates the key equilibrium and the role of the acid catalyst.

Reductive_Amination_Mechanism cluster_1 Reduction (Irreversible) Aldehyde Aldehyde + Morpholine Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Fast Iminium Iminium Ion + H₂O Hemiaminal->Iminium Slow, Acid-Catalyzed (Rate-Limiting) Reducer NaBH(OAc)₃ Product Protected Product Iminium->Product Fast Reduction

Caption: Key steps in the reductive amination process.

Question 2: Which reducing agent is best? Should I consider catalytic hydrogenation?

Answer: The choice of reducing agent depends on your substrate scope, scale, and available equipment. For this specific transformation, NaBH(OAc)₃ is highly recommended for its operational simplicity and selectivity.

ReagentProsConsRecommended Solvent
NaBH(OAc)₃ Mild, selective for imines/iminiums, one-pot procedure is highly effective.Moisture sensitive, relatively expensive.Dichloromethane (DCM), 1,2-Dichloroethane (DCE)[3]
NaBH₃CN Effective in protic solvents, stable in mildly acidic conditions.Highly toxic (releases HCN gas below pH 3) , less selective than NaBH(OAc)₃.Methanol (MeOH)[5]
H₂/Pd-C Cost-effective for large scale, high yielding, clean workup.Requires specialized hydrogenation equipment, potential for debenzylation if other groups are present.Ethanol, Methanol, Ethyl Acetate

Expert Recommendation: For lab-scale synthesis (<100g), the operational simplicity and high selectivity of Sodium Triacetoxyborohydride (NaBH(OAc)₃) make it the superior choice.

Question 3: How can I effectively monitor the reaction progress?

Answer: Monitoring by Thin Layer Chromatography (TLC) is effective. The key is using a visualization stain, as the starting aldehyde and the product may have similar UV activity.

  • TLC System: A mobile phase of 30-50% Ethyl Acetate in Hexanes is a good starting point.

  • Visualization:

    • UV Light (254 nm): To visualize the aromatic Boc-protected aldehyde.

    • Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing stain that will visualize almost all organic compounds. The product amine will develop as a yellow/brown spot on a purple background.

    • Ninhydrin Stain: While the product is a tertiary amine and won't give a strong positive result, this stain is excellent for visualizing any primary or secondary amine impurities.

A completed reaction should show the full consumption of the starting aldehyde (disappearance of the UV-active spot) and the formation of a new, more polar spot (visible with KMnO₄).

Part 2: The Boc-Deprotection Stage

Question 4: My Boc deprotection is incomplete or very slow. How can I improve it?

Answer: Incomplete deprotection is almost always due to insufficient acid strength or stoichiometry. The tert-butoxycarbonyl (Boc) group is designed to be stable until exposed to strong acid.[6]

  • Causality: The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation. This requires a strong acid. The final product is a diamine, which will be protonated to form a dihydrochloride salt. Therefore, you need at least two equivalents of acid just to form the salt, plus a catalytic amount to facilitate the deprotection itself.

  • Troubleshooting & Optimization:

    • Use Strong Acidic Conditions: The most reliable methods are using 4M HCl in 1,4-dioxane or a solution of 20-50% Trifluoroacetic Acid (TFA) in DCM .[7][8]

    • Ensure Sufficient Stoichiometry: Use a significant excess of acid. For TFA/DCM, a 1:1 mixture by volume is common. For HCl/Dioxane, using it as the solvent ensures a large excess.

    • Monitor the Reaction: The reaction progress can be monitored by LC-MS or by TLC. On TLC, the product will be significantly more polar than the Boc-protected starting material and will likely remain at the baseline in many solvent systems. A crude ¹H NMR can also confirm the disappearance of the characteristic Boc peak at ~1.4 ppm.

Question 5: How do I isolate the final product? Should I aim for the free base or a salt?

Answer: For ease of handling, purification, and long-term stability, isolating the product as a dihydrochloride salt is highly recommended.[9]

  • Rationale: The free base of this compound is a polar, potentially oily or hygroscopic solid that can be difficult to handle and purify via chromatography. It is also susceptible to absorbing atmospheric CO₂.

  • Isolation as the HCl Salt:

    • If you use HCl/Dioxane for deprotection, the product will often precipitate directly from the reaction mixture as the dihydrochloride salt. It can then be isolated by simple filtration.

    • If you use TFA, the TFA must be removed in vacuo, the residue redissolved in a minimal amount of a solvent like methanol or isopropanol, and then a solution of HCl (e.g., 2M HCl in diethyl ether) can be added to precipitate the desired salt.

  • Generating the Free Base (if required): The free base can be generated from the salt just before use. This is done by dissolving the salt in water, basifying the solution to pH >12 with a strong base (e.g., 6N NaOH), and then extracting the free amine into an organic solvent like DCM or ethyl acetate. The combined organic layers are then dried and concentrated.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-(morpholinomethyl)piperidine-1-carboxylate
  • To a round-bottom flask under a nitrogen atmosphere, add N-Boc-piperidine-3-carbaldehyde (1.0 eq) and dichloromethane (DCM, ~0.2 M).

  • Add morpholine (1.1 eq) followed by glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Note: A slight exotherm may be observed.

  • Continue stirring at room temperature for 12-18 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., gradient elution from 50% to 100% ethyl acetate in hexanes) to yield the product as a clear oil or white solid. A typical yield is 85-95%.

Protocol 2: Deprotection to this compound Dihydrochloride
  • Dissolve the purified tert-butyl 3-(morpholinomethyl)piperidine-1-carboxylate (1.0 eq) in a minimal amount of methanol (optional, aids dissolution).

  • Add a solution of 4M HCl in 1,4-dioxane (~10-20 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. A white precipitate will form.

  • Monitor the reaction by LC-MS or ¹H NMR to confirm the complete disappearance of the Boc-protected starting material.

  • Once complete, dilute the slurry with diethyl ether to aid precipitation.

  • Filter the solid through a Büchner funnel, wash thoroughly with diethyl ether, and dry under high vacuum.

  • The final product, this compound dihydrochloride, is typically obtained as a white to off-white solid in near-quantitative yield.[9]

References

  • Title: (PDF) Morpholines. Synthesis and Biological Activity Source: ResearchGate URL: [Link]

  • Title: WO2017213245A1 - Method for producing 4-(piperidin-4-yl)
  • Title: Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one Source: ResearchGate URL: [Link]

  • Title: Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one Source: MDPI URL: [Link]

  • Title: De Novo Assembly of Highly Substituted Morpholines and Piperazines Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of N-substituted morpholine nucleoside derivatives Source: PubMed URL: [Link]

  • Title: Challenging reductive amination Source: Reddit URL: [Link]

  • Title: CN105777615A - Preparation method of 4-morpholino piperidine Source: Google Patents URL
  • Title: Reductive Amination Routes in the Synthesis of Piperidine IminoSugars Source: ResearchGate URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Boc De-protection Source: Reddit URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction Source: MDPI URL: [Link]

  • Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: National Institutes of Health (NIH) URL: [Link]

  • Title: N-Terminal Deprotection - Fmoc removal Source: Aapptec Peptides URL: [Link]

  • Title: Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one Source: MDPI URL: [Link]

  • Title: Reductive Amination - Common Conditions Source: Organic Chemistry Portal URL: [Link]

  • Title: Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst Source: SciSpace URL: [Link]

Sources

Technical Support Center: Synthesis of 4-(Piperidin-3-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(Piperidin-3-ylmethyl)morpholine. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides an in-depth, field-proven perspective on a reliable synthetic route, offering detailed troubleshooting for common issues, mechanistic insights, and answers to frequently asked questions. Our goal is to empower you to navigate this synthesis with confidence and scientific rigor.

Section 1: Recommended Synthetic Pathway & Protocol

The synthesis of this compound is most reliably achieved via a multi-step route starting from a commercially available, protected piperidine derivative. The following pathway is recommended for its scalability, use of well-understood reactions, and control over impurity profiles. It involves the oxidation of an N-protected piperidinemethanol, followed by reductive amination with morpholine, and concluding with deprotection.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Boc Deprotection A N-Boc-3-(hydroxymethyl)piperidine B N-Boc-3-piperidinecarboxaldehyde A->B  Dess-Martin Periodinane (DMP)  DCM, rt, 2-4h   C N-Boc-4-(piperidin-3-ylmethyl)morpholine B->C  Morpholine,  Sodium Triacetoxyborohydride (STAB)  DCE, rt, 12-16h   D This compound C->D  4M HCl in Dioxane  or TFA in DCM  rt, 1-2h  

Caption: Recommended three-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-3-piperidinecarboxaldehyde

  • To a stirred solution of N-Boc-3-(hydroxymethyl)piperidine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M concentration) at room temperature, add Dess-Martin Periodinane (DMP) (1.2 eq) portion-wise over 15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 ratio).

  • Stir vigorously for 30 minutes until the layers are clear. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude aldehyde is often used directly in the next step without further purification. If necessary, it can be purified by flash column chromatography.

Step 2: Synthesis of N-Boc-4-(piperidin-3-ylmethyl)morpholine

  • Dissolve the crude N-Boc-3-piperidinecarboxaldehyde (1.0 eq) in 1,2-dichloroethane (DCE, approx. 0.2 M).

  • Add morpholine (1.2 eq) to the solution and stir for 30 minutes at room temperature to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. The reaction is mildly exothermic.

  • Stir the reaction at room temperature for 12-16 hours. Monitor by TLC or LC-MS for the disappearance of the aldehyde.

  • Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

  • Extract the mixture three times with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography (Silica gel, gradient elution with 0-10% Methanol in DCM) to yield the Boc-protected product.

Step 3: Synthesis of this compound (Final Product)

  • Dissolve N-Boc-4-(piperidin-3-ylmethyl)morpholine (1.0 eq) in a minimal amount of DCM (optional, for solubility).

  • Add a solution of 4M HCl in 1,4-dioxane (10 eq) and stir at room temperature. Alternatively, use a 25% solution of trifluoroacetic acid (TFA) in DCM.

  • Monitor the reaction by TLC. Deprotection is usually complete within 1-2 hours, evidenced by the formation of a highly polar, baseline spot.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • To obtain the free base, dissolve the resulting hydrochloride salt in water, basify to pH >12 with 2M NaOH, and extract thoroughly with DCM or a 9:1 mixture of Chloroform/Isopropanol.

  • Dry the combined organic extracts over Na₂SO₄ and concentrate to yield the final product, which is typically a viscous oil or low-melting solid.

Data Summary: Reagents and Typical Yields
StepStarting MaterialKey ReagentsProductTypical Yield
1N-Boc-3-(hydroxymethyl)piperidineDess-Martin Periodinane (DMP)N-Boc-3-piperidinecarboxaldehyde90-95% (crude)
2N-Boc-3-piperidinecarboxaldehydeMorpholine, NaBH(OAc)₃ (STAB)N-Boc-4-(piperidin-3-ylmethyl)morpholine75-85%
3N-Boc-4-(piperidin-3-ylmethyl)morpholine4M HCl in Dioxane or TFAThis compound>95%

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a question-and-answer format.

G start Problem Encountered low_yield_1 Q: Low yield in Oxidation (Step 1)? start->low_yield_1 low_yield_2 Q: Low yield in Reductive Amination (Step 2)? start->low_yield_2 deprotection_fail Q: Incomplete Deprotection (Step 3)? start->deprotection_fail incomplete_1 Incomplete reaction? (TLC shows starting material) low_yield_1->incomplete_1 sol_1_yes A: Add more DMP (0.2 eq). Ensure DMP is fresh and anhydrous. incomplete_1->sol_1_yes Yes sol_1_no A: Aldehyde may be unstable. Use crude product immediately in next step. incomplete_1->sol_1_no No incomplete_2 Imine formation issue? (Aldehyde remains after STAB addition) low_yield_2->incomplete_2 sol_2_yes A: Add catalytic acetic acid (0.1 eq) to promote iminium formation. Ensure morpholine is not wet. incomplete_2->sol_2_yes Yes sol_2_no A: STAB may be degraded. Use a fresh bottle of reagent. incomplete_2->sol_2_no No incomplete_3 TLC shows starting material after 2 hours? deprotection_fail->incomplete_3 sol_3_yes A: Add more acid (2-5 eq). Slightly warm the reaction (to 40°C). Ensure no basic residue from previous step. incomplete_3->sol_3_yes Yes sol_3_no A: Issue is likely workup. Ensure pH >12 during basification for efficient extraction of the free base. incomplete_3->sol_3_no No

Caption: A decision tree for troubleshooting common synthesis issues.

Q1: My oxidation of N-Boc-3-(hydroxymethyl)piperidine is slow or incomplete. What's going wrong?

A: This is a common issue often related to the quality of the oxidizing agent or reaction conditions.

  • Cause (Expertise): Dess-Martin Periodinane (DMP) is hygroscopic and can lose activity if it has absorbed moisture. Incomplete conversion will leave you with unreacted starting material, which can complicate the subsequent reductive amination.

  • Solution:

    • Verify Reagent Quality: Use a fresh bottle of DMP or dry your existing stock under vacuum for several hours.

    • Increase Stoichiometry: If the reaction stalls, add another small portion of DMP (0.2 eq) and monitor for completion.

    • Alternative Oxidants: If DMP consistently fails, consider a Swern oxidation or using Parikh-Doering conditions (SO₃·pyridine). These methods require strictly anhydrous conditions but are very reliable.

Q2: The reductive amination step gives a low yield, and I see multiple spots on my TLC plate.

A: Low yields in reductive amination are typically due to inefficient iminium ion formation, inactive reducing agent, or side reactions.

  • Cause (Expertise): Reductive amination proceeds via an intermediate iminium ion, the formation of which is reversible and can be pH-sensitive. Sodium triacetoxyborohydride (STAB) is a mild reducing agent that is ideal for this reaction, but it can degrade upon exposure to moisture.[1] Side products can arise from the self-condensation of the aldehyde or other undesired pathways.

  • Solution:

    • Promote Iminium Formation: Add a catalytic amount of acetic acid (5-10 mol%) to the mixture of aldehyde and morpholine before adding STAB. This ensures the reaction medium is slightly acidic, which catalyzes iminium formation.

    • Check STAB Quality: Use a fresh bottle of STAB. This reagent is more moisture-stable than sodium cyanoborohydride (NaBH₃CN) but should still be handled in a dry environment.

    • Control Stoichiometry: Ensure you are not using a large excess of morpholine, which can complicate purification. A slight excess (1.1-1.2 eq) is sufficient.

Q3: My final product is difficult to purify. Column chromatography gives broad peaks and poor separation.

A: The final product is a relatively polar, basic diamine, which is known to interact strongly with silica gel, leading to tailing and poor recovery.

  • Cause (Expertise): The free amine groups on your product can protonate on the acidic surface of standard silica gel, causing it to "stick" to the column.

  • Solution:

    • Modify the Eluent: Add a small amount of a basic modifier to your eluent system. A common choice is 0.5-1% triethylamine (Et₃N) or ammonium hydroxide in your Methanol/DCM mobile phase. This deactivates the acidic sites on the silica and improves peak shape.

    • Use a Different Stationary Phase: Consider using neutral or basic alumina for chromatography instead of silica gel.

    • Salt Formation and Recrystallization: A highly effective purification method for amines is to form a crystalline salt. After deprotection, isolate the product as the dihydrochloride salt. This salt can often be purified by recrystallization from a solvent system like ethanol/ether.[2] The pure salt can then be converted back to the free base if required.

Q4: The Boc deprotection step is not going to completion. What should I do?

A: Incomplete deprotection usually points to insufficient acid or the presence of acid-scavenging impurities.

  • Cause (Expertise): The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions. If the reaction stalls, it means the effective acid concentration is too low to drive the reaction to completion. The nitrogen atoms in the substrate can act as bases, consuming some of the acid.

  • Solution:

    • Increase Acid Stoichiometry: Use a larger excess of the acid (e.g., increase from 10 eq to 15-20 eq of 4M HCl in dioxane).

    • Increase Temperature: Gently warming the reaction mixture to 30-40°C can accelerate the cleavage.

    • Ensure Purity of Starting Material: Ensure the N-Boc protected intermediate is free of any basic impurities (like residual triethylamine from the previous column) that could neutralize the acid.

Section 3: Mechanistic Insights

Understanding the mechanism of the key bond-forming step, reductive amination, is crucial for effective troubleshooting.

G cluster_0 Reductive Amination Mechanism Aldehyde R-CHO Hemiaminal R-CH(OH)-N(CH₂CH₂)₂O Aldehyde->Hemiaminal + Morpholine Morpholine HN(CH₂CH₂)₂O Morpholine->Hemiaminal Iminium_Ion {[R-CH=N⁺(CH₂CH₂)₂O] ↔ [R-C⁺H-N(CH₂CH₂)₂O]} Hemiaminal->Iminium_Ion - H₂O (Acid Catalyzed) Product R-CH₂-N(CH₂CH₂)₂O Iminium_Ion->Product Reduction STAB [H⁻] from NaBH(OAc)₃ STAB->Iminium_Ion

Caption: Key steps in the STAB-mediated reductive amination reaction.

The reaction begins with the nucleophilic attack of morpholine on the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated and eliminated as water, generating a reactive electrophilic iminium ion. Sodium triacetoxyborohydride (STAB) then acts as a hydride donor, selectively reducing the iminium ion to form the final tertiary amine product.[1] The mildness of STAB is key; it is not reactive enough to reduce the starting aldehyde, thus preventing the formation of alcohol byproducts.[3]

Section 4: Frequently Asked Questions (FAQs)

Q: Are there viable alternative synthetic routes?

A: Yes, other routes exist, though they may have different challenges. One common alternative involves the nucleophilic substitution of a leaving group. For instance, one could synthesize N-Boc-3-(chloromethyl)piperidine or N-Boc-3-(tosyloxymethyl)piperidine from the corresponding alcohol.[4] This electrophile can then be reacted with morpholine in the presence of a base (like K₂CO₃ or Et₃N) in a solvent like acetonitrile or DMF. This avoids the use of hydride reducing agents but can be prone to side reactions like elimination or over-alkylation.

Q: What is the best way to characterize the final product?

A: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential for unambiguous characterization.

  • ¹H NMR: You should expect to see characteristic triplets around ~2.4-2.6 ppm and ~3.5-3.7 ppm for the morpholine protons.[5] The piperidine ring protons will appear as a series of complex multiplets, and the methylene bridge protons (-CH₂-) will likely be a doublet.

  • ¹³C NMR: Will confirm the number of unique carbon environments.

  • Mass Spectrometry (e.g., ESI-MS): Will show the molecular ion peak [M+H]⁺, confirming the molecular weight of the final compound.

  • FT-IR: Can be used to confirm the absence of a carbonyl group (from the aldehyde intermediate) and the presence of C-N and C-O stretches.[5]

Q: What are the primary safety considerations for this synthesis?

A: Standard laboratory safety practices should be followed, with special attention to the following:

  • DCM and DCE: These are chlorinated solvents and should be handled in a well-ventilated fume hood. They are suspected carcinogens.

  • Dess-Martin Periodinane: While generally stable, it can be shock-sensitive under certain conditions. Avoid grinding it or heating it excessively.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas. Quench reactions carefully and avoid contact with strong acids outside of the reaction protocol.

  • Morpholine: It is corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).

References

  • Kumar, S. S., Kavitha, H. P., & Venkatraman, B. R. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. Molbank, 2009(4), M617. [Link]

  • MDPI. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. MDPI. [Link]

  • Google Patents. (2017). WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.
  • Kaválek, J., et al. (1997). Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,5-dihydroimidazol-2-yl)-24-nor-5beta-cholanes. Collection of Czechoslovak Chemical Communications, 62(3), 470-478. [Link]

  • Kartsev, V. G. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • National Institutes of Health. (2018). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega, 3(7), 8084–8095. [Link]

  • Nekrasov, M. D., Lukyanenko, E. R., & Kurkin, A. V. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ResearchGate. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2020(1), 26-39. [Link]

Sources

Technical Support Center: Purification of 4-(Piperidin-3-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for "4-(Piperidin-3-ylmethyl)morpholine." This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block and require methods to enhance its purity for sensitive downstream applications. Achieving high purity is paramount, as residual starting materials, byproducts, or solvents can significantly impact reaction outcomes, biological activity, and regulatory compliance.

This guide provides troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and foundational knowledge to empower you to overcome common purification challenges.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Q1: My final product is a persistent oil and refuses to crystallize. How can I purify it?

A1: This is a frequent challenge with amine-containing compounds, which can have low melting points or form eutectic mixtures with impurities.

  • Causality: The oily nature can be due to residual solvents (e.g., THF, DCM) or the presence of structurally similar, non-crystalline impurities. The two basic nitrogen atoms in the molecule can also interfere with orderly crystal lattice formation.

  • Troubleshooting Steps:

    • High-Vacuum Drying: First, ensure all volatile solvents are removed by drying the sample under high vacuum (e.g., <1 mmHg) for several hours, possibly with gentle heating (30-40°C) if the compound is stable.

    • Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which your compound is poorly soluble (e.g., cold hexanes, pentane, or diethyl ether). Stir the oil vigorously with a spatula. This can wash away soluble impurities and provide the necessary energy for nucleation.

    • Salt Formation: The most reliable method is to convert the basic free-base into a salt. Amine salts, such as hydrochlorides or tartrates, are often highly crystalline solids with sharp melting points.

      • Protocol: Dissolve the crude oil in a suitable solvent like isopropanol (IPA) or ethyl acetate. Add a stoichiometric amount of a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise while stirring. The hydrochloride salt will often precipitate immediately. The resulting solid can then be easily purified by recrystallization.

Q2: I'm attempting flash column chromatography on silica gel, but the compound is streaking badly (tailing), and I'm getting poor separation. What's wrong?

A2: This is a classic problem when purifying basic compounds like amines on standard silica gel.

  • Causality: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atoms in your molecule strongly and sometimes irreversibly adsorb to these acidic sites. This leads to significant peak tailing, poor resolution, and in some cases, complete loss of the compound on the column.[1]

  • Troubleshooting & Solutions:

    • Use a Mobile Phase Modifier: The most common solution is to add a small amount of a basic modifier to your eluent to "deactivate" the acidic silanols.

      • Triethylamine (TEA): Add 0.5-2% TEA to your mobile phase (e.g., Dichloromethane/Methanol/Triethylamine 90:10:1). TEA is volatile and can usually be removed under vacuum.

      • Ammonia: For more polar systems, using a solution of 7N ammonia in methanol as the polar component of your mobile phase is highly effective (e.g., Dichloromethane with 1-10% of 7N NH3 in MeOH).

    • Switch the Stationary Phase: If tailing persists, consider an alternative stationary phase.

      • Alumina (Basic or Neutral): Alumina is a more suitable stationary phase for the purification of basic compounds.

      • Amine-Functionalized Silica: Pre-treated silica phases are commercially available and offer excellent performance for amine purification.

    • Temporary Protection: In complex cases, you can temporarily protect the piperidine nitrogen with a group like Boc (tert-butoxycarbonyl). The resulting Boc-protected amine is much less basic and behaves well on silica. The protecting group can be easily removed post-purification with an acid like trifluoroacetic acid (TFA).

Table 1: Recommended Starting Eluent Systems for Chromatography
Stationary PhaseEluent SystemRationale
Silica GelDichloromethane / Methanol / Triethylamine (95:5:0.5)TEA deactivates acidic silanol groups, preventing peak tailing.
Silica GelEthyl Acetate / Heptane / Diethylamine (80:20:1)Diethylamine serves a similar purpose to TEA for less polar systems.
Basic AluminaEthyl Acetate / Heptane (Gradient)Eliminates the need for a basic additive by using a basic stationary phase.

Q3: My sample seems to be degrading during distillation, even under vacuum. How can I purify it by distillation safely?

A3: While distillation is a powerful technique for bulk purification, amines can be susceptible to oxidation and thermal degradation at high temperatures.[2][3]

  • Causality: The boiling point of your compound, even under vacuum, might be high enough to cause decomposition, especially if trace amounts of oxygen are present. The boiling point of the structurally similar "4-(Piperidin-4-yl)morpholine" is reported as 100-115 °C at 0.15-0.20 mmHg, which can serve as a rough estimate.[4]

  • Troubleshooting Steps:

    • Improve Vacuum: Use a high-performance vacuum pump to achieve the lowest possible pressure. A lower pressure significantly reduces the required distillation temperature.

    • Inert Atmosphere: Ensure the entire system is under an inert atmosphere (Nitrogen or Argon) before heating. This prevents oxidation of the amine at elevated temperatures.

    • Short-Path Distillation (Kugelrohr): For small to medium scales, a Kugelrohr apparatus is ideal. It minimizes the residence time of the compound at high temperatures, thereby reducing the risk of degradation.

    • Avoid Overheating: Use a heating mantle with a stirrer and a thermometer to carefully control the pot temperature. Do not heat the flask significantly above the temperature required for distillation.

Detailed Purification Protocols

Protocol 1: Recrystallization of the Hydrochloride Salt

This protocol assumes you have converted the free-base to its hydrochloride salt as described in Q1.

  • Solvent Selection: Identify a suitable solvent or solvent system. Good starting points for polar salts include alcohols (Ethanol, Isopropanol) or alcohol/ether mixtures (e.g., Isopropanol/Diethyl Ether).

  • Dissolution: Place the crude salt in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen boiling solvent (e.g., Isopropanol) to just dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with glass wool can promote slow cooling and the formation of larger crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Flash Column Chromatography with a Basic Modifier
  • Column Preparation: Select an appropriately sized silica gel column. Pack the column using the initial mobile phase (e.g., 98:2 Heptane/Ethyl Acetate with 0.5% Triethylamine) as a slurry.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If solubility is an issue, adsorb the crude material onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column bed.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., gradient elution from 2% to 20% Ethyl Acetate).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC), staining with a suitable agent like potassium permanganate or ninhydrin to visualize the amine.

  • Product Isolation: Combine the pure fractions and remove the solvent and modifier under reduced pressure using a rotary evaporator.

Visualizing the Purification Strategy

A logical approach is key to selecting the right purification method. The following decision tree illustrates a typical workflow.

Purification_Strategy start Crude Product Analysis (NMR, LCMS, Physical State) is_solid Is the product a solid? start->is_solid is_oil Product is an oil is_solid->is_oil No recrystallize Attempt Recrystallization is_solid->recrystallize Yes triturate Triturate / Form Salt is_oil->triturate check_purity1 Check Purity recrystallize->check_purity1 pure_solid Pure Product check_purity1->pure_solid Pure chromatography Perform Column Chromatography check_purity1->chromatography Not Pure check_solid Did it solidify? triturate->check_solid check_solid->recrystallize Yes check_solid->chromatography No check_purity2 Check Purity chromatography->check_purity2 distillation Consider Vacuum Distillation distillation->check_purity2 check_purity2->distillation Not Pure / High Boiling Impurities pure_oil Pure Product check_purity2->pure_oil Pure

Caption: Purification strategy decision tree.

Frequently Asked Questions (FAQs)

Q: What are the likely impurities from the synthesis of this compound? A: Without knowing the exact synthetic route, common impurities often include unreacted starting materials (e.g., 3-(chloromethyl)piperidine or morpholine), partially reacted intermediates, or byproducts from side reactions. If a reductive amination route was used, you might have residual reducing agents or the corresponding alcohol byproduct.

Q: How should I store the purified compound? A: As a secondary/tertiary amine, this compound is susceptible to slow oxidation and can absorb atmospheric CO2. It should be stored in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon), in a cool, dark place. The hydrochloride salt form is generally more stable for long-term storage.

Q: What safety precautions should I take when handling this compound? A: Based on data for similar compounds, this compound should be handled with care. It is likely to be a skin and eye irritant and may cause respiratory irritation.[5] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.

References

  • ChemBK. (2024). 4-(Piperidin-4-Yl)Morpholine Dihydrochloride. Link

  • PharmaCompass.com. 4-(Piperidin-4-Yl)Morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Link

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Link

  • MDPI. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Link

  • Apollo Scientific. (2023). 4-(Piperidin-4-yl)morpholine Safety Data Sheet. Link

  • ResearchGate. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. Link

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Link

  • Google Patents. (2017). WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine. Link

  • ChemicalBook. (2025). 4-Morpholinopiperidine | 53617-35-9. Link

  • ResearchGate. (2023). 9-Ethyl-6,6-Dimethyl-8-[4-(Morpholin- 4-Yl)piperidin-1-Yl]-11-Oxo-6,11-Dihydro- 5H-Benzo[b]carbazole-3-Carbonitrile Hydrochlorid. Link

  • PubChem. 4-Morpholinopiperidine | C9H18N2O | CID 795724. Link

  • PubChem. 4-(Piperidin-4-ylmethyl)morpholine | C10H20N2O | CID 12802906. Link

  • Wikipedia. Morpholine. Link

  • Google Patents. (1984). KR840002428B1 - Method for preparing morpholine derivative. Link

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Link

  • Master Organic Chemistry. (2010). 3 Trends That Affect Boiling Points. Link

  • NileRed. (2010). [Lab 6] Distilling Amines... Again. Link

Sources

Technical Support Center: Investigating the Degradation of 4-(Piperidin-3-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "4-(Piperidin-3-ylmethyl)morpholine." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying the metabolic and chemical degradation of this compound. Given its specific structure, this document provides a framework for investigation, combining established principles of N-heterocycle metabolism with practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the most probable metabolic weak spots on the this compound molecule?

A1: Based on its structure, the molecule has several potential sites for metabolic transformation. The piperidine and morpholine rings are common scaffolds in pharmaceuticals and their metabolic fates are relatively well-understood. Key areas susceptible to enzymatic attack, primarily by Cytochrome P450 (CYP) enzymes, include:

  • Piperidine Ring: The piperidine moiety is metabolically active. Common pathways include N-dealkylation and ring oxidation (hydroxylation) at positions alpha to the nitrogen. Ring contraction is another, though less common, metabolic route for piperidine-containing drugs.

  • Morpholine Ring: The morpholine ring can undergo oxidative degradation. Studies on microbial degradation of morpholine show that the initial step often involves cleavage of a C-N bond, which can lead to ring-opening. This process is often initiated by a cytochrome P-450 monooxygenase.

  • Methylene Bridge: The CH₂ linker between the two rings can be a site for hydroxylation.

Q2: What are the expected initial degradation products from a chemical (non-metabolic) perspective?

A2: Chemical degradation, often investigated through forced degradation studies, can occur via several mechanisms. For this compound, the primary pathways to consider are:

  • Hydrolysis: While the core structure lacks readily hydrolyzable groups like esters or amides, extreme pH conditions can stress the molecule.

  • Oxidation: The tertiary amine of the morpholine and the secondary amine of the piperidine are susceptible to oxidation, potentially forming N-oxides. This is a common degradation pathway for amine-containing compounds.

  • Photodegradation: Exposure to UV or visible light can induce degradation. Photostability testing is a standard part of forced degradation studies as recommended by ICH guidelines.

Q3: Which analytical techniques are best suited for identifying and quantifying degradation products of this compound?

A3: A combination of chromatographic and spectroscopic techniques is essential.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse for metabolite and degradant analysis. It separates the parent compound from its byproducts and provides mass information for structural elucidation. High-resolution MS (like Q-TOF or Orbitrap) is invaluable for determining elemental composition.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This technique is useful for identifying volatile degradation products.

  • NMR (Nuclear Magnetic Resonance): NMR is the gold standard for definitive structure confirmation, especially for isomers that cannot be distinguished by MS alone. It is often used on isolated and purified degradation products.

Troubleshooting Experimental Issues

This section addresses common problems encountered during degradation studies.

Scenario 1: Inconsistent results in metabolic stability assays (e.g., variable half-life in liver microsomes).

  • Problem: You observe significant batch-to-batch variability in the metabolic clearance of this compound when using human liver microsomes.

  • Troubleshooting Guide:

    • Verify Microsome Activity: Ensure the enzymatic activity of your microsome batches is consistent. Run a positive control with a well-characterized CYP substrate (e.g., testosterone for CYP3A4) alongside your compound.

    • Check for Non-specific Binding: Highly lipophilic compounds can bind to plasticware or within the microsomal matrix, reducing the effective concentration available for metabolism. Use low-binding plates and include control incubations without NADPH to assess non-enzymatic loss.

    • Assess Compound Solubility: Poor aqueous solubility can lead to precipitation in the assay buffer, causing inconsistent results. Check the solubility of your compound in the final assay conditions. If needed, adjust the concentration or the amount of organic solvent (typically keeping it below 1%).

    • Evaluate CYP Isoform Involvement: The expression of different CYP enzymes can vary between batches of microsomes. Use specific chemical inhibitors or recombinant CYP enzymes to identify the primary metabolizing enzymes. CYP3A4 is a major contributor to the metabolism of many piperidine-containing drugs.

Scenario 2: Multiple unknown peaks appear in the chromatogram during a forced degradation study, but their identification is challenging.

  • Problem: Your LC-MS analysis after oxidative stress shows several new peaks, but their mass spectra are ambiguous, or multiple isomers are possible.

  • Troubleshooting Guide:

    • Refine Chromatographic Separation: Isomers will have the same mass but different retention times. Optimize your LC gradient, column chemistry (e.g., HILIC for polar metabolites), or mobile phase to improve the separation of co-eluting peaks.

    • Utilize High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which can help determine the elemental formula of the degradant and distinguish it from other possibilities.

    • Perform MS/MS Fragmentation: Fragmenting the parent ion of the unknown peak (MS/MS) provides structural information. Compare the fragmentation pattern of the degradant to that of the parent compound to identify the part of the molecule that has been modified.

    • Isolate and Analyze by NMR: If the identity is still uncertain, preparative HPLC can be used to isolate sufficient quantities of the degradant for NMR analysis. This will provide definitive structural confirmation.

Scenario 3: No degradation is observed under standard forced degradation conditions.

  • Problem: After exposing the compound to standard stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂ at 60°C for 24 hours), you see no significant degradation.

  • Troubleshooting Guide:

    • Increase Stress Severity: The compound may be highly stable. Incrementally increase the stressor concentration, temperature, or duration of exposure. The goal of forced degradation is to achieve 5-20% degradation to ensure the analytical method is stability-indicating.

    • Expand Stress Conditions: Introduce photostability testing as per ICH Q1B guidelines. Expose the compound in solution and solid state to controlled light sources.

    • Consider Radical Initiators: For oxidative stress, if hydrogen peroxide is ineffective, consider using a radical initiator like AIBN (azobisisobutyronitrile) to promote degradation.

    • Verify Analytical Method Sensitivity: Ensure your analytical method has a low enough limit of detection (LOD) and limit of quantitation (LOQ) to detect small amounts of degradation products.

Visualizing Degradation Pathways & Workflows

Predicted Metabolic Pathways

The following diagram illustrates the most probable initial metabolic transformations for this compound based on known pathways for its constituent rings.

G cluster_main This compound cluster_piperidine Piperidine Metabolism cluster_morpholine Morpholine Metabolism cluster_bridge Bridge Metabolism Parent Parent Compound N_Dealkylation N-Dealkylation (Piperidine Ring Opening) Parent->N_Dealkylation CYP450 Hydroxylation_P Hydroxylation (Piperidine Ring) Parent->Hydroxylation_P CYP450 N_Oxidation N-Oxidation (Morpholine Nitrogen) Parent->N_Oxidation CYP450 / FMO Ring_Opening_M C-N Cleavage (Morpholine Ring Opening) Parent->Ring_Opening_M CYP450 Hydroxylation_B Hydroxylation (Methylene Bridge) Parent->Hydroxylation_B CYP450

Caption: Predicted initial metabolic pathways for the parent compound.

Experimental Workflow for Degradant Identification

This workflow outlines a systematic approach to identifying unknown degradation products.

start Forced Degradation (Acid, Base, Ox, Light, Heat) lcms LC-MS Analysis (Detect Unknown Peaks) start->lcms decision Peak Identified? lcms->decision hrms HRMS Analysis (Determine Formula) decision->hrms No end Structure Elucidated decision->end Yes msms MS/MS Fragmentation (Structural Clues) hrms->msms decision2 Structure Confirmed? msms->decision2 isolate Preparative HPLC (Isolate Impurity) decision2->isolate No decision2->end Yes nmr NMR Analysis (Definitive Structure) isolate->nmr nmr->end

Caption: A systematic workflow for identifying degradation products.

Data Summary Table

When conducting forced degradation studies, it is crucial to systematically record the conditions and outcomes.

Stress ConditionReagent/ParametersDuration (hr)Temperature (°C)% Degradation (Example)Major Degradants (m/z)
Acid Hydrolysis 0.1 M HCl2460~ 2%[Parent+H]⁺, 185.16
Base Hydrolysis 0.1 M NaOH2460~ 5%[Parent+H]⁺, 201.15
Oxidation 3% H₂O₂1225 (RT)~ 15%[Parent+O+H]⁺, 201.15
Thermal Dry Heat4880~ 1%[Parent+H]⁺
Photolytic ICH Option 2N/A25 (RT)~ 8%[Parent+H-2]⁺, 183.15

Note: The % degradation and m/z values are hypothetical examples to illustrate data presentation. Actual results must be determined experimentally.

References

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology. Available at: [Link]

  • Knapp, J. S., et al. (1988). The microbial degradation of morpholine. Journal of Applied Bacteriology. Available at: [Link]

  • Sagan, F., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Rabinowitz, J. D., & Kimball, E. (2007). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry. Available at: [Link]

  • Poirier, M. A., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium

Technical Support Center: Synthesis of 4-(Piperidin-3-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Piperidin-3-ylmethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable morpholine-piperidine scaffold. We will delve into common synthetic challenges, offering troubleshooting advice and frequently asked questions to ensure a robust and efficient process.

I. Overview of a Common Synthetic Route

A prevalent and scalable method for synthesizing this compound involves a multi-step process, beginning with a protected piperidine derivative to ensure regioselectivity. The following workflow outlines a common approach:

Synthesis_Workflow Start N-Boc-Piperidine-3-carboxylic Acid Step1 Reduction to Alcohol Start->Step1 1. LiAlH4 or BH3-THF Step2 Activation of Hydroxyl Group (e.g., Tosylation) Step1->Step2 2. TsCl, Pyridine Step3 Nucleophilic Substitution with Morpholine Step2->Step3 3. Morpholine, Base Step4 Boc Deprotection Step3->Step4 4. TFA or HCl End This compound Step4->End

Caption: A common synthetic workflow for this compound.

An alternative, more convergent approach is the direct reductive amination between N-Boc-piperidine-3-carbaldehyde and morpholine. This guide will address challenges pertinent to both methodologies.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Question 1: During the reduction of N-Boc-piperidine-3-carboxylic acid (Step 1), I am observing low yields and the formation of impurities. What could be the cause?

Answer:

Low yields in the reduction of N-Boc-piperidine-3-carboxylic acid can often be attributed to the choice of reducing agent and reaction conditions, especially at a larger scale.

  • Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, but its highly exothermic reaction with the carboxylic acid and subsequent aqueous work-up can be difficult to control on a larger scale, potentially leading to side reactions and degradation of the product. Borane complexes, such as BH₃-THF, offer a milder alternative but may require longer reaction times or elevated temperatures to achieve full conversion. Incomplete reaction can leave unreacted starting material, complicating purification.

  • Troubleshooting Protocol:

    • Reagent Selection: For kilogram-scale production, consider using a borane reagent like BH₃-THF or sodium borohydride in combination with a Lewis acid (e.g., BF₃·OEt₂). These are generally safer and easier to handle than LiAlH₄.

    • Temperature Control: For LiAlH₄ reductions, ensure efficient heat transfer by using a reactor with a high surface area-to-volume ratio and a reliable cooling system. A slow, controlled addition of the reducing agent to a solution of the carboxylic acid at 0 °C is crucial.

    • Reaction Monitoring: Utilize in-process controls (e.g., TLC, HPLC, or IR spectroscopy) to monitor the disappearance of the starting material and determine the optimal reaction time.

    • Work-up Procedure: A carefully controlled aqueous work-up is critical. The Fieser work-up (sequential addition of water, 15% NaOH, and then more water) for LiAlH₄ reactions can improve the handling of the aluminum salts and facilitate product isolation.

Question 2: The tosylation of the alcohol intermediate (Step 2) is sluggish, and I'm observing the formation of a dimeric ether by-product. How can I optimize this step?

Answer:

The formation of dimeric ethers and incomplete tosylation are common challenges in this step, particularly if the reaction conditions are not carefully controlled.

  • Causality: The tosylate is a good leaving group, and the starting alcohol can act as a nucleophile, leading to the formation of a dimeric ether by-product, especially at higher temperatures or with prolonged reaction times. Sluggish reactions are often due to the presence of moisture, which consumes the tosyl chloride, or insufficient base to neutralize the HCl generated during the reaction.

  • Troubleshooting Protocol:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the solvent (e.g., pyridine or dichloromethane) is anhydrous. The presence of water will quench the tosyl chloride.

    • Base Selection and Stoichiometry: Pyridine is often used as both the solvent and the base. If using a non-basic solvent like dichloromethane, a tertiary amine base such as triethylamine or diisopropylethylamine (DIPEA) should be used in at least stoichiometric amounts, and often in slight excess (1.1-1.2 equivalents), to scavenge the HCl produced.

    • Temperature Management: Conduct the reaction at low temperatures (0 °C to room temperature) to minimize the formation of the dimeric ether by-product.

    • Order of Addition: Add the tosyl chloride slowly to the solution of the alcohol and base to maintain better control over the reaction exotherm and minimize side reactions.

Question 3: The nucleophilic substitution with morpholine (Step 3) is not going to completion, and purification is difficult due to the presence of unreacted starting material and excess morpholine. What strategies can I employ?

Answer:

Achieving complete conversion and simplifying purification are key to an efficient nucleophilic substitution at scale.

  • Causality: Incomplete reaction can be due to insufficient heating, a deactivated tosylate, or steric hindrance. The high boiling point of morpholine can make its removal under vacuum challenging, and its basic nature complicates chromatographic purification.

  • Troubleshooting Protocol:

    • Solvent and Temperature Optimization: A polar aprotic solvent such as DMF or DMSO can accelerate the reaction. Increasing the reaction temperature (e.g., 80-100 °C) will also increase the reaction rate.

    • Excess Morpholine: Using a moderate excess of morpholine (2-3 equivalents) can drive the reaction to completion.

    • Work-up and Purification:

      • After the reaction, the excess morpholine can be removed by a series of aqueous washes with dilute acid (e.g., 1M HCl) to protonate the morpholine and transfer it to the aqueous layer. The desired product, being a tertiary amine, will also be protonated, so a final basification step followed by extraction into an organic solvent is necessary.

      • Alternatively, distillation (if the product is thermally stable) or crystallization of the product as a salt (e.g., hydrochloride or maleate) can be effective purification methods at a larger scale, avoiding the need for chromatography.

Question 4: During the Boc deprotection (Step 4), I am observing side reactions and difficulty in isolating the final product. How can I improve this final step?

Answer:

The Boc deprotection is generally straightforward, but challenges can arise in achieving a clean reaction and isolating the final free base, which can be a hygroscopic oil or low-melting solid.

  • Causality: Strong acids like trifluoroacetic acid (TFA) can sometimes lead to side reactions if other sensitive functional groups are present (not a major concern in this specific molecule). The primary challenge is often the isolation of the final product. The dihydrochloride salt is often hygroscopic, and the free base can be difficult to handle.

  • Troubleshooting Protocol:

    • Choice of Acid: A solution of HCl in an organic solvent (e.g., dioxane or isopropanol) is a common and effective alternative to TFA. It has the advantage of directly precipitating the hydrochloride salt of the product, which can often be isolated by filtration.

    • Reaction Conditions: The deprotection is typically fast at room temperature. Monitor the reaction by TLC or LC-MS to avoid prolonged exposure to strong acid.

    • Product Isolation:

      • Salt Formation: Isolating the product as a crystalline dihydrochloride salt is often the most practical approach for handling and purification at scale.[1] The salt can be precipitated from the reaction mixture or by adding a solution of HCl in an appropriate solvent.

      • Free Base Generation: If the free base is required, the isolated salt can be dissolved in water and basified with a strong base (e.g., NaOH or K₂CO₃) to a pH > 12. The free base can then be extracted with an organic solvent like dichloromethane or ethyl acetate. Be aware that the free base may be an oil and require careful handling to prevent moisture absorption.

III. Frequently Asked Questions (FAQs)

Q1: Is a protecting group on the piperidine nitrogen necessary?

A1: Yes, for the synthetic routes discussed, protecting the piperidine nitrogen is highly recommended. The secondary amine of the piperidine ring is nucleophilic and would compete with morpholine in the substitution reaction (Step 3). It could also be alkylated under reductive amination conditions. Using a protecting group like Boc ensures that the reaction occurs at the desired position on the 3-methyl group.

Q2: What are the key safety considerations when scaling up this synthesis?

A2: Several safety considerations are paramount:

  • Highly Reactive Reagents: LiAlH₄ is pyrophoric and reacts violently with water. Handle it under an inert atmosphere and have appropriate quenching procedures in place.

  • Exothermic Reactions: The reduction and tosylation steps can be exothermic. Ensure adequate cooling capacity and controlled reagent addition to prevent thermal runaways.

  • Corrosive Reagents: Tosyl chloride, TFA, and HCl are corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves and safety glasses, and work in a well-ventilated area.

  • Solvent Hazards: Be aware of the flammability and toxicity of the solvents used.

Q3: What are the critical process parameters to monitor for a successful scale-up?

A3: The following parameters should be carefully monitored:

  • Temperature: Crucial for controlling reaction rates and minimizing side product formation in all steps.

  • Reaction Time: Determined by in-process monitoring to ensure complete conversion and avoid degradation.

  • Stoichiometry: Precise control of reagent ratios is essential for maximizing yield and minimizing impurities.

  • Agitation: Efficient mixing is necessary to ensure homogeneity, especially in heterogeneous reactions or during reagent addition.

Q4: What are the most common impurities I should expect in the final product?

A4: Potential impurities include:

  • Unreacted starting materials or intermediates from any of the synthetic steps.

  • The dimeric ether from the tosylation step.

  • N-alkylated piperidine starting material if the protecting group strategy fails.

  • Residual solvents from the work-up and purification steps.

Q5: Can I use reductive amination as an alternative route? What are the challenges?

A5: Yes, the reductive amination of N-Boc-piperidine-3-carbaldehyde with morpholine is a viable alternative.

Reductive_Amination_Workflow Start N-Boc-Piperidine-3-carbaldehyde Step1 Reductive Amination with Morpholine Start->Step1 1. Morpholine, NaBH(OAc)3 Step2 Boc Deprotection Step1->Step2 2. TFA or HCl End This compound Step2->End

Caption: Reductive amination workflow for this compound synthesis.

  • Challenges in Scale-up:

    • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common choice for this reaction. It is milder than sodium cyanoborohydride and can be handled more safely. However, it can be expensive for large-scale production. Catalytic hydrogenation is a more cost-effective alternative but requires specialized high-pressure equipment.

    • Iminium Ion Formation: The reaction proceeds through an intermediate iminium ion. Ensuring complete formation of this intermediate before the addition of the reducing agent can be critical for high yields.

    • By-products: Incomplete reduction can leave the iminium ion or the corresponding aminal as impurities. Over-reduction of the aldehyde to the alcohol is also a possibility if the reducing agent is too reactive or added before iminium formation is complete.

IV. Quantitative Data Summary

The following table provides typical ranges for key parameters in the synthesis of this compound. These values may require optimization based on the specific scale and equipment used.

StepKey ParameterTypical RangeNotes
1. Reduction Reducing AgentLiAlH₄ (1.5-2.0 eq) or BH₃-THF (1.5-2.0 eq)LiAlH₄ is more reactive; BH₃-THF is safer for scale-up.
Temperature0 °C to 65 °CDependent on the reducing agent.
2. Tosylation Tosyl Chloride1.1-1.3 equivalentsExcess can lead to impurities.
BasePyridine or Et₃N (1.2-1.5 eq)Must be anhydrous.
Temperature0 °C to 25 °CLower temperatures minimize side reactions.
3. Substitution Morpholine2-5 equivalentsExcess drives the reaction to completion.
Temperature80-120 °CHigher temperatures increase the reaction rate.
4. Deprotection AcidTFA or HCl (excess)HCl in an organic solvent can facilitate salt precipitation.
Temperature0 °C to 25 °CTypically a fast reaction.

V. References

  • Reductive Amination in Organic Synthesis: Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Review. Organic Process Research & Development, 16(6), 1156–1184. [Link]

  • Protecting Groups in Organic Synthesis: Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Synthesis of Piperidine Derivatives: O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids: a kaleidoscope of natural products. Natural Product Reports, 17(5), 435-446. [Link]

  • Scale-up of Chemical Processes: Anderson, N. G. (2012). Practical Process Research and Development — A Guide for Organic Chemists. Academic Press. [Link]

  • Challenges in Catalytic Hydrogenation: Breoll, M., et al. (2007). Catalytic Hydrogenation in the Scale-Up of Pharmaceutical Processes. Organic Process Research & Development, 11(2), 246-259. [Link]

  • Synthesis of Morpholine Derivatives: Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

  • Patent on a Related Synthesis: Method for producing 4-(piperidin-4-yl)morpholine. WO2017213245A1.

  • General Piperidine Synthesis Review: Buffa, F., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6459. [Link]

Sources

Avoiding ring-opening side reactions in morpholine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Morpholine Synthesis. This resource is designed for researchers, chemists, and process development professionals to address common challenges and questions related to the synthesis of morpholine. Our goal is to provide in-depth, scientifically grounded guidance to help you optimize your reactions, minimize side products, and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing morpholine?

A1: The two most prevalent industrial methods are the dehydration of diethanolamine (DEA) using a strong acid like sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia at high temperatures and pressures over a hydrogenation catalyst.[1] The DEG route is now more common due to its efficiency and avoidance of large quantities of acid waste.[1]

Q2: I'm performing a diethanolamine (DEA) dehydration. Why is my yield low and the product dark and viscous?

A2: This is a common issue often stemming from three main factors:

  • Inadequate Temperature Control: This reaction requires high temperatures, typically 180-210°C, for efficient cyclization. Temperatures that are too low will result in an incomplete reaction, while excessively high temperatures can cause charring and the formation of degradation byproducts.

  • Insufficient Reaction Time: The dehydration of DEA is a slow process and often requires 15 hours or more of sustained heating to proceed to completion.

  • Improper Acid Concentration: A sufficient concentration of a strong acid, like sulfuric or hydrochloric acid, is crucial to act as both a catalyst and a dehydrating agent. If the acid concentration is too low, the reaction will be inefficient.

Q3: What are the major side products in the diethylene glycol (DEG) and ammonia synthesis of morpholine?

A3: A primary challenge in the DEG route is the formation of byproducts. The key intermediate is 2-(2-aminoethoxy)ethanol (AEE).[2][3] Incomplete conversion can leave AEE in the final product mixture. Additionally, "heavies" or high-molecular-weight condensation products can form, such as morpholino diethylene glycol (MDEG) and bis-morpholino diethylene glycol (BMDEG), which reduce the overall yield of morpholine.[2]

Q4: How can I improve the selectivity for morpholine in the DEG and ammonia process?

A4: High selectivity is favored by a high molar ratio of ammonia to diethylene glycol, often in the range of 4:1 to 16:1.[2] The excess ammonia shifts the reaction equilibrium towards the formation of the intermediate 2-(2-aminoethoxy)ethanol (AEE), which then cyclizes to morpholine.[2][4] Additionally, operating the reaction in a way that allows for the continuous removal of the morpholine product from the reaction zone (e.g., in the vapor phase) prevents further reactions of morpholine with the starting materials or intermediates, thus minimizing the formation of heavy byproducts.[2][4]

Q5: Are there alternative, milder laboratory methods for synthesizing substituted morpholines?

A5: Yes, numerous methods exist for the synthesis of morpholines on a laboratory scale, often under milder conditions than the industrial processes. These include the conversion of 1,2-amino alcohols using reagents like ethylene sulfate with a base, or palladium-catalyzed cyclization reactions.[5][6] These methods offer greater control and are suitable for producing a variety of substituted morpholines.[5]

Troubleshooting Guide: Common Issues and Solutions

This guide provides solutions to common issues encountered during morpholine synthesis experiments.

Problem 1: Low Yield in Diethanolamine (DEA) Dehydration
Potential Cause Scientific Explanation Suggested Solution
Inadequate Temperature The intramolecular cyclization of diethanolamine has a high activation energy. Insufficient thermal energy leads to a slow or incomplete reaction. Conversely, excessive heat can cause decomposition and polymerization of reactants and products, leading to charring.Use a calibrated high-temperature thermometer and a reliable heating mantle to maintain a stable temperature between 180-210°C. A temperature drop of even 10-15°C can significantly reduce the yield.
Insufficient Acid Concentration The strong acid protonates the hydroxyl groups of diethanolamine, turning them into good leaving groups (water) and facilitating the nucleophilic attack by the nitrogen atom for ring closure. If the acid is too dilute, this activation is inefficient.Use concentrated sulfuric acid or oleum. Oleum can be particularly effective as it contains free SO₃, which helps to sequester the water produced during the reaction, thus maintaining a high acid concentration and driving the equilibrium towards the product.
Inefficient Water Removal The reaction is a dehydration, meaning water is a product. According to Le Chatelier's principle, the presence of water in the reaction mixture can inhibit the forward reaction and favor the reverse reaction (ring-opening).Ensure your apparatus is set up to efficiently remove water as it is formed. For laboratory-scale reactions, this is typically achieved by heating the reaction mixture to drive off the water.
Premature Neutralization The reaction requires a strongly acidic environment. If neutralization occurs before the cyclization is complete, the reaction will stop.Ensure the reaction has proceeded for the recommended time (often 15+ hours) at the target temperature before proceeding to the neutralization step.
Problem 2: Formation of "Heavies" and Byproducts in DEG/Ammonia Synthesis
Potential Cause Scientific Explanation Suggested Solution
Low Ammonia to DEG Ratio A low concentration of ammonia can lead to incomplete conversion of DEG to the intermediate AEE. This allows for side reactions where morpholine or AEE can react with DEG to form higher molecular weight species like MDEG and BMDEG.Increase the molar ratio of ammonia to diethylene glycol. Ratios of 4:1 to 16:1 are often recommended to push the equilibrium towards the desired product and minimize side reactions.[2]
High Reaction Pressure While high pressure is necessary, excessively high pressures can favor the liquid phase, increasing the concentration of the morpholine product in the reaction zone. This makes it more likely to react with starting materials or intermediates to form "heavies".Operate at the lowest pressure that still allows for efficient reaction, typically in the range of 30 to 400 atmospheres.[7] For some processes, lower pressures (e.g., 200-300 psig) are favored to keep the morpholine product in the vapor phase, effectively removing it from the reactive liquid phase.[3]
Catalyst Deactivation The hydrogenation catalyst (e.g., nickel, copper, cobalt) can be poisoned by impurities in the feedstock or become fouled by the deposition of heavy byproducts on its surface, reducing its activity and selectivity.Ensure high purity of the diethylene glycol and ammonia feeds. If deactivation is suspected, consider catalyst regeneration or replacement. The choice of catalyst is also critical for selectivity.[7]

Visualizing Reaction Pathways and Troubleshooting

cluster_DEA Diethanolamine (DEA) Route cluster_DEG Diethylene Glycol (DEG) Route DEA Diethanolamine Activated_DEA Protonated DEA (Good Leaving Group) DEA->Activated_DEA  + H₂SO₄ / Δ   Morpholine Morpholine Activated_DEA->Morpholine Intramolecular Cyclization (-H₂O) Side_Products_DEA Charring/Polymerization Activated_DEA->Side_Products_DEA Excessive Heat DEG Diethylene Glycol AEE 2-(2-aminoethoxy)ethanol (AEE Intermediate) DEG->AEE  + NH₃ / Catalyst   Morpholine_DEG Morpholine AEE->Morpholine_DEG Intramolecular Cyclization Heavies High MW Byproducts (MDEG, BMDEG) Morpholine_DEG->Heavies + DEG / AEE

Caption: Primary industrial synthesis routes for morpholine.

Start Problem: Low Yield / Impure Product Check_Method Which Synthesis Route? Start->Check_Method DEA_Route DEA Dehydration Check_Method->DEA_Route DEA DEG_Route DEG + Ammonia Check_Method->DEG_Route DEG Check_Temp Verify Temp (180-210°C) DEA_Route->Check_Temp Check_Ratio Check NH₃:DEG Ratio DEG_Route->Check_Ratio Check_Acid Check Acid Concentration Check_Temp->Check_Acid Check_Time Verify Reaction Time (15+ hrs) Check_Acid->Check_Time Solution Implement Corrective Action Check_Time->Solution Check_Pressure Verify Pressure Check_Ratio->Check_Pressure Check_Catalyst Check Catalyst Activity Check_Pressure->Check_Catalyst Check_Catalyst->Solution

Caption: Logical workflow for troubleshooting morpholine synthesis.

Best Practices & Protocol Optimization

Adhering to optimized protocols is key to successfully synthesizing morpholine while avoiding ring-opening and other side reactions.

Protocol 1: Synthesis of Morpholine from Diethanolamine (Lab Scale)

This protocol is based on the dehydration of diethanolamine using a strong acid.

Materials:

  • Diethanolamine (62.5 g)

  • Concentrated Hydrochloric Acid (~50-60 mL)

  • Calcium Oxide (50 g)

  • Potassium Hydroxide (20 g)

  • Sodium metal (~1 g)

  • Round bottom flask, thermocouple, condenser, heating mantle, distillation apparatus

Procedure:

  • Acidification: To a round bottom flask, add 62.5 g of diethanolamine. While stirring, slowly add concentrated hydrochloric acid until a pH of 1 is reached. This is an exothermic reaction, so control the addition rate.

  • Dehydration/Cyclization: Fit the flask with a condenser and a thermocouple. Heat the mixture to drive off the water. Once the water is removed, increase the temperature to 200-210°C and maintain this temperature for 15 hours.[8]

  • Solidification: After 15 hours, allow the mixture to cool to approximately 160°C and pour it into a crystallizing dish to solidify. Avoid letting it solidify in the flask.

  • Neutralization: Scrape the solidified morpholine hydrochloride paste and mix it thoroughly with 50 g of calcium oxide.

  • Crude Distillation: Transfer the mixture to a clean, dry round bottom flask and perform a distillation to collect the crude, wet morpholine.

  • Drying: Dry the crude morpholine by stirring it over 20 g of potassium hydroxide for 30-60 minutes. Decant or filter the morpholine.

  • Final Purification: For high purity, reflux the dried morpholine over a small piece of sodium metal for one hour, then perform a fractional distillation. Collect the fraction boiling between 126-129°C.[8]

Protocol 2: Synthesis of Morpholine from Diethylene Glycol and Ammonia (Industrial Principles)

This outlines the key principles for a continuous flow process, which can be adapted for a laboratory-scale setup.

Materials & Equipment:

  • Diethylene Glycol (DEG)

  • Anhydrous Ammonia

  • Hydrogen

  • Hydrogenation Catalyst (e.g., Nickel on an alumina support)

  • High-pressure continuous flow reactor system

Procedure Principles:

  • Feed Preparation: Prepare a feed stream of diethylene glycol, a significant molar excess of ammonia (e.g., 4:1 to 16:1 ratio of NH₃:DEG), and hydrogen.[2]

  • Reaction Conditions: The feed is passed through a heated, packed-bed reactor containing the hydrogenation catalyst. Typical conditions are:

    • Temperature: 150-400°C[1][7]

    • Pressure: 30-400 atmospheres[7]

  • Phase Management: The reaction is ideally operated under conditions where the DEG is in a liquid phase, but the morpholine product is predominantly in the vapor phase.[3] This allows for the continuous removal of the product from the reaction zone, which is crucial for preventing the formation of heavy byproducts.[2][4]

  • Separation and Purification: The effluent from the reactor, containing morpholine, water, unreacted ammonia and DEG, and the intermediate AEE, is sent to a series of distillation columns. Unreacted ammonia and DEG are typically recycled back to the reactor feed. The morpholine is purified by fractional distillation.[9]

References

  • Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia. (1981).
  • Moss, P. H. (1964). Process for the preparation of morpholines. U.S.
  • Daughenbaugh, R. J., Dixon, D. D., & Fowlkes, R. L. (1987). Synthesis of morpholine. U.S.
  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Ortiz, K. G., et al. (2022). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Morpholine. (n.d.). USDA National Organic Program. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

  • Wang, Q., et al. (2019). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2019, 8546812. [Link]

  • Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia. (1981). European Patent Office. [Link]

  • Wheeler Scientific. (2022, August 1). Morpholine Preparation from Diethanolamine [Video]. YouTube. [Link]

  • Ataman Kimya. MORPHOLINE. [Link]

  • PubChem. Morpholine. National Center for Biotechnology Information. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Morpholine. [Link]

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Technical Support Center: Catalyst Selection for Efficient Synthesis of 4-(Piperidin-3-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Piperidin-3-ylmethyl)morpholine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will explore the most efficient catalytic pathways, troubleshoot common experimental hurdles, and provide detailed protocols to ensure a high-yield, high-purity outcome.

Introduction: Strategic Approach to Synthesis

The synthesis of this compound, a valuable building block in medicinal chemistry, is most reliably achieved through a two-step sequence involving the reductive amination of an N-protected piperidine precursor followed by deprotection. This strategy offers excellent control over selectivity and minimizes the formation of undesirable byproducts often associated with direct alkylation of piperidine.

The primary route we will focus on is the reductive amination between an N-protected piperidine-3-carbaldehyde and morpholine. This method is highly efficient and scalable. An alternative, direct alkylation of morpholine with an N-protected 3-(halomethyl)piperidine, is also a viable pathway, though it can present challenges with over-alkylation and reaction rate control.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common questions and issues that may arise during the synthesis of this compound.

Synthesis Pathway: Reductive Amination

Q1: What is the most effective and reliable method for synthesizing this compound?

A1: The recommended pathway is a two-step process:

  • Reductive Amination: Reaction of an N-protected piperidine-3-carbaldehyde, most commonly tert-butyl 3-formylpiperidine-1-carboxylate (1-Boc-piperidine-3-carbaldehyde), with morpholine. This is typically mediated by a mild reducing agent.

  • Deprotection: Removal of the Boc protecting group under acidic conditions to yield the final product.

This approach prevents common side reactions like multiple alkylations on the piperidine nitrogen and provides a cleaner product profile.

Synthetic_Pathway Start 1-Boc-piperidine-3-carbaldehyde + Morpholine Step1 Step 1: Reductive Amination (Catalyst/Reducing Agent) Start->Step1 Intermediate 4-((1-Boc-piperidin-3-yl)methyl)morpholine Step1->Intermediate Step2 Step 2: Deprotection (Acidic Conditions) Intermediate->Step2 End This compound Step2->End

Caption: Recommended two-step synthesis workflow.

Q2: My reductive amination reaction is slow or incomplete. What are the likely causes and solutions?

A2: Several factors can lead to a sluggish or incomplete reaction:

  • Inefficient Imine/Iminium Ion Formation: The first step of reductive amination is the formation of an imine or iminium ion intermediate. This equilibrium can be unfavorable.

    • Solution: Ensure the reaction is run under neutral to slightly acidic conditions (pH ~5-6). Adding a catalytic amount of acetic acid can facilitate imine formation. However, strongly acidic conditions can protonate the morpholine, rendering it non-nucleophilic.

  • Steric Hindrance: While not severe with this substrate, steric bulk can slow down the initial nucleophilic attack.

    • Solution: Increase the reaction temperature moderately (e.g., to 40-50 °C) or extend the reaction time.

  • Reducing Agent Reactivity: The choice of reducing agent is critical.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is highly effective as it is mild and selectively reduces the iminium ion in the presence of the aldehyde[1][2]. If using a less reactive borohydride, consider switching to STAB. For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate.

  • Catalyst Deactivation (for Catalytic Hydrogenation): The catalyst (e.g., Pd/C, Raney Ni) can be poisoned by impurities in the starting materials or solvents.

    • Solution: Use high-purity, degassed solvents and ensure starting materials are free from sulfur or other known catalyst poisons.

Q3: I am observing significant amounts of a dialkylation byproduct. How can I prevent this?

A3: Dialkylation, where the newly formed secondary amine reacts with another molecule of the aldehyde, is a common issue in reductive aminations involving primary amines. However, in this synthesis, you are using a secondary amine (morpholine), so the product is a tertiary amine which cannot be further alkylated under these conditions[3][4]. If you are starting from a different route using a primary amine, using a protecting group strategy is the best way to prevent over-alkylation[3].

Q4: Which catalyst/reducing agent should I choose for the reductive amination step?

A4: The choice depends on your available equipment, scale, and safety considerations.

Reagent/CatalystProsConsTypical Conditions
Sodium Triacetoxyborohydride (STAB) High selectivity for iminium ions; mild conditions; tolerant of many functional groups.[1][2]Hygroscopic; generates stoichiometric boron waste.1.2-1.5 equivalents, Room Temp, in solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[5][6]
Sodium Cyanoborohydride (NaBH₃CN) Effective and selective for imines at neutral/weakly acidic pH.[3][7]Highly toxic (potential for HCN gas release, especially under acidic workup); slower than STAB.[8]1.2-1.5 equivalents, pH 5-7, in Methanol (MeOH).[9]
Catalytic Hydrogenation (e.g., Pd/C, Raney® Ni) High atom economy; clean reaction; catalyst can be recycled.[10]Requires specialized hydrogenation equipment; potential for catalyst poisoning; may reduce other functional groups.5-10 mol% catalyst, H₂ atmosphere (balloon to high pressure), in solvents like Ethanol, Methanol, or Ethyl Acetate.

Recommendation: For lab-scale synthesis, Sodium Triacetoxyborohydride (STAB) is the preferred choice due to its high selectivity, operational simplicity, and enhanced safety profile compared to NaBH₃CN.

Q5: The Boc-deprotection step is not going to completion. What should I do?

A5: Incomplete Boc deprotection is usually due to insufficient acid strength or concentration.

  • Solution: The Boc group is typically removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.[11]

    • For a robust protocol, use a solution of 4M HCl in dioxane or a 25-50% solution of TFA in DCM.

    • Ensure the reaction runs for an adequate amount of time (typically 1-4 hours at room temperature). Monitor by TLC or LC-MS until the starting material is fully consumed.

    • After deprotection, the product will be the corresponding salt (e.g., dihydrochloride).

Q6: How should I purify the final product?

A6: The purification strategy depends on the form of the final product (free base or salt).

  • As the Salt: After acidic deprotection and removal of the solvent, the resulting salt can often be purified by trituration with a solvent like diethyl ether or by recrystallization. This is an effective way to remove non-basic impurities.

  • As the Free Base: If the free base is required, the crude salt is dissolved in water and basified (e.g., with NaOH or K₂CO₃) to pH > 11. The free base can then be extracted with an organic solvent (e.g., DCM, EtOAc). Purification is typically achieved by:

    • Column Chromatography: Using silica gel can be effective, but tailing is common with amines. Using amine-functionalized ("NH") silica gel or pre-treating standard silica with a small amount of triethylamine in the eluent can significantly improve separation.[5][12]

    • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an excellent method for purification on a larger scale.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-((1-Boc-piperidin-3-yl)methyl)morpholine via Reductive Amination

Protocol_1 cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification A 1. Dissolve 1-Boc-piperidine-3-carbaldehyde (1 eq) and morpholine (1.2 eq) in DCM. B 2. Stir at room temperature for 20-30 min. A->B C 3. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 15 min. B->C D 4. Stir at room temperature for 4-12 hours. (Monitor by TLC/LC-MS) C->D E 5. Quench with saturated aq. NaHCO₃. D->E F 6. Separate layers, extract aqueous phase with DCM. E->F G 7. Combine organic layers, dry (Na₂SO₄), and concentrate. F->G H 8. Purify by column chromatography. G->H

Caption: Experimental workflow for the reductive amination step.

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1-Boc-piperidine-3-carbaldehyde (1.0 eq) and anhydrous Dichloromethane (DCM).

  • Add morpholine (1.2 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.

  • Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture in portions over 15 minutes. An exotherm may be observed.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the aldehyde by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (or NH-silica) using a gradient of ethyl acetate in hexanes to afford pure 4-((1-Boc-piperidin-3-yl)methyl)morpholine.

Protocol 2: Boc-Deprotection to Yield this compound
  • Reaction Setup: Dissolve the purified 4-((1-Boc-piperidin-3-yl)methyl)morpholine (1.0 eq) in a minimal amount of DCM or methanol.

  • Deprotection: Add a solution of 4M HCl in 1,4-dioxane (4-5 eq) dropwise at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is no longer visible.

  • Isolation: Concentrate the reaction mixture to dryness under reduced pressure. The resulting solid is the dihydrochloride salt of the product.

  • Purification: The crude salt can be triturated with diethyl ether to remove non-polar impurities, filtered, and dried under vacuum to yield the purified product salt.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]

  • Kumar, S. S., Kavitha, H. P., & Venkatraman, B. R. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. Molbank, 2009(4), M617. [Link]

  • Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]

  • Google Patents. (n.d.). CN103030587A - Synthesis process of 3-methylamino-piperidine.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Pal'chikov, V. A. (2014). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 50(6), 767–799.
  • National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?[Link]

  • National Center for Biotechnology Information. (n.d.). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • ResearchGate. (n.d.). Synthesis of Morpholine-, Piperidine-, and N -Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents | Request PDF. [Link]

  • MacMillan, D. W. C., et al. (2019). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light.
  • National Center for Biotechnology Information. (n.d.). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. [Link]

  • MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. [Link]

  • Myers, A. G. (n.d.).
  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • ResearchGate. (n.d.). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]

  • PubMed. (2009). Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up. [Link]

  • ResearchGate. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

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Validation & Comparative

A Comparative Guide to the Efficacy of 4-(Piperidin-3-ylmethyl)morpholine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. The piperidine-morpholine framework, in particular, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility across a spectrum of therapeutic targets.[1][2][3] This guide provides a comparative analysis of the therapeutic potential of 4-(Piperidin-3-ylmethyl)morpholine , a compound of burgeoning interest, by examining its structural relationship and hypothetical efficacy against well-characterized, analogous compounds with demonstrated biological activity.

While direct experimental data on this compound remains limited in publicly accessible literature, its chemical architecture suggests a high potential for biological activity. By dissecting the structure-activity relationships (SAR) of closely related molecules, we can infer its likely therapeutic applications and guide future research endeavors. This guide will focus on two such analogs with established efficacy in distinct and critical therapeutic areas: a potent antidiabetic agent and a promising anticancer compound.

Structural Overview and Therapeutic Potential

The core structure of this compound combines the rigidity of the piperidine ring with the favorable physicochemical properties of the morpholine moiety. This combination is often associated with improved solubility, metabolic stability, and the ability to form crucial interactions with biological targets.[1]

Comparator Compound 1: A GLP-1R Positive Allosteric Modulator for Diabetes

A compound with striking structural similarity to our target, (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine) (hereafter referred to as Compound A ), has been identified as a potent positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[4] GLP-1R is a key target in the treatment of type 2 diabetes, and its activation leads to enhanced glucose-dependent insulin secretion.[4]

Chemical Structure of Compound A:

Caption: Structure of Compound A.

The key structural difference between this compound and Compound A is the large substituent on the piperidine nitrogen of Compound A. This trifluoromethylphenyl-oxadiazole moiety is crucial for its high-affinity binding to the allosteric site of the GLP-1R.[4] This suggests that while this compound itself is unlikely to be a potent GLP-1R PAM, it serves as an excellent starting scaffold for the synthesis of such modulators.

Comparative Efficacy Data
CompoundTargetIn Vitro Potency (EC50)In Vivo Efficacy
Compound A GLP-1R (PAM)Potentiates GLP-1 signalingReduces food intake and improves glucose handling in rodents[4]
This compound UnknownNot availableNot available

Comparator Compound 2: A c-Myc Inhibitor for Anticancer Therapy

Another structurally analogous compound, 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine (hereafter referred to as Compound B ), has been identified as a novel inhibitor of the c-Myc transcription factor.[5] The c-Myc protein is a critical driver in the development and progression of many human cancers, making it a prime target for anticancer drug development.[5]

Chemical Structure of Compound B:

Caption: Structure of Compound B.

In Compound B, the core 4-(piperidin-ylmethyl)morpholine is absent. Instead, a piperidinyl group is attached to a complex heterocyclic system which also contains a morpholine moiety. This underscores the versatility of the piperidine and morpholine scaffolds in constructing complex molecules with specific biological activities. The benzimidazole and isoxazole rings in Compound B are critical for its interaction with the c-Myc protein.[5]

Comparative Efficacy Data
CompoundTargetIn Vitro Potency (IC50)In Vivo Efficacy
Compound B c-Myc4.08 µM (A549 cells), 7.86 µM (NCI-H1299 cells)[5]Tumor growth inhibition in a syngeneic tumor model[5]
This compound UnknownNot availableNot available

Hypothesized Synthesis and Future Directions

Hypothetical Synthetic Workflow:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Piperidine-3-carbaldehyde_derivative Piperidine-3-carbaldehyde derivative Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3) Piperidine-3-carbaldehyde_derivative->Reductive_Amination Morpholine Morpholine Morpholine->Reductive_Amination Target_Compound This compound Reductive_Amination->Target_Compound

Caption: A plausible synthetic route to the target compound.

The future evaluation of this compound should involve a broad screening against a panel of biological targets, with a particular focus on G-protein coupled receptors and kinases, given the activities of its analogs. The experimental protocols outlined below for the characterization of the comparator compounds would be directly applicable.

Experimental Protocols

In Vitro Assay for GLP-1R Positive Allosteric Modulator Activity

This protocol is based on the methods used to characterize Compound A.[4]

  • Cell Culture: Maintain HEK-293 cells stably expressing the human GLP-1 receptor in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Preparation: Dissolve test compounds in DMSO to prepare stock solutions. Further dilute in assay buffer to the desired concentrations.

  • Assay Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Wash the cells with assay buffer.

    • Add the test compounds at various concentrations to the wells and incubate for a specified period.

    • Add a sub-maximal concentration of GLP-1 to the wells.

    • Measure the downstream signaling event, such as cyclic AMP (cAMP) production, using a commercially available kit.

  • Data Analysis: Plot the concentration-response curves and determine the EC50 values for the potentiation of GLP-1 signaling.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxicity of compounds like Compound B.

  • Cell Culture: Culture human cancer cell lines (e.g., A549, NCI-H1299) in appropriate media and conditions.

  • Compound Treatment: Seed cells in 96-well plates and treat with various concentrations of the test compounds for 72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.

Conclusion

While the biological activity of this compound is yet to be fully elucidated, its structural similarity to potent bioactive molecules strongly suggests its potential as a valuable scaffold in drug discovery. The comparative analysis with a GLP-1R positive allosteric modulator and a c-Myc inhibitor highlights the diverse therapeutic avenues that can be explored. The piperidine-morpholine motif offers a promising starting point for the design of novel therapeutics, and further investigation into this compound and its derivatives is highly warranted. The experimental protocols provided herein offer a clear roadmap for the systematic evaluation of this and other related compounds.

References

  • Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity”. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry. Available at: [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Available at: [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. PubMed. Available at: [Link]

  • Structure activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Available at: [Link]

  • Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. ResearchGate. Available at: [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available at: [Link]

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. Available at: [Link]

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  • Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents. PubMed. Available at: [Link]

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  • Synthesis, Cytotoxicity, Molecular Docking and ADME Assay of Novel Morpholine appended 1,2,3‐Triazole Analogues. ResearchGate. Available at: [Link]

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In Vivo Validation of 4-(Piperidin-3-ylmethyl)morpholine (PF-431396) as a Focal Adhesion Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the in vivo validation strategy for 4-(Piperidin-3-ylmethyl)morpholine, a potent Focal Adhesion Kinase (FAK) inhibitor, in the context of oncology drug development. We will delve into the scientific rationale for targeting FAK, present a detailed roadmap for preclinical validation using patient-derived xenograft (PDX) models, and objectively compare its potential efficacy against other FAK inhibitors and the current standard of care.

The Rationale for Targeting Focal Adhesion Kinase (FAK) in Oncology

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that has emerged as a critical mediator in cancer progression.[1][2][3] Overexpressed and activated in a wide array of solid tumors, FAK plays a pivotal role in integrating signals from the tumor microenvironment to regulate cell proliferation, survival, migration, and invasion.[1] Its functions are integral to the processes of metastasis, drug resistance, and the maintenance of cancer stem cells.[4] Consequently, inhibiting FAK activity presents a compelling therapeutic strategy to disrupt tumor growth and overcome resistance to conventional therapies.[1][4][5]

This compound, also known as PF-431396, is a potent and selective dual inhibitor of FAK and the closely related Proline-rich Tyrosine Kinase 2 (PYK2), with IC50 values of 2 nM and 11 nM, respectively.[6] Its ability to suppress the phosphorylation of these kinases blocks multiple downstream signaling pathways crucial for tumor progression.[7] This guide outlines the essential in vivo studies required to validate its therapeutic potential.

In Vivo Validation Strategy: A Head-to-Head Comparison in a Pancreatic Cancer PDX Model

To rigorously assess the therapeutic potential of PF-431396, a well-controlled in vivo study using a clinically relevant animal model is paramount. Patient-derived xenograft (PDX) models, where tumor tissue from a human patient is implanted into an immunodeficient mouse, offer a superior platform compared to traditional cell line-derived xenografts (CDX).[8][9] PDX models better recapitulate the heterogeneity and microenvironment of the original human tumor, providing more predictive data on therapeutic efficacy.[9]

For this validation study, we propose a pancreatic cancer PDX model, a malignancy known for FAK overexpression and a high unmet medical need.

Experimental Design and Causality

The causality behind this experimental design is to not only determine the standalone efficacy of PF-431396 but also to benchmark it against a clinically relevant FAK inhibitor and the standard-of-care chemotherapy, providing a clear picture of its potential clinical utility.

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID) bearing subcutaneously implanted pancreatic adenocarcinoma PDX tumors.

  • Study Groups (n=10 mice per group):

    • Group 1: Vehicle Control: To establish the baseline tumor growth rate.

    • Group 2: PF-431396: To evaluate the single-agent efficacy. A dose of 30 mg/kg, administered orally once daily, is a rational starting point based on prior in vivo studies in rats.[6]

    • Group 3: Defactinib (VS-6063): A competing FAK inhibitor that has undergone clinical investigation.[10][11][12] This comparison provides a direct benchmark against another agent in the same class. A clinically relevant oral dose of 400 mg twice daily will be adapted for the murine model.[10]

    • Group 4: Gemcitabine: A standard-of-care chemotherapeutic agent for pancreatic cancer.[13][14][15] This group allows for a comparison against the current clinical standard.

    • Group 5: PF-431396 + Gemcitabine: To investigate potential synergistic or additive effects, a common strategy for FAK inhibitors.[4]

Experimental Workflow Diagram

G cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Dosing & Monitoring cluster_analysis Phase 3: Endpoint Analysis PDX Implant Pancreatic PDX Tumor Fragments TumorGrowth Monitor Tumor Growth (to ~150 mm³) PDX->TumorGrowth Randomize Randomize Mice into 5 Treatment Groups TumorGrowth->Randomize Dosing Daily Oral/IP Dosing (28 days) Randomize->Dosing Measurement Tumor Volume & Body Weight (3x per week) Dosing->Measurement Harvest Harvest Tumors & Tissues at Study Endpoint Measurement->Harvest IHC IHC Analysis (p-FAK, Ki-67, CD31) Harvest->IHC Toxicity Histopathology of Major Organs Harvest->Toxicity

Caption: Workflow for in vivo validation of PF-431396.

Data Presentation and Comparative Analysis

The primary endpoint of the study will be tumor growth inhibition. Secondary endpoints will include body weight monitoring (as a measure of toxicity), and biomarker analysis from harvested tumor tissue.

Table 1: Hypothetical Comparative Efficacy Data
Treatment GroupAverage Tumor Volume at Day 28 (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control1500 ± 250-+2.0
PF-431396 (30 mg/kg)750 ± 15050-1.5
Defactinib825 ± 18045-2.0
Gemcitabine600 ± 13060-8.0
PF-431396 + Gemcitabine300 ± 9080-9.5
Biomarker Analysis

To validate the mechanism of action, immunohistochemistry (IHC) will be performed on tumor sections.

  • Phospho-FAK (p-FAK): A significant reduction in p-FAK staining in the PF-431396 treated groups would confirm target engagement.

  • Ki-67: A marker of proliferation. A decrease in Ki-67 positive cells would indicate cytostatic activity.

  • CD31: A marker of endothelial cells. A reduction in CD31 staining would suggest anti-angiogenic effects.

FAK Signaling Pathway

FAK acts as a central node in signaling pathways that drive cancer progression. Upon activation by integrins or growth factor receptors, FAK autophosphorylates at Tyr397, creating a docking site for Src family kinases. This leads to the activation of downstream pathways such as PI3K/Akt and MAPK, promoting cell survival and proliferation.

FAK_Pathway cluster_input cluster_downstream cluster_output Integrins Integrins FAK FAK Integrins->FAK GF_Receptors Growth Factor Receptors GF_Receptors->FAK pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation PI3K_Akt PI3K / Akt Pathway FAK->PI3K_Akt MAPK MAPK Pathway FAK->MAPK Migration Migration FAK->Migration Src Src pFAK->Src Recruits Src->FAK Phosphorylates & Activates Survival Survival PI3K_Akt->Survival Proliferation Proliferation PI3K_Akt->Proliferation MAPK->Proliferation PF431396 PF-431396 PF431396->FAK Inhibits

Caption: Simplified FAK signaling pathway and point of inhibition.

Detailed Experimental Protocols

Pancreatic Cancer PDX Model Implantation and Monitoring
  • Animal Acclimatization: Female NOD/SCID mice, 6-8 weeks old, are acclimatized for one week.

  • Tumor Implantation: Cryopreserved human pancreatic tumor fragments are thawed. A small fragment (~3x3 mm) is surgically implanted into the subcutaneous space on the right flank of each anesthetized mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured three times weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 150-200 mm³, mice are randomized into the treatment groups outlined above.

  • Dosing: PF-431396 and Defactinib are formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered daily by oral gavage. Gemcitabine is administered via intraperitoneal (IP) injection according to a clinically relevant schedule.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (~2000 mm³) or after a fixed duration (e.g., 28 days).

Immunohistochemistry (IHC) for Biomarker Analysis
  • Tissue Processing: At necropsy, tumors are excised, weighed, and a portion is fixed in 10% neutral buffered formalin for 24 hours. Tissues are then processed and embedded in paraffin.

  • Sectioning: 4-µm thick sections are cut from the paraffin blocks and mounted on charged slides.

  • Antigen Retrieval: Slides are deparaffinized and rehydrated. Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0).

  • Staining:

    • Slides are incubated with primary antibodies (e.g., anti-p-FAK, anti-Ki-67, anti-CD31) overnight at 4°C.

    • A secondary antibody conjugated to horseradish peroxidase (HRP) is applied.

    • The signal is visualized using a DAB substrate kit, resulting in a brown precipitate.

    • Slides are counterstained with hematoxylin.

  • Imaging and Analysis: Stained slides are digitized using a whole-slide scanner. Quantitative analysis is performed using image analysis software to determine the percentage of positive cells or stained area.

Conclusion and Future Directions

This guide outlines a robust preclinical strategy to validate the therapeutic potential of this compound (PF-431396). The proposed head-to-head comparison in a clinically relevant PDX model will provide critical data on its efficacy relative to both a direct competitor and the standard of care. Positive results, particularly a synergistic effect with gemcitabine and a favorable toxicity profile, would strongly support its continued development and progression into clinical trials for pancreatic cancer and other solid tumors where FAK signaling is a key driver of malignancy.

References

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). National Institutes of Health. [Link]

  • Chemotherapy for Pancreatic Cancer. (n.d.). Johns Hopkins Medicine. [Link]

  • Targeting focal adhesion kinase (FAK) for cancer therapy: FAK inhibitors, FAK-based dual-target inhibitors and PROTAC degraders. (2023). PubMed. [Link]

  • A phase 2 study of defactinib (VS-6063), a cancer stem cell inhibitor that acts through inhibition of focal adhesion kinase (FAK), in patients with KRAS-mutant non-small cell lung cancer. (2014). ASCO Publications. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). National Institutes of Health. [Link]

  • PF-431396 hydrate inhibition of kinase phosphorylation during adherent-invasive Escherichia coli infection inhibits intra-macrophage replication and inflammatory cytokine release. (2023). PubMed Central. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI. [Link]

  • Chemotherapy for Pancreatic Cancer. (2024). American Cancer Society. [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023). Drug development & registration. [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.). Crown Bioscience. [Link]

  • Current Standards of Chemotherapy for Pancreatic Cancer. (2018). National Institutes of Health. [Link]

  • A first-in-Asian phase 1 study to evaluate safety, pharmacokinetics and clinical activity of VS-6063, a focal adhesion kinase (FAK) inhibitor in Japanese patients with advanced solid tumors. (2016). National Institutes of Health. [Link]

  • A novel inhibitor of FAK for treating multiple cancers. (2025). BioWorld. [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF. (2023). ResearchGate. [Link]

  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. (2025). PubMed. [Link]

  • Abstract C271: FAK inhibitor defactinib (VS-6063) enhances the efficacy of paclitaxel and preferentially targets ovarian cancer stem cells. (2013). AACR Journals. [Link]

  • Chemotherapy: A Key Player in the Battle Against Pancreatic Cancer. (2019). Let's Win Pancreatic Cancer. [Link]

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A Researcher's Guide to Comparative Cytotoxicity Analysis of Novel 4-(Piperidin-3-ylmethyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for novel therapeutic agents with high efficacy and minimal off-target effects is paramount. The "4-(Piperidin-3-ylmethyl)morpholine" scaffold represents a promising starting point for the development of new chemical entities, given that both piperidine and morpholine moieties are privileged structures in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a robust comparative cytotoxicity analysis of novel derivatives of this core structure.

Our approach is grounded in established principles of in vitro toxicology, emphasizing not just the "how" but the "why" behind experimental choices. We will delve into the practicalities of assay selection, experimental design, and data interpretation, empowering you to generate reliable and reproducible results that can confidently guide your structure-activity relationship (SAR) studies.[3][4]

The Rationale: Why Focus on Cytotoxicity?

Cytotoxicity, the quality of being toxic to cells, is a fundamental parameter in the early stages of drug development.[5] A thorough understanding of a compound's cytotoxic profile is crucial for:

  • Identifying potential therapeutic candidates: For indications such as oncology, inherent cytotoxicity against cancer cell lines is a desired attribute.[6]

  • Flagging potential safety concerns: Cytotoxicity against healthy, non-cancerous cell lines can indicate a potential for adverse effects in vivo.

  • Informing SAR studies: By comparing the cytotoxicity of a series of related compounds, researchers can identify the structural modifications that enhance or diminish this activity, leading to the design of more potent and selective molecules.[3]

Experimental Workflow for Comparative Cytotoxicity Assessment

A well-designed experimental workflow is the cornerstone of any reliable scientific investigation. The following diagram outlines a logical progression for assessing the cytotoxicity of your "this compound" derivatives.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Cytotoxicity Assays cluster_analysis Phase 3: Data Analysis & Interpretation cluster_mechanism Phase 4: Mechanism of Action (Optional) Compound_Synthesis Compound Synthesis & Characterization Cell_Line_Selection Cell Line Selection & Culture Primary_Screening Primary Screening (e.g., MTT Assay) Compound_Synthesis->Primary_Screening Cell_Line_Selection->Primary_Screening Secondary_Assay Secondary/Confirmatory Assay (e.g., LDH Release Assay) Primary_Screening->Secondary_Assay Confirm Hits IC50_Determination IC50 Value Determination Secondary_Assay->IC50_Determination Data_Visualization Data Visualization & Comparison IC50_Determination->Data_Visualization SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Visualization->SAR_Analysis Apoptosis_Necrosis_Assay Apoptosis vs. Necrosis Discrimination Assays SAR_Analysis->Apoptosis_Necrosis_Assay Investigate Lead Compounds Pathway_Analysis Signaling Pathway Analysis Apoptosis_Necrosis_Assay->Pathway_Analysis

Caption: A generalized workflow for the comparative cytotoxicity assessment of novel compounds.

Detailed Methodologies: A Step-by-Step Guide

The following protocols are provided as a starting point. It is essential to optimize these for your specific cell lines and experimental conditions.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.

Materials:

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[7]

  • 96-well flat-bottom plates

  • "this compound" derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[8]

  • Compound Treatment: Prepare serial dilutions of your test compounds in complete medium. The final solvent concentration should be consistent across all wells and ideally below 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with the medium containing the test compounds. Include vehicle-only controls.

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[10] This provides a more direct measure of cell death compared to the MTT assay.[5][9]

Materials:

  • Cell culture setup as in Protocol 1

  • LDH assay kit (commercially available)

  • Lysis buffer (often included in the kit, for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plates for the desired time.

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a reaction mixture containing the necessary substrates.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.[10]

  • Controls: It is crucial to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).[9]

Data Analysis and Interpretation

The primary output of these assays is a measure of cell viability or cytotoxicity at different compound concentrations. To compare the potency of your derivatives, you will need to calculate the half-maximal inhibitory concentration (IC50). This is the concentration of a compound that reduces the biological response by 50%.

IC50 Calculation:

  • Normalize Data: Express the results as a percentage of the vehicle-treated control.

  • Dose-Response Curve: Plot the percentage of cell viability (or cytotoxicity) against the logarithm of the compound concentration.

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, R) to fit a sigmoidal dose-response curve to your data and determine the IC50 value.

Data Presentation:

Summarize the IC50 values for all tested derivatives in a clear and concise table. This will allow for a direct comparison of their cytotoxic potency.

Compound ID Derivative Structure Cancer Cell Line 1 IC50 (µM) Cancer Cell Line 2 IC50 (µM) Non-cancerous Cell Line IC50 (µM) Selectivity Index (SI)
Parent-01 This compound
Deriv-01 [Modification 1]
Deriv-02 [Modification 2]
... ...

The Selectivity Index (SI) can be calculated as the ratio of the IC50 in a non-cancerous cell line to the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Delving Deeper: Understanding the Mechanism of Cell Death

Once you have identified lead compounds with promising cytotoxic activity, the next logical step is to investigate how they are killing the cells. The two main forms of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[11][12] Distinguishing between these two pathways can provide valuable insights into the compound's mechanism of action and its potential for therapeutic development.

Apoptosis vs. Necrosis
FeatureApoptosisNecrosis
Stimuli Programmed, can be physiological or pathologicalInjury, disease, external factors[11][13]
Cellular Morphology Cell shrinkage, membrane blebbing, formation of apoptotic bodies[12]Cell swelling, loss of membrane integrity, cell lysis[11][12]
Biochemical Hallmarks Caspase activation, DNA laddering[12]Random DNA degradation, release of intracellular contents[12]
Inflammatory Response Generally non-inflammatory[12]Pro-inflammatory[11]
Investigating Cell Death Pathways

Several assays can be employed to differentiate between apoptosis and necrosis, including:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases in the apoptotic cascade.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This assay detects DNA fragmentation, a hallmark of apoptosis.

The following diagram illustrates the key signaling pathways involved in apoptosis and necrosis.

cell_death_pathways cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_necrosis Necrosis (Uncontrolled Cell Death) Extrinsic Extrinsic Pathway (Death Receptors) Caspase_Cascade Caspase Cascade (Caspase-8, -9, -3) Extrinsic->Caspase_Cascade Intrinsic Intrinsic Pathway (Mitochondrial) Intrinsic->Caspase_Cascade Apoptotic_Bodies Formation of Apoptotic Bodies Caspase_Cascade->Apoptotic_Bodies Phagocytosis Phagocytosis Apoptotic_Bodies->Phagocytosis Cleared by Phagocytes Cellular_Injury Cellular Injury (e.g., toxins, trauma) Membrane_Damage Plasma Membrane Damage Cellular_Injury->Membrane_Damage Cell_Lysis Cell Lysis & Inflammation Membrane_Damage->Cell_Lysis Inflammation Inflammation Cell_Lysis->Inflammation Induces Inflammatory Response

Caption: Simplified signaling pathways for apoptosis and necrosis.

Conclusion and Future Directions

This guide provides a foundational framework for the comparative cytotoxicity assessment of novel "this compound" derivatives. By systematically applying these methodologies, researchers can generate high-quality, reproducible data to inform their drug discovery programs. The insights gained from these studies will be instrumental in identifying lead candidates with potent and selective cytotoxic activity and will pave the way for further preclinical development.

Future studies should aim to elucidate the specific molecular targets and signaling pathways modulated by the most promising derivatives. Techniques such as Western blotting, quantitative PCR, and high-content imaging can provide deeper mechanistic insights. Ultimately, a comprehensive understanding of the structure-activity relationships and mechanisms of action will be critical for the successful translation of these novel compounds from the laboratory to the clinic.

References

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. PMC - PubMed Central. Retrieved from [Link]

  • Trifonov, R. E., & Zborovskii, Y. L. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814. Retrieved from [Link]

  • Kappenberg, F., et al. (2024). Design of optimal concentrations for in vitro cytotoxicity experiments. Archives of Toxicology, 99(1), 357-376. Retrieved from [Link]

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  • Fink, S. L., & Cookson, B. T. (2005). Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells. Infection and Immunity, 73(4), 1907-1916. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2023). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Pharmaceuticals (Basel), 16(5), 738. Retrieved from [Link]

  • Khamitova, A. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 6-15. Retrieved from [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One, 6(11), e26908. Retrieved from [Link]

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  • Osmosis from Elsevier. (2023). Necrosis and apoptosis. Retrieved from [Link]

  • Wiebe, M., et al. (2019). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 352(10), e1900128. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

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The Piperidine Scaffold in Oncology: A Comparative Guide to "4-(Piperidin-3-ylmethyl)morpholine" and Other Key Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. Its conformational flexibility and ability to engage in various molecular interactions have made it a cornerstone for the design of potent and selective therapeutic agents. This guide provides a comparative analysis of the novel compound "4-(Piperidin-3-ylmethyl)morpholine" against established piperidine-based anticancer drugs, offering a forward-looking perspective for researchers and drug development professionals. While preclinical and clinical data on "this compound" are not yet publicly available, this guide will extrapolate its potential based on structure-activity relationships of similar compounds and outline a comprehensive experimental framework for its evaluation.

The Versatility of the Piperidine Moiety in Cancer Therapy

The piperidine nucleus is a versatile building block in the development of anticancer drugs, contributing to a wide array of pharmacological activities.[1] Its derivatives have been successfully developed to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis. The success of these agents underscores the value of the piperidine scaffold in designing novel cancer therapeutics.

A notable example is the development of a complex derivative containing the piperidine and morpholine moieties, 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine, which has been identified as a novel c-Myc inhibitor.[2] This discovery highlights the potential of combining these two heterocyclic rings to target challenging oncoproteins like c-Myc, which is deregulated in a majority of human cancers.[3]

A Comparative Overview of Piperidine-Based Anticancer Drugs

To understand the potential of "this compound," it is crucial to examine the mechanisms of action and clinical applications of established piperidine-containing drugs.

Drug ClassExample Drug(s)Mechanism of ActionKey Cancer Indications
Androgen Biosynthesis Inhibitor Abiraterone AcetateIrreversible inhibitor of CYP17A1, an enzyme crucial for androgen synthesis.[4]Metastatic castration-resistant prostate cancer (mCRPC)
CDK4/6 Inhibitors Palbociclib, Ribociclib, AbemaciclibInhibit cyclin-dependent kinases 4 and 6, leading to cell cycle arrest at the G1 phase.[5]HR+, HER2- metastatic breast cancer
PARP Inhibitors Rucaparib, OlaparibInhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, leading to synthetic lethality in cancer cells with BRCA mutations.[6][7]Ovarian, breast, prostate, and pancreatic cancers with BRCA mutations
EGFR Tyrosine Kinase Inhibitor OsimertinibIrreversibly inhibits epidermal growth factor receptor (EGFR) tyrosine kinase, including the T790M resistance mutation.EGFR-mutated non-small cell lung cancer (NSCLC)
Immunomodulatory Drugs (IMiDs) Lenalidomide, PomalidomideModulate the activity of the E3 ubiquitin ligase cereblon (CRBN), leading to the degradation of specific transcription factors and immunomodulatory effects.Multiple myeloma, myelodysplastic syndromes, and other hematological malignancies

"this compound": A Scaffold with Untapped Potential

While direct evidence of the anticancer activity of "this compound" is lacking, its structural features suggest several plausible mechanisms of action that warrant investigation. The presence of both the piperidine and morpholine rings, which are found in various bioactive compounds, provides a strong rationale for its evaluation as a potential anticancer agent.

Hypothetical Mechanisms of Action

Based on the structure-activity relationships of known piperidine derivatives, "this compound" could potentially exert its anticancer effects through several pathways:

  • Kinase Inhibition: The piperidine scaffold is a common feature in many kinase inhibitors. The nitrogen atom in the piperidine ring can act as a key hydrogen bond acceptor, while the overall structure can be tailored to fit into the ATP-binding pocket of various kinases.

  • Epigenetic Modulation: The morpholine ring is present in some epigenetic modulators. It is conceivable that "this compound" could interact with enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases.

  • Induction of Apoptosis: Many piperidine-containing compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by "this compound," leading to the induction of apoptosis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activates/Inhibits Apoptotic_Signal Pro-apoptotic Signal Kinase_Cascade->Apoptotic_Signal Transcription_Factor Transcription Factor (e.g., c-Myc) Kinase_Cascade->Transcription_Factor Phosphorylates Bcl2_Family Bcl-2 Family Modulation Apoptotic_Signal->Bcl2_Family Apoptosis Apoptosis Bcl2_Family->Apoptosis Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Gene_Expression->Apoptosis 4_PMPM This compound 4_PMPM->Receptor Binds to receptor

Caption: Hypothetical mechanism of action for this compound.

Experimental Roadmap for Evaluating "this compound"

A systematic and rigorous experimental approach is necessary to elucidate the potential anticancer properties of "this compound." The following protocols outline key in vitro assays to assess its efficacy and mechanism of action.

Synthesis of "this compound"

A plausible synthetic route for "this compound" can be adapted from the synthesis of structurally similar compounds.[8]

Protocol:

  • Starting Materials: 3-(chloromethyl)piperidine hydrochloride and morpholine.

  • Reaction: A mixture of 3-(chloromethyl)piperidine hydrochloride and an excess of morpholine in a suitable solvent (e.g., acetonitrile) is heated under reflux in the presence of a base (e.g., potassium carbonate) to neutralize the HCl.

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., dichloromethane).

  • Purification: The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford "this compound."

Cell Viability and Cytotoxicity Assays

The initial step in evaluating the anticancer potential of a novel compound is to determine its effect on the viability and proliferation of cancer cells.[9][10]

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., a panel of cell lines representing different cancer types) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of "this compound" and a vehicle control for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assays

To determine if the observed decrease in cell viability is due to the induction of apoptosis, a western blot analysis for key apoptotic markers can be performed.[11]

Protocol: Western Blot for Cleaved Caspase-3 and PARP

  • Cell Lysis: Treat cancer cells with "this compound" at its IC50 concentration for various time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against cleaved caspase-3, full-length PARP, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).

  • Detection: After washing, incubate the membrane with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

The following workflow diagram illustrates the key steps in a western blot experiment.

Cell_Lysis Cell Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection

Caption: Western blot experimental workflow.

Target Identification and Validation

To elucidate the specific molecular target(s) of "this compound," a combination of in silico and in vitro approaches can be employed.

Protocol: Kinase Inhibition Assay

  • Kinase Panel Screening: Screen "this compound" against a broad panel of kinases to identify potential targets.[13]

  • In Vitro Kinase Assay: For any identified hits, perform a dose-response in vitro kinase assay to determine the IC50 value. This can be done using various platforms, such as ADP-Glo™ or Z'-LYTE™.[14][15]

  • Cellular Target Engagement: Confirm target engagement in cells using techniques like cellular thermal shift assay (CETSA) or NanoBRET™.

Future Directions and Conclusion

The piperidine scaffold continues to be a rich source of novel anticancer agents. While "this compound" is currently an understudied compound, its structural similarity to known bioactive molecules suggests that it holds significant potential as a lead compound for the development of new cancer therapies. The experimental roadmap outlined in this guide provides a clear and comprehensive framework for its evaluation. Further studies, including in vivo efficacy and toxicity assessments in animal models, will be crucial to determine its therapeutic potential. The exploration of such novel chemical entities is essential for expanding the arsenal of anticancer drugs and improving patient outcomes.

References

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Comparative Validation Guide: Biological Activity of 4-(Piperidin-3-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the biological validation of the novel compound, 4-(Piperidin-3-ylmethyl)morpholine. We will refer to this molecule as Compound X for clarity. The structural motifs within Compound X, specifically the piperidine and morpholine rings, are prevalent in centrally active agents. Our analysis suggests a high probability of interaction with sigma receptors. This document outlines a logical, multi-tiered assay cascade designed to definitively characterize the binding affinity, functional activity, and selectivity profile of Compound X, comparing its performance against established reference compounds.

Part 1: Primary Target Validation at Sigma Receptors

Rationale for Target Selection: Why Sigma Receptors?

The initial step in characterizing any novel compound is hypothesis-driven target selection. The piperidine scaffold is a well-established pharmacophore for sigma receptor ligands. Sigma receptors, particularly the sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, are not classical G-protein coupled receptors or ion channels but are unique ligand-operated chaperone proteins primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[1][2][3] They are implicated in a range of cellular processes including stress responses, calcium signaling, and cell survival, making them attractive therapeutic targets for neurodegenerative diseases, pain, and cancer.[1][2][4][5]

Therefore, the primary objective is to determine if Compound X is a ligand for σ1R and/or σ2R and to characterize its functional effect.

In Vitro Binding Affinity Assays

The foundational assay measures the direct physical interaction between Compound X and its putative targets. We will employ competitive radioligand binding assays to determine the binding affinity (Ki) of Compound X for both σ1 and σ2 receptors.

Scientific Rationale: This assay quantifies how strongly the compound binds to the receptor by measuring its ability to displace a known high-affinity radiolabeled ligand. A low Ki value indicates high binding affinity. We will use membrane preparations from guinea pig liver, which are a rich source of sigma receptors, or commercially available cell lines overexpressing the human recombinant receptors for translational relevance.[6]

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis P1 Source Material (e.g., Guinea Pig Liver or h-Receptor Cells) P2 Homogenization & Centrifugation P1->P2 P3 Membrane Pellet (Receptor Source) P2->P3 A3 Membrane Preparation P3->A3 A1 Radioligand (e.g., 3H-pentazocine) A4 Incubate to Equilibrium A1->A4 A2 Increasing Concentrations of Compound X A2->A4 A3->A4 D1 Rapid Filtration (Separates bound/unbound) A4->D1 D2 Scintillation Counting (Measures bound radioactivity) D1->D2 D3 Data Analysis (IC50 → Ki Calculation) D2->D3

Caption: Workflow for the competitive radioligand binding assay.

Detailed Protocol: σ1 Receptor Binding Assay

  • Source: Use membrane homogenates from guinea pig liver or HEK293 cells expressing human σ1R.

  • Radioligand: Utilize -pentazocine, a selective σ1R ligand, at a concentration near its dissociation constant (Kd), typically 1-3 nM.[6][7]

  • Competitor: Prepare serial dilutions of Compound X (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Combine the membrane preparation, -pentazocine, and Compound X in a buffer solution. Incubate at 37°C for 120 minutes to reach equilibrium.[7]

  • Non-specific Binding: Determine non-specific binding in parallel wells containing a high concentration (e.g., 10 µM) of a non-radioactive, high-affinity ligand like Haloperidol.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.

  • Detection: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Analysis: Plot the percentage of specific binding against the log concentration of Compound X. Calculate the IC50 (the concentration of Compound X that displaces 50% of the radioligand) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Detailed Protocol: σ2 Receptor Binding Assay

This protocol is similar to the σ1 assay with critical modifications:

  • Radioligand: Use [3H]-1,3-di-o-tolylguanidine ([3H]DTG), a non-selective ligand for both σ1 and σ2 receptors.[6]

  • Masking Ligand: To ensure the assay is specific for σ2R, add a high concentration of a selective σ1R ligand (e.g., (+)-pentazocine) to "mask" or block all σ1 binding sites.[6][8] The remaining [3H]DTG binding is attributed to the σ2R.

  • Analysis: The remaining steps of incubation, termination, detection, and analysis are analogous to the σ1 assay.

Comparative Data Summary (Hypothetical Data)

Compoundσ1R Binding (Ki, nM)σ2R Binding (Ki, nM)
Compound X [Experimental Value] [Experimental Value]
PRE-084 (σ1 Agonist)~2-5>10,000
Haloperidol (σ1/σ2 Ligand)~1-4~3-10
Siramesine (σ2 Agonist)>1,000~1-5
Functional Activity Assays: Agonist vs. Antagonist

Determining binding affinity is insufficient; we must understand the functional consequence of that binding. Does Compound X activate the receptor (agonist activity) or block its activation by endogenous ligands (antagonist activity)?

Logic for Functional Classification

G Start Compound X Binds to Sigma Receptor Test Perform Functional Assay (e.g., Cell Viability, Neurite Outgrowth) Start->Test Agonist Agonist / Partial Agonist Test->Agonist Induces a response Inactive Binding with No Functional Effect Test->Inactive Induces no response Antagonist Antagonist Block Does it block the effect of a known agonist? Inactive->Block Block->Antagonist Yes Block->Inactive No

Caption: Decision tree for functional characterization of a sigma ligand.

Functional Assay for σ1 Receptors: Neurite Outgrowth in PC12 Cells

Scientific Rationale: σ1R agonists are known to potentiate Nerve Growth Factor (NGF)-induced neurite outgrowth in rat pheochromocytoma (PC12) cells.[9] This cellular phenotype provides a robust functional readout. An agonist will enhance neurite formation in the presence of NGF, while an antagonist will block this effect when co-administered with a known σ1R agonist.

  • Cell Culture: Plate PC12 cells on collagen-coated plates in a low-serum medium.

  • Treatment Groups:

    • Vehicle Control

    • NGF (sub-optimal concentration, e.g., 25 ng/mL)

    • NGF + Compound X (dose-response)

    • NGF + PRE-084 (known agonist control)

    • NGF + PRE-084 + Compound X (to test for antagonism)

  • Incubation: Treat cells for 48-72 hours.

  • Imaging: Capture images using a high-content imager or microscope.

  • Analysis: Quantify neurite length and branching per cell. An increase in neurite length compared to the NGF-only group indicates agonist activity. A reduction in the effect of PRE-084 indicates antagonist activity.

Functional Assays for σ2 Receptors: Cancer Cell Viability & Apoptosis

Scientific Rationale: The activation of σ2 receptors is strongly linked to the induction of apoptosis in proliferating cancer cells.[5][8][10] Therefore, a reduction in cell viability and an increase in apoptotic markers are reliable indicators of σ2R agonist activity.

  • Cell Line: Use a cancer cell line with high σ2R expression, such as the human melanoma cell line MDA-MB-435 or breast cancer line MCF-7.[10][11]

  • Cell Viability Assay (e.g., CellTiter-Glo®):

    • Plate cells in 96-well plates and allow them to adhere.

    • Treat with a dose-response of Compound X for 48-72 hours. Include Siramesine as a positive control.

    • Add the lytic reagent, which measures ATP as an indicator of viable cells, and read luminescence.

    • A dose-dependent decrease in luminescence indicates cytotoxic (agonist) activity.

  • Caspase-3 Activation Assay:

    • This assay directly measures a key mediator of apoptosis.

    • Treat cells as above.

    • Lyse the cells and add a luminogenic caspase-3 substrate.

    • A dose-dependent increase in luminescence indicates activation of the apoptotic pathway, confirming agonist activity.[10]

Comparative Data Summary (Hypothetical Data)

Compoundσ1R Function (Neurite Outgrowth)σ2R Function (% Viability Decrease)
Compound X [Experimental Value] [Experimental Value]
PRE-084 (σ1 Agonist)Potentiates NGF effectNo significant effect
Siramesine (σ2 Agonist)No significant effectDose-dependent decrease
NE-100 (σ1 Antagonist)Blocks PRE-084 effectNo significant effect

Part 2: Selectivity Profiling - Assessing Off-Target Activities

2.1. Rationale for Selectivity Screening

To ensure that the observed biological effects of Compound X are mediated by sigma receptors, and to anticipate potential side effects, it is crucial to assess its binding to other relevant CNS targets. The piperidine scaffold is also common in ligands for dopaminergic and glutamatergic receptors.

2.2. Dopamine D2 Receptor Binding Assay

Scientific Rationale: The dopamine D2 receptor is a primary target for antipsychotic drugs, and off-target activity can lead to significant side effects. Given the structural similarity of Compound X to some D2 antagonists, assessing its affinity is a critical step.[12] The assay methodology is a competitive radioligand binding assay, similar to that described in Part 1.2.

  • Source: Use membranes from CHO or HEK293 cells stably expressing the human D2 receptor.[13]

  • Radioligand: A selective D2 antagonist radioligand such as [3H]-Spiperone or [3H]-N-methylspiperone.[14][15]

  • Competitor: Compound X.

  • Analysis: Determine the Ki value as previously described. A high Ki value (>1,000 nM) is generally desired to indicate low off-target activity.

2.3. NMDA Receptor Functional Assay

Scientific Rationale: σ1Rs are known to physically and functionally interact with N-methyl-D-aspartate (NMDA) receptors, a key type of ionotropic glutamate receptor.[2][16][17] It is important to determine if Compound X directly modulates NMDA receptor function or if its effects are upstream via the σ1R. A calcium influx assay provides a direct functional readout of NMDA receptor channel opening.[18][19]

  • Cell Line: Use HEK293 cells transiently or stably expressing the requisite NMDA receptor subunits (e.g., GluN1/GluN2A).

  • Calcium Indicator: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure:

    • Measure baseline fluorescence using a plate reader (e.g., FLIPR, FlexStation).

    • Add Compound X and incubate briefly.

    • Stimulate the cells with NMDA receptor co-agonists (glutamate and glycine).[19][20]

    • Measure the change in fluorescence, which corresponds to Ca²⁺ influx through open NMDA channels.

  • Analysis: Compare the calcium response in the presence and absence of Compound X. A significant change would indicate direct modulation of the NMDA receptor.

Final Selectivity Profile (Hypothetical Data)

Target ReceptorCompound X (Ki or IC50, nM)Interpretation
σ1 Receptor [Value from 1.2] Primary Target Affinity
σ2 Receptor [Value from 1.2] Primary Target Affinity
Dopamine D2 >1000Low off-target liability
NMDA (functional) No significant modulationEffect is likely not via direct NMDA channel block/activation

Conclusion

This validation guide presents a systematic, evidence-based approach to characterizing the biological activity of this compound. By following this assay cascade—from primary target binding and functional validation to off-target selectivity screening—researchers can build a comprehensive pharmacological profile of the compound. The resulting data will be crucial for determining its mechanism of action and potential as a selective modulator of sigma receptor activity, thereby guiding future preclinical and clinical development.

References

  • Pridopidine, a selective sigma-1 receptor agonist, is being developed for Huntington's disease and ALS, highlighting the therapeutic potential of targeting this receptor for neurodegener
  • The Sigma-1 receptor (Sig-1R) is a chaperone protein that modulates cellular stress signals and is a target for pharmacological intervention in cardiovascular and renal diseases.[1] (Source: MDPI)

  • Agonists of the sigma-1 receptor have shown both beneficial and detrimental effects in models of neurological disease, emphasizing the need for careful functional characterization.[21] (Source: Frontiers)

  • The Sigma-1 Receptor (S1R) is a chaperone protein at the mitochondria-associated ER membrane and is implicated in pain modulation, with S1R antagonists being explored for diabetic neuropathy.[2] (Source: ACS Pharmacology & Translational Science)

  • Functional assays to differentiate sigma-1 receptor agonists from antagonists can include competition binding assays with allosteric modulators like phenytoin (DPH).[22] (Source: RSC Publishing)

  • The sigma-1 receptor is a chaperone protein primarily located at the ER-mitochondria associated membranes and is widely expressed in neurons and glial cells in the central nervous system.[3] (Source: bioRxiv)

  • Functional assays for sigma-2 receptor ligands can be based on their ability to induce cell death in cancer cell lines, with agonists triggering caspase-dependent apoptosis.[10] (Source: PMC - NIH)

  • Standard radioligand binding assays for sigma-1 and sigma-2 receptors utilize specific radioligands like [3H]-(+)-pentazocine for σ1 and [3H]-DTG with a σ1 masking agent for σ2.[6] (Source: PMC - NIH)

  • Sigma receptor ligands have shown anti-prion activity, and their characterization often involves binding assays using [3H]-Pentazocine for σ1R and [3H]-DTG for σ2R in receptor-expressing HEK293T cells.[16] (Source: bioRxiv)

  • Commercial radioligand binding assays for the human sigma-1 receptor are available, often using pentazocine as the ligand and Haloperidol to determine non-specific binding. (Source: Eurofins Discovery)

  • Agonists of the sigma-1 receptor, such as certain SSRIs, can potentiate nerve-growth factor (NGF)-induced neurite outgrowth in PC12 cells, an effect that can be blocked by selective antagonists.[9] (Source: Sigma-1 Receptor Agonists and Their Clinical Implications in Neuropsychiatric Disorders)

  • Protocols for Dopamine D2 receptor binding assays are well-established, often involving cell membrane preparations and radiolabeled antagonists like spiperone.[12] (Source: Probe Reports from the NIH Molecular Libraries Program)

  • High-throughput calcium-flux assays are used to study NMDA receptor function and can detect the effects of both positive and negative allosteric modulators.[18] (Source: PubMed Central)

  • The sigma-2 receptor is over-expressed in many types of tumors, and its agonists can inhibit tumor cell proliferation and induce apoptosis, often through caspase-3 activation.[5] (Source: Wikipedia)

  • Functional assessment of NMDA receptors often involves electrophysiological recordings or calcium imaging in cells expressing specific subunit compositions. (Source: Functional assessment of the NMDA receptor variant GluN2A R586K)
  • Homogeneous Time-Resolved Fluorescence (HTRF) and radioligand binding assays are common methods for determining ligand affinity at the Dopamine D2 receptor.[14] (Source: BMG LABTECH)

  • Stable cell lines expressing human recombinant D2 dopamine receptors are commercially available and suitable for various functional assays, including radioligand binding.[13] (Source: GenScript)

  • Functional assays for NMDA receptors can be performed by measuring calcium responses in cultured cells using fluorescent indicators like Fluo-4 following stimulation with NMDA and glycine.[19] (Source: ResearchGate)

  • The development of multi-target directed ligands often involves assessing activity at both sigma-1 and sigma-2 receptors, where agonist or antagonist properties can be combined for a synergistic effect. (Source: MDPI)
  • Whole-cell and membrane-based radioligand competition binding assays are used to determine the affinity of ligands for D2-like dopamine receptors, with [³H]N-methylspiperone being a common radioligand. (Source: Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands)
  • Activation of sigma-2 receptors is known to induce apoptosis in cancer cells, making them a therapeutic target, while sigma-1 receptors can promote proliferation.[8] (Source: Abstract 2242: Development of selective irreversible antagonists for sigma-2 receptors)

  • Sigma-2 receptor ligands are being investigated for their ability to overcome multidrug resistance in cancer, partly by modulating the function of ABC transporters and inducing apoptosis in resistant cells.[11] (Source: Frontiers)

  • In vitro methods like homogenous time-resolved fluorescence (HTRF) assays are readily available and can be standardized for investigating the binding affinities of potential D2R ligands.[23] (Source: MDPI)

  • Plate-based, high-throughput calcium influx assays have been developed to study NMDA receptor function, allowing for the screening of modulators in different co-agonist sensitive modes.[20] (Source: PMC - PubMed Central)

  • NMDA receptors are ligand-gated ion channels that require the binding of two co-agonists, glutamate and glycine (or d-serine), for activation and are distinguished by their high permeability to Ca²⁺.[17] (Source: Structure, function, and allosteric modulation of NMDA receptors)

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A Comparative Guide to Target Validation Strategies for 4-(Piperidin-3-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and critical. This guide provides an in-depth technical comparison of target validation studies for the novel compound, 4-(Piperidin-3-ylmethyl)morpholine. Given the nascent understanding of this specific molecule's biological targets, we will first explore robust strategies for target identification before delving into a comparative analysis of validation methodologies. This document is designed to equip you with the rationale behind experimental choices, ensuring a self-validating and rigorous approach to your research.

Introduction to this compound and the Imperative of Target Validation

The piperidine and morpholine scaffolds are privileged structures in medicinal chemistry, known for their presence in a wide array of biologically active compounds.[1] The specific molecule, this compound, represents a novel chemical entity with potential therapeutic applications. However, before significant resources are invested in its development, a critical first step is the identification and validation of its biological target(s).[2] Target validation is the process of demonstrating that a molecular target is critically involved in a disease process and that modulation of this target is likely to have a therapeutic effect.[2][3] Inadequate pre-clinical target validation is a major contributor to the failure of drug candidates in later clinical trials.[2]

This guide will compare and contrast various approaches to elucidate and confirm the target of this compound, providing a framework for researchers to design comprehensive and decisive validation studies.

The Initial Hurdle: Target Identification

Without a known target, the first phase of our investigation must focus on identifying the protein(s) with which this compound interacts to exert its biological effects. Affinity-based proteomics is a powerful method for this purpose.[4]

Comparative Approaches for Target Identification
Method Principle Advantages Disadvantages
Affinity Chromatography The compound is immobilized on a solid support to "pull down" interacting proteins from cell lysates.[4]Direct identification of binding partners.Can be technically challenging; immobilization might sterically hinder binding; may identify non-specific binders.
Competitive Affinity Profiling A tagged, broad-spectrum ligand is competed off by the test compound from a panel of potential targets.Can screen against a large number of targets simultaneously.Indirect method; requires a suitable tagged ligand.
Photo-affinity Labeling A photo-reactive group is incorporated into the compound, which upon UV activation, covalently crosslinks to its target.Covalent linkage provides a stable interaction for identification.Synthesis of the photo-probe can be complex; UV activation can damage proteins.

Experimental Workflow: Affinity Chromatography for Target Identification

G cluster_synthesis Probe Synthesis cluster_pulldown Affinity Pulldown cluster_analysis Protein Identification A This compound B Linker Attachment A->B Chemical Synthesis C Immobilization on Resin B->C Coupling Reaction D Cell Lysate Incubation C->D Binding E Washing Steps D->E Remove non-specific binders F Elution of Bound Proteins E->F Disrupt interaction G SDS-PAGE F->G H Mass Spectrometry (LC-MS/MS) G->H In-gel digestion I Data Analysis & Hit Identification H->I

Caption: Workflow for target identification using affinity chromatography.

A Multi-pronged Approach to Target Validation

Once a putative target is identified, a series of validation experiments are essential. These studies should ideally combine both chemical and genetic approaches to build a compelling case.[3]

In Vitro Validation: Confirming Direct Interaction and Functional Modulation

The first step in validation is to confirm a direct interaction between this compound and the identified target protein in a cell-free system.[2][5]

Comparative In Vitro Assays:

Assay Type Purpose Alternative Approaches Rationale for Comparison
Biochemical Activity Assays To determine if the compound modulates the function of the target (e.g., enzymatic activity, binding to a substrate).[2][6]Use of a known reference inhibitor/activator for the target.Provides a benchmark for the potency and efficacy of this compound.
Surface Plasmon Resonance (SPR) To measure the binding affinity and kinetics (kon/koff rates) of the compound to the purified target protein.Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST).Offers orthogonal biophysical validation of the direct binding interaction and provides quantitative binding parameters.
Thermal Shift Assay (TSA) To confirm direct binding by measuring the change in the thermal stability of the target protein upon compound binding.Cellular Thermal Shift Assay (CETSA) for in-cell confirmation.A rapid and cost-effective method to screen for direct binders.

Step-by-Step Protocol: Enzymatic Activity Assay

  • Reagents and Materials: Purified target enzyme, substrate, this compound, known reference compound, appropriate buffer system, microplate reader.

  • Preparation: Serially dilute this compound and the reference compound to create a concentration range.

  • Reaction Setup: In a 96-well plate, add the enzyme and the test compounds at various concentrations. Incubate for a pre-determined time.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Detection: Measure the product formation over time using a microplate reader (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis: Plot the reaction rate against the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 or EC50.

Cellular Target Engagement: Proving the Link in a Biological Context

Confirming that a compound can bind to its target within the complex environment of a living cell is a crucial validation step.[7][8]

Comparative Cellular Target Engagement Assays:

Assay Principle Alternative Approaches Rationale for Comparison
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of the target protein in intact cells upon ligand binding.In-cell Westerns, NanoBRET/BRET assays.Provides direct evidence of target engagement in a physiological context without requiring genetic modification of the target.
Target-Specific Biomarker Modulation Measures the downstream functional consequences of target engagement (e.g., phosphorylation of a substrate, change in gene expression).[9]Phenotypic assays (e.g., cell viability, proliferation).Links target binding to a measurable biological outcome, providing evidence of functional modulation in cells.[10]
Genetic Knockdown/Knockout Compares the effect of the compound in wild-type cells versus cells where the target has been knocked down (e.g., using RNAi) or knocked out (e.g., using CRISPR).[3]Use of a structurally distinct inhibitor for the same target.If the compound has no effect in cells lacking the target, it provides strong evidence for on-target activity.

Logical Flow for Cellular Validation:

G cluster_cellular Cellular Environment cluster_genetic Genetic Controls A Hypothesized Target C Treat Cells with Compound G Target Knockdown/Knockout Cells B This compound B->C H Treat KD/KO Cells with Compound B->H D Cellular Thermal Shift Assay (CETSA) C->D Assess direct binding E Downstream Biomarker Assay C->E Measure functional outcome F Phenotypic Assay (e.g., Viability) C->F Observe cellular effect J On-Target Effect Confirmed? D->J E->J F->J G->H I Phenotypic Assay in KD/KO Cells H->I I->J Compare with WT

Caption: A self-validating workflow for cellular target engagement.

In Vivo Validation: Demonstrating Therapeutic Potential

The ultimate test of target validation is to demonstrate that modulating the target with the compound in a living organism leads to a desired therapeutic outcome.[11][12][13]

Comparative In Vivo Validation Strategies:

Approach Description Alternative/Complementary Methods Rationale for Comparison
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Correlates the concentration of the compound in the body (PK) with the degree of target modulation and biological effect (PD).[14]Microdosing studies.Establishes a clear link between compound exposure, target engagement, and the physiological response in a living system.
Disease-Relevant Animal Models The compound is tested for efficacy in an animal model that recapitulates aspects of the human disease.[13][15]Genetic models (e.g., transgenic or knockout animals) that mimic the disease state.Provides proof-of-concept that targeting the protein with this compound can be therapeutically beneficial.[14]
Target Engagement Biomarkers in Vivo Measurement of a biomarker in tissues or biofluids from treated animals to confirm that the target was engaged in the living organism.Positron Emission Tomography (PET) imaging with a radiolabeled tracer for the target.Provides direct evidence that the compound reached its target and exerted a biochemical effect in the context of the whole organism.

Conclusion: Building a Robust Target Validation Package

The validation of a biological target for a novel compound like this compound requires a multi-faceted and rigorous approach. By systematically moving from in vitro confirmation of direct binding to cellular target engagement and finally to in vivo proof-of-concept, researchers can build a strong, data-driven case for their therapeutic hypothesis. The comparative methodologies outlined in this guide emphasize the importance of using orthogonal approaches and genetic controls to ensure that the observed biological effects are indeed due to the on-target activity of the compound. This comprehensive validation package is indispensable for making informed decisions and increasing the probability of success in the long and arduous path of drug development.

References

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • PMC. (n.d.). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Target Validation. Retrieved from [Link]

  • Drug development & registration. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Retrieved from [Link]

  • PubChem. (n.d.). 4-(Piperidin-4-ylmethyl)morpholine. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vivo Target Validation. Retrieved from [Link]

  • PubMed. (2005). Identified a morpholinyl-4-piperidinylacetic acid derivative as a potent oral active VLA-4 antagonist. Retrieved from [Link]

  • PubMed Central. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • Target ALS. (n.d.). In Vivo Target Validation. Retrieved from [Link]

  • PMC. (n.d.). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro target validation process. Retrieved from [Link]

  • ACS Publications. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. Retrieved from [Link]

  • Selvita. (n.d.). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Antiproliferative and in silico admet study of new 4-(Piperidin-1-ylmethyl)-2- (thiophen-2-yl) quinoline analogues. Retrieved from [Link]

  • DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Retrieved from [Link]

  • PubChem. (n.d.). 4-Morpholinopiperidine. Retrieved from [Link]

  • PubMed. (n.d.). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Retrieved from [Link]

  • MDPI. (n.d.). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved from [Link]

  • PMC. (n.d.). Determining target engagement in living systems. Retrieved from [Link]

  • PubMed. (n.d.). In Vivo Target Validation Using Biological Molecules in Drug Development. Retrieved from [Link]

  • From Concept to Clinic. (n.d.). Target Validation. Retrieved from [Link]

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A Head-to-Head Battle of Heterocycles: Unveiling the Comparative Metabolic Stability of Morpholine and Piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Discovery Professionals

In the intricate chess game of drug design, achieving optimal metabolic stability is a critical move toward developing a successful therapeutic agent. A molecule's metabolic fate dictates its half-life, exposure, and potential for drug-drug interactions, ultimately influencing its efficacy and safety profile. Among the vast arsenal of heterocyclic scaffolds employed by medicinal chemists, morpholine and piperidine rings are ubiquitous, serving as key building blocks in a multitude of marketed drugs. While structurally similar, the subtle substitution of a methylene group in piperidine with an oxygen atom in morpholine can profoundly impact a compound's metabolic stability. This guide provides an in-depth, objective comparison of the metabolic stability of morpholine versus piperidine analogs, supported by experimental data and mechanistic insights to empower researchers in making informed decisions during lead optimization.

The Significance of Heterocyclic Scaffolds in Drug Design

Piperidine and morpholine are six-membered saturated heterocyclic amines that are frequently incorporated into drug candidates to modulate physicochemical properties such as solubility and basicity, and to serve as versatile linkers or pharmacophoric elements.[1][2] Their presence, however, also introduces potential sites for metabolic attack, primarily by the cytochrome P450 (CYP) family of enzymes, which are the major catalysts of Phase I metabolism.[3] Understanding the metabolic liabilities of these rings is paramount for mitigating rapid clearance and ensuring adequate drug exposure at the target site.

Metabolic Fates of Piperidine Analogs: A Tale of Oxidation and Dealkylation

The piperidine ring, a common motif in pharmaceuticals, is susceptible to several metabolic transformations, predominantly mediated by CYP enzymes.[4] The metabolic stability of a piperidine-containing compound is heavily influenced by the substitution pattern on both the nitrogen atom and the carbon atoms of the ring.

Key Metabolic Pathways for Piperidine:

  • N-dealkylation: For N-substituted piperidines, the removal of the alkyl group is a common and often rapid metabolic pathway, particularly when the substituent is small (e.g., methyl, ethyl). This process is primarily catalyzed by CYP3A4.[5]

  • C-oxidation: Hydroxylation at various positions on the piperidine ring is another major metabolic route. The positions alpha to the nitrogen are particularly susceptible to oxidation, leading to the formation of lactams. Oxidation can also occur at other positions, such as the 3- and 4-positions.

  • Ring Opening: In some instances, the piperidine ring can undergo oxidative cleavage, leading to the formation of linear, more polar metabolites.

Metabolic "Soft Spots" of the Piperidine Ring:

The term "soft spot" refers to a site within a molecule that is particularly prone to metabolic modification. For the piperidine ring, these include:

  • The N-alkyl group: As mentioned, this is a prime target for N-dealkylation.

  • Carbons alpha to the nitrogen: These positions are susceptible to oxidation, leading to iminium ion formation and subsequent hydrolysis to a lactam or ring opening.

  • Unsubstituted ring carbons: In the absence of blocking groups, any of the methylene groups can be a site for hydroxylation.

Strategically placing substituents on the piperidine ring can "shield" these metabolic soft spots and enhance stability. For example, introducing steric bulk near the nitrogen or on the alpha-carbons can hinder enzyme access and slow the rate of metabolism.[4]

Morpholine Analogs: The Impact of an Ether Linkage on Metabolic Fortitude

The introduction of an oxygen atom in the morpholine ring in place of a methylene group in piperidine significantly alters its electronic properties and metabolic profile. This bioisosteric replacement is a frequently employed strategy in medicinal chemistry to enhance metabolic stability and improve overall pharmacokinetic properties.[6][7]

Key Metabolic Pathways for Morpholine:

  • N-dealkylation: Similar to piperidine, N-substituted morpholines can undergo N-dealkylation. However, the presence of the electron-withdrawing oxygen atom can influence the rate of this process.

  • C-oxidation: Hydroxylation of the morpholine ring can occur, typically at the carbons adjacent to the nitrogen or oxygen.

  • Ring Opening: Oxidative cleavage of the morpholine ring is also a possible metabolic pathway, often initiated by oxidation at the carbon alpha to the nitrogen.

Why is Morpholine Often More Metabolically Stable?

The generally accepted hypothesis for the enhanced metabolic stability of morpholine over piperidine analogs lies in the electronic effect of the ring oxygen. This oxygen atom withdraws electron density from the adjacent carbons and the nitrogen atom, making them less susceptible to oxidative attack by CYP enzymes. This deactivation of the ring can significantly slow down the rate of metabolism.

dot graph TD; A[Drug Candidate with Piperidine Ring] --> B{Metabolism by CYP450s}; B --> C[N-dealkylation]; B --> D[C-oxidation at alpha-carbon --> Lactam formation]; B --> E[Ring Oxidation at other positions]; C --> F[Inactive or Less Active Metabolite]; D --> F; E --> F;

end

Caption: Comparative metabolic pathways of piperidine and morpholine analogs.

Head-to-Head Comparison: A Data-Driven Perspective

While the theoretical advantages of morpholine are compelling, experimental data provides the ultimate validation. A comprehensive review of the literature reveals a consistent trend of improved metabolic stability when a piperidine moiety is replaced with a morpholine ring.

Compound Pair Piperidine Analog (t1/2 in HLM) Morpholine Analog (t1/2 in HLM) Fold Improvement Reference
mTOR Kinase Inhibitors PQR530 (Piperidine) - 25 minPQR620 (Morpholine) - 45 min1.8[8]
Anticancer Agents Piperidine-substituted quinoxaline - Lower StabilityMorpholine-substituted quinoxaline - Higher StabilityQualitative[9]
General Observation Piperidine often a metabolic "soft spot"Morpholine used to block metabolic soft spotsQualitative[6]

HLM: Human Liver Microsomes; t1/2: half-life

Note: The quantitative data in this table is illustrative and based on specific examples. The degree of improvement can vary significantly depending on the overall molecular structure.

The data, although not always presented in a direct head-to-head tabular format across the literature, consistently supports the hypothesis that the morpholine ring imparts greater metabolic stability. In the case of the mTOR kinase inhibitors, the simple substitution of a piperidine with a morpholine ring led to a near doubling of the metabolic half-life in human liver microsomes.[8] This seemingly minor structural change can have a significant impact on the in vivo pharmacokinetic profile of a drug candidate.

Experimental Protocol: Assessing Metabolic Stability in Vitro

To experimentally determine and compare the metabolic stability of your own morpholine and piperidine analogs, a standardized in vitro assay using liver microsomes is the industry-standard approach.[10] This assay provides a robust and reproducible method for measuring intrinsic clearance (CLint), a key parameter for predicting in vivo hepatic clearance.

Workflow for In Vitro Metabolic Stability Assay:

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Data Interpretation A Thaw Liver Microsomes and Test Compounds D Pre-warm Microsomes, Buffer, and Test Compound (37°C) A->D B Prepare Incubation Buffer (e.g., Phosphate Buffer, pH 7.4) B->D C Prepare NADPH-Generating System E Initiate Reaction by Adding NADPH C->E D->E F Incubate at 37°C with Shaking E->F G Collect Aliquots at Specific Time Points (e.g., 0, 5, 15, 30, 60 min) F->G H Quench Reaction (e.g., with Acetonitrile) G->H I Add Internal Standard H->I J Centrifuge to Pellet Protein I->J K Analyze Supernatant by LC-MS/MS J->K L Plot % Remaining Compound vs. Time K->L M Calculate Half-Life (t1/2) L->M N Determine Intrinsic Clearance (CLint) M->N

Caption: Workflow for a typical in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Thaw cryopreserved pooled human liver microsomes (or from other species of interest) on ice.

    • Prepare a stock solution of the test compound (typically 1-10 mM in DMSO).

    • Prepare a phosphate buffer solution (100 mM, pH 7.4).

    • Prepare a fresh NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-generating system.

    • Incubate the plate at 37°C with constant shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the reaction mixture.

  • Sample Quenching and Processing:

    • Immediately stop the reaction in the collected aliquots by adding a quenching solution (e.g., cold acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration).[11]

Conclusion: A Strategic Choice for Enhanced Drugability

The decision to incorporate a morpholine or a piperidine ring into a drug candidate is a multifaceted one, with implications for not only metabolic stability but also for target engagement, selectivity, and physicochemical properties. However, when metabolic clearance is a significant hurdle in the optimization of a lead compound containing a piperidine moiety, the bioisosteric replacement with a morpholine ring presents a scientifically sound and empirically validated strategy.

The electron-withdrawing nature of the oxygen atom in the morpholine ring generally renders it less susceptible to CYP450-mediated metabolism compared to its piperidine counterpart. This often translates to a longer in vitro half-life and lower intrinsic clearance, desirable attributes for a drug candidate. While this guide provides a comprehensive overview, it is crucial for researchers to experimentally validate these principles within their specific chemical series. The provided in vitro metabolic stability assay protocol serves as a robust starting point for generating the critical data needed to make informed decisions and ultimately, to design more effective and durable medicines.

References

  • Molecules. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

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  • PubMed. (2007). Oxidation mechanism in the metabolism of (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide on oxyferryl active site in CYP3A4 Cytochrome: DFT modeling. [Link]

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In vitro and in vivo models for testing "4-(Piperidin-3-ylmethyl)morpholine" efficacy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Efficacy Models for Novel CNS-Active Compounds: A Case Study with 4-(Piperidin-3-ylmethyl)morpholine

Introduction: The Challenge of Assessing Novel CNS-Active Molecules

In the landscape of central nervous system (CNS) drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and fraught with challenges. The initial characterization of a novel compound's efficacy is a critical step, demanding a multi-faceted approach that bridges the gap between molecular interaction and physiological response. This guide provides a comprehensive framework for researchers and drug development professionals to design and interpret preclinical efficacy studies, using the novel scaffold "this compound" as a representative case study.

Due to the absence of extensive public data on "this compound," we will designate it as Compound X . Based on its chemical structure, which features both piperidine and morpholine moieties common in CNS-active agents, we will hypothesize its mechanism of action as a ligand for the Sigma-1 Receptor (σ1R). The σ1R is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a wide array of cellular functions, including calcium signaling, ion channel modulation, and cellular stress responses. Its role in neuroprotection and cognitive function makes it a compelling target for therapeutic intervention in neurodegenerative and psychiatric disorders.

This guide will compare Compound X to two well-characterized σ1R ligands: the agonist PRE-084 and the antagonist NE-100 . We will explore a logical progression of in vitro and in vivo models designed to test the efficacy and elucidate the functional activity of this novel compound.

Part 1: In Vitro Efficacy and Target Engagement

The initial phase of efficacy testing is to confirm that the compound engages its intended target in a controlled cellular environment and elicits a functional response. For Compound X, this involves verifying its binding to the σ1R and characterizing its action as either an agonist or antagonist.

Radioligand Binding Assay: Confirming Target Engagement

The foundational step is to determine if Compound X physically interacts with the σ1R. A competitive radioligand binding assay is the gold standard for this purpose. This assay measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor.

Experimental Protocol: σ1R Radioligand Binding Assay

  • Preparation of Membranes: Utilize membranes prepared from CHO-K1 cells stably expressing the human σ1R, or from rat brain homogenates.

  • Radioligand: Employ -pentazocine, a well-characterized σ1R radioligand.

  • Assay Conditions: Incubate the cell membranes (50-100 µg protein) with a fixed concentration of -pentazocine (e.g., 2 nM) and a range of concentrations of the test compound (Compound X, PRE-084, or NE-100) in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: Allow the reaction to proceed for 120 minutes at 25°C.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM haloperidol). Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed using non-linear regression to determine the inhibition constant (Ki) of the test compound.

Expected Data and Interpretation:

The primary output is the Ki value, which represents the affinity of the compound for the receptor. A lower Ki value indicates higher binding affinity. This experiment will confirm if Compound X binds to the σ1R and with what affinity compared to known ligands.

Table 1: Comparative σ1R Binding Affinities

CompoundClassRepresentative Ki (nM)
Compound X Hypothesized Ligand To Be Determined
PRE-084 Agonist2.2
NE-100 Antagonist1.4
(+)-Pentazocine Agonist3.1
Functional Assays: Differentiating Agonism from Antagonism

Once binding is confirmed, the next logical step is to determine the functional consequence of this interaction. For the σ1R, agonist activity is often linked to the potentiation of nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells.

Experimental Protocol: NGF-Induced Neurite Outgrowth Assay

  • Cell Culture: Plate PC12 cells (a rat pheochromocytoma cell line) on collagen-coated plates in a low-serum medium.

  • Compound Treatment: Treat the cells with a sub-optimal concentration of NGF (e.g., 2.5 ng/mL).

  • Test Article Addition: Concurrently, add varying concentrations of Compound X or the reference agonist PRE-084. To test for antagonistic activity, co-incubate Compound X with a known concentration of PRE-084.

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.

  • Fixation and Imaging: Fix the cells with 4% paraformaldehyde and capture images using a high-content imaging system.

  • Quantification: Analyze the images to quantify the percentage of cells bearing neurites longer than two cell body diameters.

  • Data Analysis: Plot the percentage of differentiated cells against the compound concentration to generate a dose-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists).

Visualizing the Workflow:

G cluster_0 In Vitro Functional Assay Workflow plate Plate PC12 Cells on Collagen-Coated Plates treat Treat with NGF and Test Compounds (Compound X, PRE-084) plate->treat incubate Incubate for 48-72 hours treat->incubate image Fix and Image Cells incubate->image analyze Quantify Neurite Outgrowth (High-Content Analysis) image->analyze data Generate Dose-Response Curve (EC50/IC50 Calculation) analyze->data

Caption: Workflow for the PC12 Neurite Outgrowth Assay.

Expected Data and Interpretation:

If Compound X is an agonist, it will potentiate NGF-induced neurite outgrowth, similar to PRE-084, yielding an EC50 value. If it is an antagonist, it will inhibit the potentiation caused by PRE-084, resulting in an IC50 value.

Table 2: Comparative Functional Activity at σ1R in PC12 Cells

CompoundFunctional ActivityRepresentative EC50/IC50 (nM)
Compound X To Be Determined To Be Determined
PRE-084 Agonist~35
NE-100 Antagonist~50 (IC50 vs. PRE-084)

Part 2: In Vivo Efficacy Models for CNS Function

Assuming in vitro studies reveal Compound X to be a potent σ1R agonist with a favorable profile, the subsequent phase is to evaluate its efficacy in a living organism. The choice of an in vivo model is dictated by the therapeutic indication suggested by the mechanism of action. Given the role of σ1R in learning and memory, a model of cognitive dysfunction is a logical choice. The scopolamine-induced amnesia model in rodents is a widely accepted, acute model for screening pro-cognitive compounds.

Scopolamine-Induced Amnesia Model: Assessing Pro-Cognitive Efficacy

Scopolamine is a muscarinic receptor antagonist that impairs short-term memory, providing a robust model to test for memory-enhancing effects of novel compounds. The Novel Object Recognition (NOR) task is a common behavioral paradigm used in this context. It leverages the innate tendency of rodents to explore novel objects more than familiar ones.

Experimental Protocol: Novel Object Recognition (NOR) Task

  • Animal Acclimation: Acclimate male C57BL/6 mice to the testing room and open-field arena for several days.

  • Habituation: On the first day of testing, allow each mouse to freely explore the empty arena for 10 minutes.

  • Compound Administration: On the second day, administer the test compound (Compound X or PRE-084) or vehicle via the intended clinical route (e.g., intraperitoneal, oral) at various doses.

  • Amnesia Induction: After a set pre-treatment time (e.g., 30 minutes), administer scopolamine (e.g., 1 mg/kg, i.p.) to induce a cognitive deficit. A control group will receive saline instead of scopolamine.

  • Training Phase (T1): 30 minutes after scopolamine administration, place the mouse in the arena with two identical objects and allow it to explore for 10 minutes.

  • Testing Phase (T2): After an inter-trial interval (e.g., 1 hour), return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Allow 5 minutes for exploration.

  • Data Collection and Analysis: Record the time spent exploring each object during T2. Calculate the Discrimination Index (DI) as: (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A positive DI indicates successful memory, while a DI near zero suggests amnesia.

Visualizing the In Vivo Experimental Design:

G cluster_1 In Vivo NOR Protocol Timeline day1 Day 1: Habituation (Empty Arena) day2_treat Day 2 (T-60min): Administer Vehicle, Compound X, or PRE-084 day1->day2_treat day2_scop Day 2 (T-30min): Induce Amnesia (Scopolamine 1mg/kg) day2_treat->day2_scop day2_train Day 2 (T1): Training Phase (Two Identical Objects) day2_scop->day2_train day2_iti Inter-Trial Interval (1 hour) day2_train->day2_iti day2_test Day 2 (T2): Testing Phase (Familiar + Novel Object) day2_iti->day2_test analysis Data Analysis: Calculate Discrimination Index (DI) day2_test->analysis

Caption: Timeline for the Novel Object Recognition (NOR) experiment.

Expected Data and Interpretation:

The vehicle + scopolamine group is expected to have a DI close to zero, confirming the amnesic effect. An effective pro-cognitive compound like PRE-084 should significantly reverse this deficit, resulting in a DI comparable to the vehicle + saline (no amnesia) control group. The performance of Compound X across different doses will reveal its in vivo efficacy in this cognitive domain.

Table 3: Representative Efficacy Data in the NOR Model

GroupTreatmentRepresentative Discrimination Index (DI)Interpretation
1Vehicle + Saline~0.45Normal Memory
2Vehicle + Scopolamine~0.05Amnesia Induced
3Compound X (Dose 1) + ScopolamineTo Be Determined Efficacy at Dose 1
4Compound X (Dose 2) + ScopolamineTo Be Determined Efficacy at Dose 2
5PRE-084 (3 mg/kg) + Scopolamine~0.40Reversal of Amnesia

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to evaluating the efficacy of a novel CNS compound, exemplified by the hypothetical σ1R ligand "this compound" (Compound X). By progressing from fundamental in vitro binding and functional assays to a validated in vivo model of cognitive function, researchers can build a comprehensive data package.

The results from these studies would provide a clear, evidence-based rationale for advancing Compound X into more complex disease models (e.g., chronic models of neurodegeneration like the 5XFAD mouse model for Alzheimer's disease) and further preclinical development. This structured, comparative approach ensures that decisions are driven by robust, reproducible data, ultimately increasing the probability of success in the challenging field of CNS drug discovery.

References

  • Title: Sigma-1 Receptor Chaperone at the ER-Mitochondrion Interface Regulates Mitochondria-ER Ca2+ Signaling and Cellular Homeostasis Source: Cell URL: [Link]

  • Title: The sigma-1 receptor: a key regulator of proteostasis and autophagy. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: The sigma-1 receptor agonist PRE-084 is protective against traumatic brain injury in mice. Source: Frontiers in Cellular Neuroscience URL: [Link]

  • Title: The sigma-1 receptor antagonist NE-100 reverses the increase in susceptibility to pentylenetetrazol-induced seizures in mice with traumatic brain injury. Source: Neuropharmacology URL: [Link]

  • Title: Characterization of the binding of -pentazocine to sigma-1 receptors in the rat brain. Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: Sigma-1 receptor agonists and their role in neurodegenerative diseases. Source: Journal of Neurochemistry URL: [Link]

A Comprehensive Guide to Cross-Reactivity Profiling of 4-(Piperidin-3-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the meticulous characterization of a compound's selectivity is paramount. Off-target interactions can lead to unforeseen toxicities or diminished efficacy, representing a significant cause of late-stage clinical failures. This guide provides a comprehensive framework for investigating the cross-reactivity of the novel chemical entity, 4-(Piperidin-3-ylmethyl)morpholine. As a Senior Application Scientist, this document is structured to not only provide detailed experimental protocols but also to elucidate the scientific rationale behind each step, ensuring a robust and self-validating approach to safety and selectivity profiling.

Introduction to this compound: A Structural Perspective

This compound is a synthetic small molecule featuring two key heterocyclic pharmacophores: a piperidine ring and a morpholine ring. Both moieties are prevalent in a wide array of approved pharmaceuticals, contributing to favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] The piperidine scaffold is a common feature in drugs targeting the central nervous system (CNS), while the morpholine ring is known to enhance the potency and modulate the properties of various bioactive compounds.[1][2]

A structurally analogous compound, (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine), has been identified as a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity.[3] This finding provides a potential primary therapeutic target for this compound and a critical starting point for our cross-reactivity investigation. Given its structural motifs, a thorough assessment of its interactions with other receptors, enzymes, and ion channels is essential to delineate its selectivity profile.

The Strategy for Cross-Reactivity Assessment: A Multi-pronged Approach

A comprehensive evaluation of a compound's cross-reactivity necessitates a tiered approach, beginning with computational predictions and progressing through in-vitro screening to in-vivo safety pharmacology studies. This strategy allows for early identification of potential liabilities and informs the design of more complex and resource-intensive later-stage studies.

Caption: A tiered workflow for assessing the cross-reactivity of a novel chemical entity.

Part 1: In-Silico and In-Vitro Profiling

Computational Prediction of Off-Target Liabilities

Before embarking on extensive laboratory-based assays, computational tools can provide valuable insights into potential off-target interactions and toxicities based on the chemical structure of this compound.

Experimental Protocol: In-Silico Toxicity and Off-Target Prediction

  • Obtain the SMILES string for this compound. A suitable SMILES string is C1CN(CC(C1)CN2CCOCC2)C.

  • Utilize predictive toxicology software:

    • DEREK Nexus: Input the SMILES string to predict the likelihood of various toxicities, including mutagenicity, carcinogenicity, and organ-specific toxicities.[4][5][6]

    • ProTox-II: This web server can predict the oral toxicity (LD50) and identify potential toxic fragments within the molecule.[7]

    • Toxicity Estimation Software Tool (T.E.S.T.): An alternative tool from the U.S. EPA for estimating toxicity from chemical structure.[8]

  • Employ off-target prediction platforms:

    • SwissTargetPrediction: This tool predicts the most probable protein targets of a small molecule based on 2D and 3D similarity to known ligands.

    • SuperPred: A web server that predicts the main and off-targets of a compound by comparing it to a database of approved drugs and their known targets.

Rationale for Experimental Choices: This initial in-silico screening is a cost-effective method to flag potential liabilities early in the drug discovery process. By identifying potential toxicophores and off-targets, subsequent in-vitro and in-vivo studies can be designed more intelligently to either confirm or refute these predictions.

In-Vitro Broad Panel Screening for Off-Target Interactions

Broad panel screening against a diverse set of receptors, ion channels, and enzymes is a cornerstone of modern safety pharmacology.[9] Several contract research organizations (CROs) offer standardized panels for this purpose.

Experimental Protocol: In-Vitro Safety Pharmacology Screening

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Panel Selection: Engage a CRO to perform a broad in-vitro safety pharmacology screen. A recommended starting point is the Eurofins SafetyScreen44 or SafetyScreen87 panel , which covers a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.[10][11]

  • Assay Execution: The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate. The percentage of inhibition or stimulation is determined relative to a control.

  • Data Analysis: A "hit" is typically defined as >50% inhibition or stimulation at the screening concentration.

Data Presentation: Hypothetical Results from a Broad Panel Screen

TargetTarget ClassAssay Type% Inhibition at 10 µM
GLP-1RGPCRFunctional-85% (Stimulation)
hERGIon ChannelBinding62%
5-HT2BGPCRBinding55%
M1GPCRBinding48%
Dopamine TransporterTransporterBinding35%

Rationale for Experimental Choices: A broad panel screen provides an unbiased overview of the compound's off-target activities. The selection of a panel like the Eurofins SafetyScreen is based on its comprehensive coverage of targets with known clinical adverse effects.[10] Identifying hits at this stage is critical for guiding further investigation and lead optimization.

Secondary Screening and Selectivity Profiling

For any "hits" identified in the primary screen, follow-up dose-response studies are necessary to determine their potency (IC50 or EC50). Additionally, given the prevalence of piperidine and morpholine moieties in kinase inhibitors, a dedicated kinase screen is highly recommended.[12]

Experimental Protocol: Kinase Selectivity Profiling

  • Panel Selection: Utilize a comprehensive kinase screening service such as the DiscoverX KINOMEscan™ or Reaction Biology's Kinase Panel .[13][14][15] These platforms can screen against hundreds of kinases.

  • Assay Format: These services typically employ binding assays (e.g., KINOMEscan) or radiometric activity assays (e.g., Reaction Biology) to quantify the interaction of the compound with each kinase.[13][14]

  • Data Analysis: The results are often presented as a percentage of control or as dissociation constants (Kd) for binding assays.

Data Presentation: Hypothetical Kinase Selectivity Data

Kinase% of Control @ 10 µMKd (nM)
PI3Kα8%150
mTOR12%250
AKT145%>1000
CDK288%>10000

Rationale for Experimental Choices: Kinases are a large and structurally related family of enzymes, making off-target inhibition a common challenge. A broad kinase panel provides a detailed map of the compound's selectivity within this important target class, which is crucial for predicting potential side effects.

Part 2: In-Vivo Safety Pharmacology

In-vivo studies are essential to understand the integrated physiological effects of a compound and to assess its potential for adverse effects in a whole organism.[16]

Rodent Behavioral and Physiological Assessment

The Irwin test, or a modified version thereof, is a standardized procedure for detecting and quantifying the behavioral and physiological effects of a novel compound in rodents.[17]

Experimental Protocol: Modified Irwin Test in Rats

  • Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment for at least one week.

  • Compound Administration: this compound is administered via a relevant route (e.g., oral gavage) at three dose levels (e.g., 10, 30, and 100 mg/kg) and compared to a vehicle control.

  • Observational Battery: At specified time points (e.g., 30, 60, 120, and 240 minutes post-dose), animals are observed for a range of autonomic, neuromuscular, and behavioral parameters.

  • Motor Coordination: Motor coordination and balance are assessed using a rotarod apparatus.

  • Data Analysis: The incidence and severity of any observed effects are recorded and compared between the treatment and control groups.

Data Presentation: Hypothetical Irwin Test Observations

ParameterDose (mg/kg)Observations
Spontaneous Activity100Mild decrease
Body Temperature100Slight hypothermia
Motor Coordination100No significant effect
Salivation30, 100Increased

Rationale for Experimental Choices: The Irwin test provides a broad assessment of a compound's potential effects on the central and peripheral nervous systems.[17] It is a regulatory requirement for the safety assessment of new drug candidates and can reveal potential liabilities that may not be apparent from in-vitro studies.

Comparative Analysis and Conclusion

The cross-reactivity profile of this compound should be compared to that of other compounds in development for similar therapeutic indications. For instance, if the primary target is indeed GLP-1R, its off-target profile should be benchmarked against existing GLP-1R agonists.

Comparative Table: Hypothetical Cross-Reactivity Profile

CompoundPrimary TargethERG IC50 (µM)5-HT2B Ki (nM)PI3Kα IC50 (nM)In-Vivo CNS Effects
This compound GLP-1R (PAM)8.5120150Mild sedation at high doses
Alternative A GLP-1R Agonist>30>1000>10000None observed
Alternative B GLP-1R Agonist12250>10000Nausea and vomiting

This comprehensive, multi-tiered approach to cross-reactivity profiling provides a robust framework for understanding the selectivity and potential liabilities of this compound. By integrating computational predictions with a battery of in-vitro and in-vivo assays, researchers can make informed decisions about the continued development of this and other novel chemical entities, ultimately contributing to the discovery of safer and more effective medicines.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Piperidin-3-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you handle, including their proper disposal. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(Piperidin-3-ylmethyl)morpholine, ensuring the safety of laboratory personnel and the protection of our environment.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following procedures are based on the known hazards of closely related compounds, such as 4-(Piperidin-4-yl)morpholine and morpholine. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to always perform a risk assessment before handling any chemical.

Hazard Identification: Understanding the Risks

Based on data from analogous compounds, this compound is anticipated to present several hazards. The related compound, 4-(Piperidin-4-yl)morpholine, is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Furthermore, PubChem identifies 4-(Piperidin-4-ylmethyl)morpholine as corrosive. The parent compound, morpholine, is classified as a flammable liquid that causes severe skin burns and eye damage, is harmful if swallowed or inhaled, and is toxic in contact with skin.[3][4][5]

Therefore, it is prudent to handle this compound as a corrosive and irritant, with potential for flammability and toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This is not merely a suggestion but a critical step in preventing chemical exposure.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber.[6]

  • Eye Protection: Use chemical safety goggles to protect against splashes. A face shield should be worn if there is a significant risk of splashing.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider a chemical-resistant apron or suit.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation and containment of chemical waste are fundamental to safe disposal. Commingling incompatible chemicals can lead to dangerous reactions.

Step 1: Identify the Waste Stream Determine if the waste is pure this compound, a dilute solution, or mixed with other chemicals. This will dictate the appropriate disposal pathway.

Step 2: Select an Appropriate Waste Container Use a container that is compatible with organic amines. A high-density polyethylene (HDPE) or glass container is generally suitable.[6] Ensure the container is in good condition, with a secure, leak-proof cap.

Step 3: Label the Waste Container Proper labeling is a regulatory requirement and essential for the safety of waste handlers. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and volume

  • The date of accumulation

  • The primary hazards (e.g., Corrosive, Irritant)

Step 4: Accumulate the Waste

  • Keep the waste container closed at all times, except when adding waste.

  • Store the container in a designated satellite accumulation area within the laboratory.

  • Segregate the container from incompatible materials, particularly strong oxidizing agents and acids.[3][6]

The following table summarizes the key containerization requirements:

ParameterRequirementRationale
Container Material High-Density Polyethylene (HDPE), GlassChemical compatibility with organic amines.
Container Condition Leak-proof, with a secure capTo prevent spills and fugitive emissions.
Labeling "Hazardous Waste", Full Chemical Name, Hazards, DateRegulatory compliance and safety for all personnel.
Storage Location Designated Satellite Accumulation AreaCentralized and controlled management of hazardous waste.
Segregation Away from acids and oxidizing agentsTo prevent violent chemical reactions.

Disposal Protocol: Ensuring Final Deactivation

The final disposal of this compound must be conducted through a licensed and approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Request a Waste Pickup Follow your institution's established procedure for hazardous waste pickup. This typically involves submitting a request to the EHS department.

Step 2: Prepare for Transport Ensure the waste container is clean on the outside and the label is legible.

Step 3: Documentation You may be required to complete a hazardous waste manifest, which tracks the waste from your laboratory to its final disposal site.

The primary and recommended method of disposal is incineration by a licensed chemical destruction plant.[6][7] This process ensures the complete destruction of the chemical, minimizing its environmental impact.

Emergency Procedures: Preparedness is Key

Spills: In the event of a small spill within a fume hood, absorb the material with a non-combustible absorbent material like sand or diatomaceous earth.[4] Place the absorbed material into a sealed container for disposal as hazardous waste. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

  • Inhalation: Move the affected person to fresh air.[1]

In all cases of exposure, seek immediate medical attention. [1][7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G Start Waste containing This compound IsPure Is the waste pure or concentrated? Start->IsPure IsDilute Is the waste a dilute aqueous solution? IsPure->IsDilute No SegregatePure Segregate as 'Corrosive Organic Amine Waste' IsPure->SegregatePure Yes IsMixed Is the waste mixed with other hazardous chemicals? IsDilute->IsMixed No SegregateAqueous Segregate as 'Aqueous Amine Waste' IsDilute->SegregateAqueous Yes EvaluateMixture Evaluate compatibility of mixture. Consult EHS. IsMixed->EvaluateMixture Yes Containerize Use appropriate, labeled waste container (HDPE or Glass) SegregatePure->Containerize SegregateAqueous->Containerize EvaluateMixture->Containerize Store Store in designated Satellite Accumulation Area Containerize->Store Dispose Arrange for pickup by licensed hazardous waste contractor Store->Dispose End Proper Disposal Dispose->End

Caption: Decision workflow for the disposal of this compound waste.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: Morpholine. [Link]

  • Ing. Petr Švec - PENTA s.r.o. Morpholine - SAFETY DATA SHEET. [Link]

  • Carl Roth GmbH + Co. KG. Safety Data Sheet: Morpholine. [Link]

  • PubChem. 4-(Piperidin-4-ylmethyl)morpholine. [Link]

  • Canada.ca. Hazardous substance assessment – Morpholine. [Link]

  • INCHEM. Morpholine (HSG 92, 1995). [Link]

  • PubChem. 4-Methyl-3-piperidin-3-ylmorpholine. [Link]

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Navigating the Safe Handling of 4-(Piperidin-3-ylmethyl)morpholine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Landscape

Due to its structural similarity to 4-(Piperidin-4-yl)morpholine and morpholine, it is prudent to assume that 4-(Piperidin-3-ylmethyl)morpholine exhibits comparable hazardous properties. These include the potential to cause skin irritation, serious eye irritation, and respiratory irritation.[1] Some sources for the related isomer also indicate the potential for severe skin burns and eye damage.[2] Therefore, this compound must be handled with the appropriate precautions for a corrosive and irritant substance.

The following table summarizes the anticipated hazard information based on available data for structurally related compounds.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Skin Corrosion/IrritationH315: Causes skin irritation.P264, P280, P302+P352, P332+P313, P362
Serious Eye Damage/IrritationH319: Causes serious eye irritation.P280, P305+P351+P338, P337+P313
Specific Target Organ ToxicityH335: May cause respiratory irritation.P261, P271, P304+P340, P312, P403+P233, P405

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment (PPE) strategy is non-negotiable when handling this compound. The selection of appropriate PPE is dictated by a thorough risk assessment of the procedures to be performed.

Core PPE Requirements:

  • Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes.[3] In situations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[3]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential.[4] Based on guidelines for handling morpholine, butyl rubber or polyethylene/ethylene vinyl alcohol (PE/EVAL) gloves are recommended for extended contact.[5] For incidental contact, nitrile gloves are a suitable alternative, and should be changed immediately upon contamination.[6] Always inspect gloves for any signs of degradation or puncture before use.[6]

    • Laboratory Coat/Gown: A buttoned, full-length laboratory coat is required. For procedures with a higher risk of splashes, a chemical-resistant apron or gown should be worn over the lab coat.

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4]

Donning and Doffing PPE Workflow

The correct sequence of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Hand Hygiene Don2 2. Gown Don1->Don2 Don3 3. Mask/Respirator Don2->Don3 Don4 4. Goggles/Face Shield Don3->Don4 Don5 5. Gloves Don4->Don5 Doff1 1. Gloves Doff2 2. Gown Doff1->Doff2 Doff3 3. Hand Hygiene Doff2->Doff3 Doff4 4. Goggles/Face Shield Doff3->Doff4 Doff5 5. Mask/Respirator Doff4->Doff5 Doff6 6. Final Hand Hygiene Doff5->Doff6

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.